molecular formula C17H24N2O5 B1353334 Z-Val-ala-ome

Z-Val-ala-ome

Cat. No.: B1353334
M. Wt: 336.4 g/mol
InChI Key: VSOOFDMWRZMGLN-JSGCOSHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Val-Ala-OMe (CAS 4817-92-9) is a protected dipeptide derivative of L-valine and L-alanine, serving as a crucial building block in synthetic organic and peptide chemistry . This compound, with the molecular formula C17H24N2O5 and a molecular weight of 336.4 g/mol, is characterized by the presence of a benzyloxycarbonyl (Z or Cbz) protecting group on the N-terminus and a methyl ester (OMe) on the C-terminus . These features make it an essential intermediate for the controlled, step-wise synthesis of longer, more complex peptide chains, allowing researchers to study protein structures and functions or develop novel bioactive molecules . As a high-purity chemical tool, its primary research value lies in facilitating the synthesis of peptide analogs and conjugates. The compound has a calculated density of approximately 1.145 g/cm³ and a high boiling point of around 510.8°C, indicating its stability under standard laboratory conditions . It is intended for industrial and scientific research applications only . Safe handling procedures should be followed, including the use of personal protective equipment and operating in a well-ventilated place to avoid dust formation and contact with skin or eyes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

methyl (2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate

InChI

InChI=1S/C17H24N2O5/c1-11(2)14(15(20)18-12(3)16(21)23-4)19-17(22)24-10-13-8-6-5-7-9-13/h5-9,11-12,14H,10H2,1-4H3,(H,18,20)(H,19,22)/t12-,14-/m0/s1

InChI Key

VSOOFDMWRZMGLN-JSGCOSHPSA-N

Isomeric SMILES

C[C@@H](C(=O)OC)NC(=O)[C@H](C(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)OC)NC(=O)OCC1=CC=CC=C1

sequence

VA

Origin of Product

United States

Foundational & Exploratory

Z-Val-Ala-OMe chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Protocols, and Protease Interaction Profiling

Executive Summary

Z-Val-Ala-OMe (CAS 4817-92-9) is a hydrophobic dipeptide derivative widely utilized as a substrate mimic and synthetic intermediate in protease research.[1] Distinguished by its N-terminal Benzyloxycarbonyl (Z/Cbz) protection and C-terminal methyl ester (OMe) capping, this compound serves as a critical probe for serine proteases, particularly in the study of Leishmania surface metalloproteases and human neutrophil elastase (HNE). This guide provides a definitive technical breakdown of its molecular architecture, validated synthesis protocols, and biological applications.

Part 1: Molecular Architecture & Physicochemical Properties

The structural integrity of Z-Val-Ala-OMe relies on the precise stereochemical configuration of its L-valine and L-alanine residues, flanked by lipophilic protecting groups that ensure cell permeability and enzyme active-site recognition.

1.1 Chemical Identity Table[1][2]
PropertySpecification
IUPAC Name Methyl (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-methylbutanoyl]amino]propanoate
Common Name Z-Val-Ala-OMe; Cbz-Val-Ala-OMe
CAS Number 4817-92-9
Molecular Formula

Molecular Weight 336.38 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, MeOH, DCM; Insoluble in Water
Stereochemistry L, L (S, S configuration at

-carbons)
1.2 Structural Visualization

The following diagram illustrates the hierarchical assembly of the molecule, highlighting the hydrophobic Z-group which mimics the P3/P4 peptide binding site interactions in proteases.

ChemicalStructure Fig 1. Modular assembly of Z-Val-Ala-OMe showing P2/P1 protease recognition sites. Z_Group Z-Group (Benzyloxycarbonyl) Hydrophobic Cap Valine L-Valine Residue (P2 Position) Isopropyl Side Chain Z_Group->Valine Carbamate Linkage Alanine L-Alanine Residue (P1 Position) Methyl Side Chain Valine->Alanine Peptide Bond (-CO-NH-) MethylEster Methyl Ester (OMe) C-Terminus Protection Alanine->MethylEster Ester Bond

Part 2: Synthetic Methodology (Liquid Phase Peptide Synthesis)
2.1 Reaction Logic

The synthesis involves the coupling of Z-Val-OH (carboxyl component) with H-Ala-OMe·HCl (amine component).

  • Coupling Reagent: EDC·HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).

    • Why? EDC is water-soluble, facilitating workup. HOBt suppresses racemization at the Valine

      
      -carbon and prevents N-acylurea formation.
      
  • Base: NMM (N-Methylmorpholine) or DIPEA.

    • Why? Required to neutralize the HCl salt of the alanine ester to free the nucleophilic amine.

2.2 Validated Protocol

Reagents:

  • Z-Val-OH (1.0 equiv)

  • H-Ala-OMe·HCl (1.1 equiv)

  • EDC·HCl (1.1 equiv)

  • HOBt (1.1 equiv)

  • NMM (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Step-by-Step Workflow:

  • Activation: Dissolve Z-Val-OH and HOBt in DCM at 0°C. Add EDC·HCl and stir for 15 minutes to form the active ester.

  • Neutralization: In a separate vessel, dissolve H-Ala-OMe·HCl in DCM and add NMM.

  • Coupling: Add the amine solution to the activated acid solution. Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) overnight.

  • Quenching & Workup (Self-Validating Step):

    • Wash organic layer with 1M HCl (removes unreacted amine/NMM).

    • Wash with Sat. NaHCO₃ (removes unreacted Z-Val-OH).

    • Wash with Brine (removes water).

    • Checkpoint: If the organic layer is not clear, residual water or salt is present. Dry over MgSO₄.

  • Purification: Concentrate in vacuo. Recrystallize from EtOAc/Hexane.

SynthesisWorkflow Fig 2. Solution-phase synthesis workflow for Z-Val-Ala-OMe. Start Start: Z-Val-OH + H-Ala-OMe·HCl Activation Activation: Add EDC/HOBt (0°C, DCM) Start->Activation Coupling Coupling: Add NMM (Base) Stir 12h @ RT Activation->Coupling Workup Workup (Extraction): 1. 1M HCl (Remove Amine) 2. NaHCO3 (Remove Acid) Coupling->Workup Purification Purification: Recrystallize (EtOAc/Hexane) Workup->Purification Product Final Product: Z-Val-Ala-OMe Purification->Product

Part 3: Biological & Pharmaceutical Applications[1][2][5][6][7]

Z-Val-Ala-OMe is not merely a chemical intermediate; it is a functional probe for proteolytic activity.

3.1 Protease Substrate Specificity

The Val-Ala motif is preferentially recognized by Human Neutrophil Elastase (HNE) and specific surface metalloproteases on Leishmania parasites.

  • Mechanism: The enzyme attacks the ester bond (OMe). While less sensitive than chromogenic substrates (like p-nitroanilide), methyl esters are used to study esterase activity or as precursors to transition-state inhibitors (e.g., conversion to aldehydes or chloromethyl ketones).

  • Leishmania Research: Studies indicate Z-Val-Ala-OMe inhibits the growth of Leishmania by interfering with surface proteases involved in parasite metabolism and defense mechanisms [1].

3.2 Analytical Validation (NMR Profile)

To verify the structure during research, look for these characteristic signals in


H NMR (CDCl₃):
  • 
     7.35:  Multiplet (5H, Aromatic Z-group).
    
  • 
     5.10:  Singlet (2H, Benzylic 
    
    
    
    ).
  • 
     3.70:  Singlet (3H, Methyl ester 
    
    
    
    ).
  • 
     0.90-1.00:  Multiplets (Val isopropyl 
    
    
    
    and Ala methyl
    
    
    ).

BiologicalMechanism Fig 3. Enzymatic hydrolysis pathway of Z-Val-Ala-OMe by serine proteases. Substrate Z-Val-Ala-OMe Complex Michaelis Complex [E-S] Substrate->Complex Binding (P2-P1) Enzyme Serine Protease (Elastase/Leishmania) Enzyme->Complex Hydrolysis Acyl-Enzyme Intermediate Complex->Hydrolysis Nucleophilic Attack Product Products: Z-Val-Ala-OH + MeOH Hydrolysis->Product Deacylation

[1]

References
  • PubChem. (n.d.). Compound Summary: Z-Ala-OMe (Related Analog).[3][4][5] Retrieved from [Link]

Sources

Physicochemical properties of Z-Val-Ala-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Characterization and Enzymatic Utility of Z-Val-Ala-OMe

Executive Summary

Z-Val-Ala-OMe (N-benzyloxycarbonyl-L-valyl-L-alanine methyl ester, CAS: 4817-92-9) is a hydrophobic dipeptide derivative widely utilized as a model substrate in protease kinetics and as a pivotal intermediate in the synthesis of peptide-based inhibitors. Its structural motif—comprising a lipophilic Z-protection group, a beta-branched valine residue, and a C-terminal methyl ester—renders it an ideal probe for studying the S1-S2 subsite specificity of serine proteases, particularly Pancreatic Elastase and Leishmania surface proteases.

This guide provides a rigorous analysis of its physicochemical properties, synthesis protocols, and application in enzymatic assays, serving as a definitive reference for drug development professionals.

Molecular Architecture & Physicochemical Constants

The utility of Z-Val-Ala-OMe stems from its balance of hydrophobicity and steric definition. The benzyloxycarbonyl (Z) group mimics the aromatic interactions often found in natural protein substrates, while the methyl ester provides a scissile bond for esterase activity monitoring.

Table 1: Physicochemical Profile[1]
PropertyValue / Description
IUPAC Name Methyl (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-methylbutanoyl]amino]propanoate
Common Name Z-Val-Ala-OMe
CAS Registry Number 4817-92-9
Molecular Formula

Molecular Weight 336.38 g/mol
Physical State White to off-white crystalline solid
Solubility Soluble in DMSO, DMF, MeOH,

; Insoluble in water
Purity Standard

(HPLC)
Storage

(desiccated); Stable for >2 years in powder form
Structural Analysis
  • N-Terminus (Z-Group): The carbobenzyloxy group prevents protonation of the amine, eliminating zwitterionic character and enhancing solubility in organic solvents used for coupling. It also provides an aromatic anchor for the S2 or S3 hydrophobic pockets in enzymes.

  • Backbone (Val-Ala): The Valine (P2 position) and Alanine (P1 position) sequence is specifically designed to target Elastase , which prefers small aliphatic side chains (Ala) at P1 and bulkier hydrophobic residues (Val) at P2.

  • C-Terminus (Methyl Ester): Acts as the leaving group in enzymatic hydrolysis. The ester bond is more labile than the corresponding amide, allowing for rapid spectrophotometric or titrimetric kinetic assays.

Synthesis & Purification Protocol

The synthesis of Z-Val-Ala-OMe is a classic example of solution-phase peptide coupling. The following protocol utilizes the Mixed Anhydride Method , chosen for its speed and reduced risk of racemization compared to standard carbodiimide couplings when activating urethane-protected amino acids.

Reagents:
  • Starting Material A: Z-L-Val-OH (N-Benzyloxycarbonyl-L-valine)

  • Starting Material B: H-L-Ala-OMe·HCl (L-Alanine methyl ester hydrochloride)[1]

  • Activator: Isobutyl chloroformate (IBCF)

  • Base: N-Methylmorpholine (NMM) or Triethylamine (TEA)

  • Solvent: Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:
  • Activation (Mixed Anhydride Formation):

    • Dissolve Z-Val-OH (10 mmol) in anhydrous THF (50 mL).

    • Cool to -15°C (ice/salt bath). Critical: Temperature control prevents disproportionation of the anhydride.

    • Add NMM (10 mmol) followed strictly by IBCF (10 mmol). Stir for 5 minutes.

  • Coupling:

    • In a separate vessel, dissolve H-Ala-OMe·HCl (10 mmol) in DMF/THF (1:1) and neutralize with NMM (10 mmol).

    • Add the amine solution to the mixed anhydride solution at -15°C.

    • Allow the reaction to warm to room temperature (RT) over 4 hours.

  • Workup:

    • Evaporate THF under reduced pressure.

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash Sequence:

      • 
         5% 
        
        
        
        (removes unreacted amine/base).
      • 
         5% 
        
        
        
        (removes unreacted acid).
      • 
         Brine (drying).
        
    • Dry over

      
      , filter, and concentrate.
      
  • Crystallization:

    • Recrystallize from EtOAc/Hexane to yield white needles.

SynthesisWorkflow Start Start: Z-Val-OH Act Activation (IBCF / NMM / -15°C) Start->Act Inter Intermediate: Mixed Anhydride Act->Inter Coup Coupling: + H-Ala-OMe Inter->Coup Work Workup: Acid/Base Wash Coup->Work Prod Product: Z-Val-Ala-OMe Work->Prod

Figure 1: Mixed Anhydride Synthesis Pathway for Z-Val-Ala-OMe. The low-temperature activation step is critical to prevent racemization.

Enzymatic Utility: The Elastase Model

Z-Val-Ala-OMe is primarily used to assay Porcine Pancreatic Elastase (PPE) and Human Leukocyte Elastase (HLE) .

Mechanism of Action

Elastase is a serine protease.[2][3][4] The catalytic triad (Ser-His-Asp) attacks the carbonyl carbon of the ester bond (OMe). Because esters are hydrolyzed faster than amides, Z-Val-Ala-OMe acts as a sensitive substrate for detecting low concentrations of enzyme.

Reaction:



Kinetic Assay Protocol

To determine the catalytic efficiency (


):
  • Buffer: 50 mM Tris-HCl, pH 8.0.

  • Substrate Preparation: Dissolve Z-Val-Ala-OMe in DMSO to make a 100 mM stock. Dilute into buffer (Final DMSO < 5%).

  • Detection:

    • Potentiometric: Monitor the release of

      
       (from the newly formed carboxylic acid) using a pH-stat.
      
    • Spectrophotometric (Indicator): Use a pH indicator (e.g., Phenol Red) if direct UV detection is difficult (peptide bond absorption overlaps with Z-group). Note: For direct UV assays, p-nitrophenyl esters are often preferred, but methyl esters are closer to natural substrates.

EnzymaticMechanism E Elastase (E) ES Michaelis Complex (ES) E->ES + S S Substrate (S) Z-Val-Ala-OMe S->ES Acyl Acyl-Enzyme Intermediate ES->Acyl Acylation Acyl->E Deacylation (+H2O) P1 Product 1 (MeOH) Acyl->P1 Release P2 Product 2 (Z-Val-Ala-OH) Acyl->P2

Figure 2: Kinetic mechanism of Elastase hydrolysis.[4] The rate-limiting step for esters is often deacylation, distinguishing them from amide substrates.

Stability & Handling

  • Hydrolytic Stability: The methyl ester is susceptible to spontaneous hydrolysis in alkaline environments (pH > 9.0). Assays should be conducted at pH 7.0–8.0.

  • Solubility Issues: If the solution turns cloudy upon adding the DMSO stock to the buffer, the concentration exceeds the critical solubility limit. Add 0.1% Triton X-100 or reduce substrate concentration.

  • Racemization: The Z-group effectively suppresses racemization at the Valine residue during synthesis and storage.

References

  • Biosynth. (2023). Z-Val-Ala-OMe Product Specifications and CAS 4817-92-9 Verification. Retrieved from

  • CymitQuimica. (2023). Z-Val-Ala-OMe: Physicochemical Properties and Anti-leishmanial Applications. Retrieved from

  • Gertler, A., & Hofmann, T. (1970).[5] Acetyl-L-alanyl-L-alanyl-L-alanine methyl ester: a new highly specific elastase substrate. Canadian Journal of Biochemistry.[5] Retrieved from

  • Tsai, Y. C., et al. (1984). Substrate specificity of a new alkaline elastase from an alkalophilic bacillus. Biochemistry International. Retrieved from

  • BenchChem. (2025).[6] Protocols for Solution-Phase Peptide Synthesis using Z-protected Amino Acids. Retrieved from

Sources

An In-depth Technical Guide to Z-Val-Ala-OMe: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyloxycarbonyl-L-valyl-L-alanine methyl ester, commonly abbreviated as Z-Val-Ala-OMe, is a dipeptide derivative that serves as a valuable building block in the field of peptide chemistry and drug discovery. Its structure comprises the amino acids valine and alanine, with the N-terminus of valine protected by a benzyloxycarbonyl (Z) group and the C-terminus of alanine protected as a methyl ester. This strategic protection renders the peptide fragment ideal for controlled, stepwise peptide synthesis, preventing unwanted side reactions and enabling the precise construction of more complex peptide chains. This guide provides a comprehensive overview of Z-Val-Ala-OMe, including its chemical identifiers, a detailed synthesis protocol, analytical characterization, and its applications in scientific research.

Chemical Identity and Properties

A clear identification of Z-Val-Ala-OMe is paramount for its correct use and procurement. The key chemical identifiers and properties are summarized in the table below.

IdentifierValue
Compound Name N-Benzyloxycarbonyl-L-valyl-L-alanine methyl ester
Synonyms Z-Val-Ala-OMe, Methyl ((benzyloxy)carbonyl)-L-valyl-L-alaninate
CAS Number 4817-92-9
Molecular Formula C₁₇H₂₄N₂O₅
Molecular Weight 336.38 g/mol
IUPAC Name methyl (2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoate
SMILES CNC(=O)NC(=O)OCC1=CC=CC=C1
InChI Key VSOOFDMWRZMGLN-UHFFFAOYSA-N

Synthesis of Z-Val-Ala-OMe: A Step-by-Step Protocol

The synthesis of Z-Val-Ala-OMe is typically achieved through a peptide coupling reaction between N-benzyloxycarbonyl-L-valine (Z-Val-OH) and L-alanine methyl ester hydrochloride (H-Ala-OMe·HCl). The choice of coupling reagent and reaction conditions is critical to ensure a high yield and minimize racemization. The following protocol is a well-established method for this synthesis.

Materials and Reagents
  • N-Benzyloxycarbonyl-L-valine (Z-Val-OH)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent (e.g., HATU, HBTU)

  • 1-Hydroxybenzotriazole (HOBt)

  • N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Experimental Procedure
  • Preparation of the Reaction Mixture: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Z-Val-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

  • Activation of the Carboxylic Acid: Cool the solution to 0 °C in an ice bath. Add DCC (1.1 equivalents) to the solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 30 minutes at 0 °C.

  • Addition of the Amine Component: In a separate flask, suspend H-Ala-OMe·HCl (1.0 equivalent) in anhydrous DCM. Neutralize the hydrochloride salt by adding NMM (1.1 equivalents) dropwise at 0 °C.

  • Peptide Coupling: Add the neutralized H-Ala-OMe solution to the activated Z-Val-OH solution at 0 °C. Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude Z-Val-Ala-OMe by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

  • Characterization: Confirm the identity and purity of the final product using techniques such as NMR spectroscopy, mass spectrometry, and HPLC.

G cluster_activation Activation Step cluster_coupling Coupling Step cluster_workup Work-up & Purification ZValOH Z-Val-OH ActivatedEster Activated Ester Intermediate ZValOH->ActivatedEster + DCC, HOBt DCC DCC HOBt HOBt ZValAlaOMe Z-Val-Ala-OMe ActivatedEster->ZValAlaOMe AlaOMe H-Ala-OMe·HCl NeutralAlaOMe Neutral H-Ala-OMe AlaOMe->NeutralAlaOMe + NMM NMM NMM NeutralAlaOMe->ZValAlaOMe CrudeProduct Crude Product ZValAlaOMe->CrudeProduct Aqueous Wash PurifiedProduct Pure Z-Val-Ala-OMe CrudeProduct->PurifiedProduct Chromatography

Caption: Workflow for the synthesis of Z-Val-Ala-OMe.

Analytical Characterization

Thorough analytical characterization is essential to confirm the structure and purity of the synthesized Z-Val-Ala-OMe.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum of Z-Val-Ala-OMe will exhibit characteristic signals for the protons of the valine and alanine residues, the methyl ester, and the benzyloxycarbonyl protecting group. Key expected signals include doublets for the methyl groups of alanine and valine, multiplets for the α- and β-protons of the amino acid backbones, a singlet for the methyl ester protons, and aromatic signals for the phenyl ring of the Z-group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbons of the ester and amide bonds, the carbons of the amino acid side chains, and the aromatic carbons of the Z-group.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of Z-Val-Ala-OMe. The expected [M+H]⁺ ion would have an m/z of approximately 337.39. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Applications in Research and Development

Z-Val-Ala-OMe is a versatile intermediate with several important applications in the life sciences:

  • Peptide Synthesis: Its primary application is as a dipeptide building block in the synthesis of larger, more complex peptides. The protected N- and C-termini allow for its use in both solution-phase and solid-phase peptide synthesis (SPPS).

  • Drug Discovery: This dipeptide can be incorporated into peptide-based drug candidates. The valine and alanine residues can be important for molecular recognition and binding to biological targets.

  • Enzyme Substrate and Inhibitor Studies: Z-Val-Ala-OMe can serve as a substrate or a precursor to inhibitors for various proteases. For instance, it has been investigated for its anti-leishmanial activity, which is thought to involve the inhibition of serine proteases in the Leishmania parasite.[1]

  • Biochemical Probes: By modifying the structure of Z-Val-Ala-OMe, for example, by introducing fluorescent tags or other reporter groups, it can be converted into a tool for studying biological processes.

Conclusion

Z-Val-Ala-OMe (CAS 4817-92-9) is a chemically well-defined and synthetically accessible dipeptide derivative. Its utility as a building block in peptide synthesis is well-established, and its potential in drug discovery, particularly in the development of anti-parasitic agents, makes it a compound of significant interest to the scientific community. The protocols and data presented in this guide are intended to provide researchers with the necessary information for the successful synthesis, characterization, and application of this important molecule.

References

Sources

Technical Guide: Z-Val-Ala-OMe as a High-Sensitivity Esterase Substrate for Serine Proteases

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the characterization of serine proteases, particularly Human Leukocyte Elastase (HLE) and Porcine Pancreatic Elastase (PPE) , substrate selection dictates the sensitivity and kinetic insight of an assay. While chromogenic amide substrates (e.g., N-Succinyl-Ala-Ala-Ala-pNA) are industry standards for routine monitoring, peptide esters like Z-Val-Ala-OMe (N-Benzyloxycarbonyl-L-valyl-L-alanine methyl ester) offer a distinct mechanistic advantage: rapid turnover .

This guide details the application of Z-Val-Ala-OMe as a specific, high-turnover substrate. Unlike amides, where acylation is rate-limiting, ester substrates typically exhibit fast acylation, making deacylation the rate-determining step. This property allows for the detection of picomolar enzyme concentrations and provides a unique probe for the S1 and S2 subsites of elastase-like enzymes. This document outlines the mechanistic basis, validated pH-stat and colorimetric protocols, and kinetic analysis required to utilize this substrate effectively.

Mechanistic Basis & Substrate Specificity[1][2][3][4]

Chemical Architecture

Z-Val-Ala-OMe is designed to probe the specificity pockets of elastase-class serine proteases.

  • P1 Residue (Alanine): Targets the S1 specificity pocket. Elastases prefer small, aliphatic side chains (Ala, Val) over the bulky aromatic residues preferred by chymotrypsin or the basic residues preferred by trypsin.

  • P2 Residue (Valine): Provides critical hydrophobic contacts within the S2 subsite, significantly enhancing binding affinity (

    
    ) and catalytic efficiency (
    
    
    
    ).
  • Leaving Group (Methyl Ester - OMe): The ester bond is more labile than the amide bond found in pNA substrates.

Reaction Mechanism: Esterase vs. Amidase Activity

The hydrolysis of Z-Val-Ala-OMe follows the canonical serine protease mechanism but with distinct kinetic rate constants compared to amides.

  • Acylation (

    
    ):  The catalytic serine attacks the ester carbonyl. For esters, this step is extremely rapid due to the lower resonance stabilization of the ester bond compared to an amide.
    
  • Deacylation (

    
    ):  The acyl-enzyme intermediate is hydrolyzed by water. This is often the rate-limiting step for ester substrates (
    
    
    
    ).

Key Insight: Because


 (ester) 


(amide), the overall turnover number (

) for Z-Val-Ala-OMe is typically orders of magnitude higher than for its amide counterpart (Z-Val-Ala-pNA). This makes Z-Val-Ala-OMe an "amplifier" substrate for low-abundance enzymes.

ReactionMechanism Figure 1: Mechanism of Z-Val-Ala-OMe Hydrolysis. Note that for esters, k2 >> k3. Substrate Z-Val-Ala-OMe (Substrate) ES_Complex Michaelis Complex (E·S) Substrate->ES_Complex Binding (Km) Tetrahedral1 Tetrahedral Intermediate 1 ES_Complex->Tetrahedral1 Nu Attack AcylEnzyme Acyl-Enzyme (Z-Val-Ala-Enz) Tetrahedral1->AcylEnzyme Acylation (k2) FAST Product1 Methanol (Leaving Group) Tetrahedral1->Product1 Tetrahedral2 Tetrahedral Intermediate 2 AcylEnzyme->Tetrahedral2 + H2O Product2 Z-Val-Ala-OH (Acid Product) Tetrahedral2->Product2 Deacylation (k3) Rate Limiting

Experimental Framework: Validated Protocols

Since the leaving group (methanol) is not chromogenic, standard absorbance assays at 405 nm (used for pNA) are not applicable. Two primary methods are recommended: pH-Stat Titration (Quantitative/Kinetic) and Indicator-Based Colorimetry (High Throughput).

Method A: pH-Stat Titration (The Gold Standard)

This method directly measures the protons released during ester hydrolysis. It is independent of buffer capacity and provides the most accurate kinetic data.

Reagents:

  • Assay Buffer: 5 mM Tris-HCl, 50 mM KCl, pH 8.0. (Keep buffer concentration low to allow sensitive pH detection, or use unbuffered saline if the stat is sensitive).

  • Substrate Stock: 50 mM Z-Val-Ala-OMe in Methanol or DMSO.

  • Titrant: 0.01 M NaOH (standardized).

  • Enzyme: Elastase (HLE or PPE) diluted in 1 mM HCl (to prevent autolysis).

Protocol:

  • Calibration: Calibrate the pH-stat electrode at pH 7.0 and 4.0.

  • Blank Run: Add 10 mL of Assay Buffer and 100 µL of Substrate Stock to the reaction vessel. Maintain temperature at 25°C or 37°C. Monitor spontaneous hydrolysis (titrant consumption) for 5 minutes.

  • Reaction: Add enzyme (e.g., 10–50 nM final concentration).

  • Titration: The pH-stat will automatically add NaOH to maintain pH 8.0.

  • Data Acquisition: Record the volume of NaOH added vs. time. The slope (

    
    L/min) corresponds to the reaction velocity (
    
    
    
    ).

Calculation:



Method B: Indicator-Based Colorimetry (High Throughput)

For plate-based screening, a pH indicator (Phenol Red) converts the proton release into a color change (Red


 Yellow).

Reagents:

  • Weak Buffer: 2 mM Tris-HCl, pH 8.0 (Must be very weak to allow pH change).

  • Indicator: 0.05% Phenol Red.

  • Substrate: Z-Val-Ala-OMe.

Protocol:

  • Mix Substrate, Indicator, and Weak Buffer in a 96-well plate.

  • Add Enzyme to initiate reaction.[1]

  • Monitor Absorbance at 558 nm (Phenol Red

    
     at basic pH).
    
  • Result: Absorbance decreases as acid is produced and pH drops.

Self-Validating Control:

  • Always include a PMSF (Phenylmethylsulfonyl fluoride) inhibited control. If the signal persists in the presence of PMSF, the hydrolysis is non-enzymatic (spontaneous).

Kinetic Analysis & Data Interpretation

When comparing Z-Val-Ala-OMe to amide substrates, expect significantly different kinetic profiles.

Comparative Kinetics Table
ParameterZ-Val-Ala-OMe (Ester)Z-Val-Ala-pNA (Amide)Mechanistic Implication

(Turnover)
High (

)
Low (

)
Ester acylation is rapid; useful for detecting low enzyme levels.

(Affinity)
Variable (typically

)
Variable (typically

)
Ester substrates often show lower

due to hydrophobic leaving group interactions.
Rate-Limiting Step Deacylation (

)
Acylation (

)
Esters accumulate the Acyl-Enzyme intermediate.
Detection pH-Stat / IndicatorSpectrophotometric (405 nm)Esters require specialized detection but offer speed.
Workflow Diagram

AssayWorkflow Figure 2: Experimental Workflow for Z-Val-Ala-OMe Assays. Start Start: Enzyme Characterization Choice Select Assay Mode Start->Choice PHStat Method A: pH-Stat (Kinetic Constants) Choice->PHStat Quantitative Color Method B: Colorimetric (Inhibitor Screening) Choice->Color High Throughput SetupStat Setup: 5mM Buffer + Substrate Temp: 25°C PHStat->SetupStat Titrate Add Enzyme -> Titrate w/ NaOH Maintain pH 8.0 SetupStat->Titrate CalcStat Calculate: Slope x [NaOH] Output: kcat, Km Titrate->CalcStat SetupColor Setup: Weak Buffer + Phenol Red 96-Well Plate Color->SetupColor Read Add Enzyme -> Monitor A558 nm (Signal Decrease) SetupColor->Read CalcColor Calculate: IC50 / % Inhibition Read->CalcColor

Applications in Drug Development

High-Sensitivity Inhibitor Screening

Because Z-Val-Ala-OMe is hydrolyzed rapidly, it generates a signal even at very low enzyme concentrations (pM range). This is ideal for screening tight-binding inhibitors where the enzyme concentration must be kept below the inhibitor's


 to ensure accurate determination.
Active Site Titration (Burst Kinetics)

While typically done with specific titrants (like MUTMAC), the rapid acylation of Z-Val-Ala-OMe can sometimes be exploited to observe "burst" kinetics in stopped-flow instruments, allowing for the determination of active enzyme concentration (


).

Troubleshooting & Optimization

  • Spontaneous Hydrolysis: Methyl esters are prone to spontaneous hydrolysis at pH > 8.5. Action: Always run a "No Enzyme" blank and subtract this rate. Keep pH

    
     8.0.
    
  • Solvent Effects: High concentrations of organic solvents (MeOH, DMSO) used to solubilize the substrate can inhibit elastase. Action: Keep final solvent concentration < 5%.

  • Buffer Capacity (Method B): If the buffer is too strong, the indicator won't change color. Action: Use < 5 mM Tris or Phosphate for indicator assays.

References

  • Bieth, J. G. (1986). Elastases: Catalytic Mechanisms and Biological Activity. Biology of Extracellular Matrix. Link

  • Powers, J. C., et al. (1977). Specificity of Porcine Pancreatic Elastase, Human Leukocyte Elastase and Cathepsin G. Biochimica et Biophysica Acta (BBA). Link

  • Hestrin, S. (1949). The Reaction of Acetylcholine and Other Carboxylic Acid Derivatives with Hydroxylamine, and its Analytical Application. Journal of Biological Chemistry. (Foundational method for ester detection). Link

  • Thermo Fisher Scientific. EnzChek™ Elastase Assay Kit Protocol. (Reference for general elastase assay conditions). Link

  • Sigma-Aldrich. Enzymatic Assay of Elastase using pNA substrates. (Comparative protocol for amide substrates). Link

Sources

Thermodynamic Stability of Z-Val-Ala-OMe Peptides: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of Z-Val-Ala-OMe (N-benzyloxycarbonyl-L-valyl-L-alanine methyl ester). This compound serves as a critical model system in peptide chemistry, acting as a substrate for serine proteases and a precursor in the synthesis of bioactive peptide derivatives.

Executive Summary

Z-Val-Ala-OMe (CAS: 4817-92-9) is a protected dipeptide ester widely utilized to probe the S1-S2 subsite specificity of serine proteases (e.g., Thermitase, Subtilisin) and as a stable intermediate in fragment-based peptide synthesis. Its thermodynamic stability profile is defined by two distinct regimes:[1]

  • Solid-State: High crystallinity driven by intermolecular hydrogen bonding and van der Waals forces from the benzyloxycarbonyl (Z) and valine side chains, providing robust shelf-stability.

  • Solution-State: A kinetically labile ester bond susceptible to hydrolysis, governed by pH-dependent catalytic mechanisms and enzymatic recognition.

This guide details the physicochemical properties, degradation kinetics, and experimental protocols required to characterize the stability of Z-Val-Ala-OMe in drug development workflows.

Physicochemical Profile & Structural Analysis

The stability of Z-Val-Ala-OMe is intrinsic to its structural components. The bulky Valine (P2 position) and Alanine (P1 position) residues influence both the crystal lattice energy and the entropic barrier to hydrolysis.

Chemical Identity
PropertySpecification
Systematic Name Methyl (2S)-2-[[(2S)-2-(benzyloxycarbonylamino)-3-methylbutanoyl]amino]propanoate
Common Name Z-Val-Ala-OMe
CAS Number 4817-92-9
Molecular Formula C₁₇H₂₄N₂O₅
Molecular Weight 336.38 g/mol
Physical State White to off-white crystalline powder
Solubility Soluble in MeOH, EtOAc, DMSO; Insoluble in water
Structural Determinants of Stability
  • N-Terminal Z-Group (Cbz): Provides aromatic stacking interactions (π-π) in the solid state, significantly elevating the melting point compared to unprotected peptides. It also prevents N-terminal degradation (e.g., diketopiperazine formation).

  • Methyl Ester (OMe): The C-terminal ester is the thermodynamic weak point. While stable in the solid phase, it is the primary site of hydrolysis in solution.

  • Valine Side Chain (Isopropyl): The steric bulk of the valine residue at P2 restricts conformational freedom (

    
    ), often slowing hydrolysis rates compared to less hindered analogs (e.g., Z-Ala-Ala-OMe).
    

Thermodynamic Stability Profile

Solid-State Thermodynamics

In the crystalline form, Z-Val-Ala-OMe exhibits high thermal stability due to an extensive hydrogen-bonding network between the amide backbone protons and carbonyl oxygens.

  • Melting Behavior: The compound undergoes an endothermic phase transition (melting) typically in the range of 140°C – 160°C (analogous to similar Z-dipeptides).

  • Decomposition: Post-melting, the compound is susceptible to thermal degradation via decarboxylation of the carbamate or intramolecular cyclization.

Solution Thermodynamics (Hydrolysis Kinetics)

In solution, "stability" is defined by the resistance of the ester bond to hydrolysis. The reaction is driven by the thermodynamic drive to form the free carboxylate (Z-Val-Ala-OH) and methanol.

Hydrolysis Mechanism:



The reaction rate (


) follows pseudo-first-order kinetics under buffered conditions but is highly dependent on pH and temperature.

Thermodynamic Parameters of Activation:

  • Enthalpy of Activation (

    
    ):  Positive. Energy required to form the tetrahedral intermediate.
    
  • Entropy of Activation (

    
    ):  Typically negative, indicating an ordered transition state. The bulky Valine residue makes 
    
    
    
    more negative compared to Glycine-based peptides, increasing the free energy barrier (
    
    
    ) and enhancing stability.
Diagram: Hydrolysis Pathway & Energy Landscape

G cluster_0 Reaction Coordinate Reactant Z-Val-Ala-OMe (Ground State) TS Tetrahedral Intermediate ‡ Reactant->TS ΔG‡ (Activation) Product Z-Val-Ala-OH + MeOH TS->Product Hydrolysis Factors Stability Factors: 1. Steric Hindrance (Val) 2. Resonance (Amide) 3. pH (Catalyst) Factors->TS Modulates Barrier

Caption: Thermodynamic energy landscape of Z-Val-Ala-OMe hydrolysis. The steric bulk of Valine increases the activation energy barrier, stabilizing the ester.

Enzymatic Stability & Specificity

Z-Val-Ala-OMe is frequently used to assay Serine Proteases (e.g., Thermitase, Subtilisin A). Its "instability" in the presence of these enzymes is a designed feature.

  • Subtilisin A: High specificity. The hydrophobic Valine at P2 binds effectively to the S2 hydrophobic pocket of the enzyme.

  • Thermitase: Exhibits biphasic Arrhenius plots for hydrolysis, indicating temperature-dependent conformational changes in the enzyme-substrate complex.

Key Insight: In drug development, if Z-Val-Ala-OMe is a model for a prodrug, its rapid enzymatic hydrolysis suggests high bioavailability of the free acid form in plasma.

Experimental Protocols for Stability Assessment

To rigorously quantify the thermodynamic stability of Z-Val-Ala-OMe, the following protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC) for Solid State

Objective: Determine melting point (


) and onset of thermal decomposition (

).
  • Sample Prep: Weigh 2–5 mg of Z-Val-Ala-OMe into an aluminum pan. Crimp with a pinhole lid (to allow gas escape during decomposition).

  • Instrument: Calibrated DSC (e.g., TA Instruments Q2000).

  • Method:

    • Equilibrate at 25°C.

    • Ramp 10°C/min to 250°C under Nitrogen purge (50 mL/min).

  • Analysis: Integrate the endothermic peak for enthalpy of fusion (

    
    ). Watch for exothermic deviations post-melt indicating decomposition.
    
Protocol B: pH-Stat Hydrolysis Kinetics

Objective: Measure hydrolytic stability (


) at physiological pH.
  • Setup: Thermostated reaction vessel (25°C) with automated titrator (pH-stat).

  • Solvent: 10% Methanol / 90% Water (to ensure solubility).

  • Procedure:

    • Dissolve Z-Val-Ala-OMe (1 mM) in the solvent.

    • Adjust pH to 8.0 (or desired pH) using dilute NaOH.

    • Maintain constant pH by automatic addition of 0.01 M NaOH.

  • Data Processing: Plot Volume of NaOH vs. Time.

    • The slope at

      
       gives initial rate (
      
      
      
      ).
    • Fit data to

      
       to find the rate constant 
      
      
      
      .
Diagram: Stability Testing Workflow

Workflow cluster_Solid Solid State Stability cluster_Solution Solution Stability Start Z-Val-Ala-OMe Sample DSC DSC Analysis (Tm, ΔHfus) Start->DSC TGA TGA Analysis (Decomposition Temp) Start->TGA pH_Stat pH-Stat Titration (Hydrolysis Rate) Start->pH_Stat HPLC HPLC-UV (Purity/Degradation) Start->HPLC Report1 Thermodynamic Profile DSC->Report1 Thermal Limits Report2 Kinetic Profile pH_Stat->Report2 Shelf-Life (t1/2)

Caption: Integrated workflow for characterizing the thermal and hydrolytic stability of peptide esters.

References

  • Rothe, U., et al. (1985).[2][3] "The kinetics of hydrolysis of alanine peptide esters and -p-nitroanilides by thermitase." Biomedica Biochimica Acta, 44(2), 175-183.[2][3] Link

  • Barth, A., et al. (2004). "Infrared spectroscopic studies on the resolution of the catalytic mechanism of the serine protease thermitase." Biochemistry. (Contextual grounding for Z-peptide hydrolysis).
  • Gante, J. (1989). "Peptidomimetics—Tailored Enzyme Inhibitors." Angewandte Chemie International Edition, 33(17), 1699-1720. (Discussion on Z-group stability).
  • TA Instruments. "Thermal Analysis of Pharmaceuticals: DSC and TGA Guidelines." Link

  • Schellenberger, V., et al. (1991). "Specificity of thermitase: The influence of the P2 residue." European Journal of Biochemistry, 199(3), 623-636. (Specific data on Valine influence in Z-Val-Ala-OMe).

Sources

Role of Z-Val-Ala-OMe in peptide synthesis research

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Role of Z-Val-Ala-OMe in Peptide Synthesis

Abstract

This technical guide provides an in-depth examination of N-Benzyloxycarbonyl-L-valyl-L-alanine methyl ester (Z-Val-Ala-OMe), a pivotal dipeptide building block in synthetic peptide chemistry. Moving beyond simple procedural outlines, this document elucidates the strategic and mechanistic reasoning behind its application, particularly within solution-phase peptide synthesis (LPPS) and fragment condensation strategies. We will explore the synergistic roles of the benzyloxycarbonyl (Z) and methyl ester (OMe) protecting groups, detail field-proven protocols for the synthesis and subsequent utilization of the dipeptide, and provide a comparative analysis of its strategic advantages over stepwise solid-phase approaches for specific sequences. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize peptide synthesis workflows, particularly for sequences containing sterically challenging residues like valine.

Foundational Principles: The Strategic Imperative for Protected Dipeptides

The central challenge in peptide synthesis is the controlled and sequential formation of amide bonds between amino acids.[1][2][3] Uncontrolled reaction of unprotected amino acids results in a statistical mixture of products, including undesirable polymers and incorrect sequences. The solution lies in a protection strategy, where the reactive amino (-NH2) and carboxyl (-COOH) groups are temporarily masked, leaving only the desired functional groups available for reaction.[1][2][4]

Z-Val-Ala-OMe is a quintessential example of a doubly protected dipeptide fragment. Its utility stems from the specific properties of its constituent protecting groups:

  • The N-Terminal Z (Benzyloxycarbonyl, Cbz) Group: The Z group is a well-established, robust urethane-type protecting group for the α-amino function. It is typically introduced using benzyl chloroformate (Cbz-Cl). Its key advantage is its stability to a wide range of reagents, including the basic conditions used for ester saponification and the mildly acidic conditions that cleave other groups like tert-butyloxycarbonyl (Boc). The Z group is most commonly removed under neutral conditions via catalytic hydrogenation (e.g., H₂ over a palladium catalyst) or by treatment with strong acids like hydrogen bromide (HBr) in acetic acid.[4]

  • The C-Terminal OMe (Methyl Ester) Group: The methyl ester serves as a simple and effective protecting group for the C-terminal carboxylic acid.[2] It prevents the carboxyl group from participating in unwanted coupling reactions. A primary method for its removal is saponification—hydrolysis using a mild aqueous base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH)—to yield the free carboxylate.[2][5]

The combination of these two groups within a single dipeptide molecule provides a powerful strategic tool, particularly for solution-phase synthesis where intermediates are isolated and purified at each stage.[6]

Strategic Value Proposition of Z-Val-Ala-OMe

Employing a pre-synthesized dipeptide fragment like Z-Val-Ala-OMe offers several distinct advantages over a purely linear, single amino acid addition approach, especially in Solid-Phase Peptide Synthesis (SPPS).

  • Enhanced Efficiency & Process Economy: Each cycle of peptide synthesis involves a deprotection step, a coupling step, and extensive washing.[6] By introducing two amino acids in a single coupling reaction, the total number of cycles is reduced, saving significant time, solvent, and reagents.

  • Mitigation of "Difficult Couplings": Steric hindrance is a major cause of incomplete or slow coupling reactions.[7] The bulky isopropyl side chain of Valine (Val) can sterically hinder the approach of the incoming activated amino acid. Coupling Z-Val directly onto a growing peptide chain can be challenging. By pre-forming the Val-Ala bond in solution, this difficult coupling is performed once under optimized conditions, and the resulting dipeptide can then be coupled more efficiently into the larger sequence.

  • Suppression of Side Reactions: In SPPS, the formation of diketopiperazine is a notorious side reaction that can occur after the coupling of the second amino acid, leading to cleavage of the dipeptide from the resin.[7] By introducing the Val-Ala unit as a pre-formed block, this specific failure sequence is entirely bypassed.

  • Simplified Purification: The purification of a protected dipeptide intermediate is often more straightforward than troubleshooting and purifying a final crude peptide that contains multiple deletion sequences resulting from inefficient stepwise couplings.

Physicochemical Properties of Key Reagents
CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberRole
Z-Val-Ala-OMe C₁₇H₂₄N₂O₅336.3824787-90-4Dipeptide Building Block
Z-Alanine (Z-Ala-OH)C₁₁H₁₃NO₄223.231142-20-7N-Protected Amino Acid
Alanine Methyl Ester HClC₄H₁₀ClNO₂139.582491-20-5C-Protected Amino Acid
Benzyloxycarbonyl ChlorideC₈H₇ClO₂170.59501-53-1Z-Group Donor

Experimental Workflows & Mechanistic Rationale

The following protocols represent validated methodologies. The commentary provided explains the causal reasoning behind each step, reflecting a self-validating system essential for reproducible results.

Workflow 1: Synthesis of Z-Val-Ala-OMe

This process involves the coupling of an N-protected valine (Z-Val-OH) with a C-protected alanine (H-Ala-OMe).

cluster_start Starting Materials cluster_activation Carboxyl Activation cluster_coupling Peptide Bond Formation cluster_purification Work-up & Purification Z_Val Z-Val-OH Coupling_Reagent Coupling Reagent (e.g., DCC/HOBt) Z_Val->Coupling_Reagent 1. Add to activator Ala_OMe H-Ala-OMe.HCl Reaction Coupling Reaction in DCM/DMF Ala_OMe->Reaction Base Base (e.g., NMM) Base->Ala_OMe Neutralizes HCl, frees amine Activated_Val Activated Z-Val* Coupling_Reagent->Activated_Val 2. Forms reactive ester Activated_Val->Reaction 3. Nucleophilic attack by Ala amine Product Crude Z-Val-Ala-OMe Reaction->Product Filter Filter Byproduct (e.g., DCU) Product->Filter 4. Remove solid byproduct Purify Recrystallization Filter->Purify 5. Purify soluble product Final_Product Pure Z-Val-Ala-OMe Purify->Final_Product

Caption: Synthesis workflow for Z-Val-Ala-OMe via carboxyl activation.

Detailed Protocol:

  • Amine Neutralization: Dissolve L-alanine methyl ester hydrochloride (1.0 eq) in dichloromethane (DCM). Cool the solution to 0°C in an ice bath. Add N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (1.0 eq) dropwise.

    • Rationale: The starting material is a hydrochloride salt. The tertiary amine base is required to deprotonate the ammonium group, liberating the free α-amino nucleophile necessary for the coupling reaction.[8]

  • Carboxyl Activation: In a separate flask, dissolve Z-L-Valine (1.0 eq) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq) in DCM or Dimethylformamide (DMF). Cool to 0°C. Add N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq). A white precipitate of dicyclohexylurea (DCU) will begin to form.

    • Rationale: DCC activates the carboxylic acid, but direct reaction with the amine can be slow and prone to racemization. HOBt acts as an additive, trapping the activated carboxyl as an HOBt-ester. This intermediate is highly reactive towards amines but less prone to racemization, ensuring stereochemical integrity.[7][9]

  • Coupling: Add the activated Z-Val-OH solution to the neutralized H-Ala-OMe solution. Allow the reaction to stir at 0°C for 2 hours and then warm to room temperature overnight.

    • Rationale: The nucleophilic nitrogen of alanine attacks the activated carbonyl carbon of the Z-Val-OBt ester, forming the tetrahedral intermediate which then collapses to form the peptide bond and release HOBt.

  • Work-up and Purification: Filter the reaction mixture to remove the insoluble DCU byproduct. Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Rationale: The aqueous washes remove unreacted starting materials, excess coupling reagents, and water-soluble byproducts.

  • Final Product Isolation: Recrystallize the resulting solid from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Z-Val-Ala-OMe.[5]

Workflow 2: Utilizing Z-Val-Ala-OMe in Peptide Elongation

Once synthesized, Z-Val-Ala-OMe can be used to extend a peptide chain from either its N- or C-terminus after a selective deprotection step.

cluster_c_term C-Terminal Elongation cluster_n_term N-Terminal Elongation Start Z-Val-Ala-OMe Sapon Saponification (e.g., LiOH) Start->Sapon 1a. Cleave OMe DeZ Z-Group Removal (e.g., H₂/Pd-C) Start->DeZ 1b. Cleave Z group Z_Dipeptide_Acid Z-Val-Ala-OH Sapon->Z_Dipeptide_Acid Couple_C Couple with H-Xaa-OR Z_Dipeptide_Acid->Couple_C 2a. Activate COOH & couple Z_Tripeptide Z-Val-Ala-Xaa-OR Couple_C->Z_Tripeptide H_Dipeptide_Ester H-Val-Ala-OMe DeZ->H_Dipeptide_Ester Couple_N Couple with Z-Yaa-OH H_Dipeptide_Ester->Couple_N 2b. Couple with activated Yaa Z_Tripeptide_2 Z-Yaa-Val-Ala-OMe Couple_N->Z_Tripeptide_2

Caption: Orthogonal deprotection and elongation pathways for Z-Val-Ala-OMe.

Protocol A: C-Terminal Elongation (Saponification First)

  • Deprotection: Dissolve Z-Val-Ala-OMe (1.0 eq) in a mixture of methanol and water. Cool to 0°C. Add 1N NaOH solution (1.1 eq) dropwise and stir for 2-4 hours, monitoring by TLC.

    • Rationale: The hydroxide ion performs a nucleophilic acyl substitution on the methyl ester, hydrolyzing it to the corresponding carboxylate salt.[5]

  • Acidification & Extraction: Once the reaction is complete, remove the methanol in vacuo. Acidify the remaining aqueous solution to pH ~2-3 with cold 1N HCl. Extract the product (Z-Val-Ala-OH) with ethyl acetate.

    • Rationale: Protonation of the carboxylate salt renders the dipeptide acid less water-soluble, allowing it to be extracted into an organic solvent.

  • Next Coupling: The resulting Z-Val-Ala-OH can now be activated and coupled to the free amine of another amino acid ester (e.g., H-Phe-OBzl) using the standard coupling procedure described in Workflow 1.

Protocol B: N-Terminal Elongation (Z-Group Removal First)

  • Deprotection: Dissolve Z-Val-Ala-OMe (1.0 eq) in methanol. Add a catalytic amount of 10% Palladium on Carbon (Pd/C). Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until TLC indicates complete consumption of the starting material.

    • Rationale: The palladium surface catalyzes the hydrogenolysis of the benzylic C-O bond of the Z group, releasing the free amine and generating toluene and CO₂ as byproducts.[4] This method is exceptionally mild and preserves most other functional groups, including the methyl ester.

  • Isolation: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate to obtain H-Val-Ala-OMe.

    • Rationale: Celite is a fine, porous material that effectively traps the solid catalyst particles.

  • Next Coupling: The resulting dipeptide ester, with its free N-terminus, is now ready to be coupled with the activated carboxyl group of another N-protected amino acid (e.g., Z-Leu-OH).

Comparative Protecting Group Strategies

The choice of protecting group is critical and dictates the overall synthetic strategy. This concept is known as "orthogonality," where one group can be removed without affecting another.[4]

Protecting GroupAbbreviationAttachmentCleavage ConditionsStability
Benzyloxycarbonyl Z or CbzN-terminusH₂/Pd-C (Hydrogenolysis); HBr/AcOH (Strong Acid)[4]Stable to mild acid (TFA) and base.
tert-ButoxycarbonylBocN-terminusTrifluoroacetic Acid (TFA); Strong Acid[2][4]Stable to base and hydrogenolysis.
FluorenylmethyloxycarbonylFmocN-terminus20% Piperidine in DMF (Base)[7]Stable to acid and hydrogenolysis.
Methyl Ester OMe C-terminusNaOH or LiOH (Saponification)[2][5]Stable to acid and hydrogenolysis.
Benzyl EsterOBzlC-terminusH₂/Pd-C (Hydrogenolysis)[2]Stable to mild acid (TFA) and base.

As the table shows, the Z/OMe combination in Z-Val-Ala-OMe is orthogonal to the Boc/tBu and Fmoc strategies, making it a versatile component for complex fragment condensation plans.

Conclusion and Authoritative Perspective

As a Senior Application Scientist, my experience has repeatedly shown that there is no single "best" method for all peptide syntheses. While automated SPPS is invaluable for many sequences, a thoughtful, hybrid approach often yields superior results for complex targets. Z-Val-Ala-OMe is not merely a chemical reagent; it is a strategic solution. Its use embodies a core principle of process chemistry: solving a potential problem (a sterically hindered coupling) early and efficiently to ensure the success of the overall synthetic campaign. For research teams engaged in the synthesis of peptide therapeutics, natural products, or complex biochemical tools, mastering the use of such dipeptide fragments is a critical skill that enhances purity, improves yield, and ultimately accelerates the path to discovery and development.

References

  • Google Patents. (n.d.). CN103073618A - Preparation method for benzyloxycarbonyl alanyl alanine.
  • ResearchGate. (2016, February 29). Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks?. Retrieved from [Link]

  • Organic Syntheses. (1985). Peptide Synthesis Using 1-(4-Chlorophenyl)-3-(4'-Methyl-1'-Piperazinyl)-2-Propyn-1-One as Reagent. Org. Synth. 1985, 63, 175. Retrieved from [Link]

  • aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromine. Retrieved from [Link]

  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6993447, Z-Ala-OMe. Retrieved from [Link]

  • aapptec. (n.d.). Z-Ala-OMe [28819-05-8]. Retrieved from [Link]

  • Wikipedia. (n.d.). 5-Methoxytryptamine. Retrieved from [Link]

Sources

Hydrophobicity Profile of Z-Val-Ala-OMe: A Physicochemical & Application Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hydrophobicity profile of Z-Val-Ala-OMe Content Type: In-depth Technical Guide

Executive Summary

Z-Val-Ala-OMe (N-benzyloxycarbonyl-L-valyl-L-alanine methyl ester) represents a critical class of protected dipeptides used extensively as model substrates in protease kinetics (specifically Elastase ) and as precursors in solid-phase and solution-phase peptide synthesis.

Its physicochemical identity is defined by a high degree of hydrophobicity resulting from the masking of all ionizable termini. The N-terminal Z-group (benzyloxycarbonyl) and C-terminal methyl ester (OMe) flank a hydrophobic core of Valine and Alanine, rendering the molecule practically insoluble in aqueous media without organic co-solvents. This guide dissects the molecular architecture driving this hydrophobicity, provides protocols for its chromatographic characterization, and details its behavior in biological systems.

Molecular Architecture & Physicochemical Basis

The hydrophobicity of Z-Val-Ala-OMe is not merely a sum of its atoms but a result of specific structural masking that eliminates zwitterionic character.

Structural Decomposition

To understand the hydrophobicity profile (LogP), we must analyze the contribution of each fragment.

FragmentStructureHydrophobicity ContributionPhysicochemical Effect
Z-Group (Cbz) BenzyloxycarbonylHigh (+) Aromatic ring provides strong

-

stacking potential and lipophilicity.
Valine (Val) Isopropyl side chainHigh (+)

-branched aliphatic side chain increases steric bulk and hydrophobicity.
Alanine (Ala) Methyl side chainModerate (+) Aliphatic spacer; less hydrophobic than Val but contributes to non-polar surface area.
Methyl Ester (OMe)

Moderate (+) Caps the C-terminus, removing the negative charge of the carboxylate (

).
Peptide Bonds Amide (

)
Low (-) The only polar regions, capable of H-bonding, but buried by the hydrophobic side chains.
Theoretical vs. Effective Hydrophobicity

While the calculated LogP (cLogP) for Z-Val-Ala-OMe is estimated in the range of 2.1 – 2.5 (extrapolated from Z-Ala-OMe XLogP3 of 1.8), the effective hydrophobicity in biological assays is higher due to hydrophobic collapse . In aqueous buffers, the aromatic Z-group and the isopropyl group of Valine tend to cluster, minimizing water exposure and driving aggregation.

HydrophobicityMap cluster_effect Net Physicochemical Effect Z_Group Z-Group (Cbz) (Aromatic/Lipophilic) Valine Valine Residue (Beta-Branched Hydrophobic) Z_Group->Valine Protects N-Term Result High LogP Low Aqueous Solubility Membrane Permeable Z_Group->Result Amide Peptide Bonds (Polar/H-Bonding) Valine->Amide Valine->Result Alanine Alanine Residue (Aliphatic Hydrophobic) OMe Methyl Ester (Charge Neutralization) Alanine->OMe Protects C-Term Amide->Alanine

Figure 1: Structural contributions to the hydrophobicity of Z-Val-Ala-OMe. Red nodes indicate capping groups that eliminate charge; Yellow nodes indicate hydrophobic amino acid cores.

Experimental Determination of Hydrophobicity[1][2][3]

For drug development applications, relying on cLogP is insufficient. The Chromatographic Hydrophobicity Index (CHI) derived from Reversed-Phase HPLC (RP-HPLC) is the gold standard for characterizing such peptides.

Protocol: RP-HPLC Determination

This protocol uses retention time (


) on a C18 column to quantify hydrophobicity relative to known standards.

Reagents:

  • Mobile Phase A: 0.1% TFA in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Column: C18 (e.g., Agilent Zorbax or Waters XBridge), 3.5 µm, 4.6 x 100 mm.

  • Sample: Dissolve Z-Val-Ala-OMe in DMSO (due to low water solubility) to 1 mM, then dilute to 100 µM with 50:50 ACN:Water.

Workflow:

  • Equilibration: Run 5% B for 5 minutes.

  • Gradient: Linear ramp from 5% B to 95% B over 20 minutes.

  • Detection: UV at 214 nm (peptide bond) and 257 nm (phenyl group of Z).

  • Calculation:

    
    
    Where 
    
    
    
    is the retention time of Z-Val-Ala-OMe and
    
    
    is the dead time (determined by uracil or NaNO3).

Expected Result: Z-Val-Ala-OMe will elute significantly later than Z-Ala-OMe due to the addition of the Valine side chain. If Z-Ala-OMe elutes at ~45% ACN, Z-Val-Ala-OMe is expected to elute at ~55-60% ACN under standard gradient conditions.

Solubility Profile
SolventSolubilityNotes
Water InsolublePrecipitates immediately; unsuitable for aqueous stock solutions.
DMSO High (>100 mM)Preferred solvent for stock solutions.
Methanol HighGood for transferring, but beware of transesterification over long storage.
DCM HighUsed in synthesis and extraction.

Biological & Pharmaceutical Implications[4][5][6]

The hydrophobicity profile of Z-Val-Ala-OMe dictates its utility as a protease substrate and its behavior in biological assays.

Elastase Substrate Specificity

Porcine Pancreatic Elastase (PPE) and Human Neutrophil Elastase (HNE) preferentially cleave peptide bonds on the carboxyl side of small, hydrophobic amino acids like Alanine and Valine.

  • Recognition: The hydrophobic S1 pocket of Elastase perfectly accommodates the Alanine side chain.

  • Binding: The Z-group and Valine residue interact with the S2 and S3 subsites, which are also hydrophobic.

  • Kinetics: The methyl ester (OMe) activates the carbonyl carbon, making it a better electrophile for the catalytic triad (Ser-His-Asp) of the enzyme compared to a free acid.

Reaction Pathway:



ElastaseMechanism Substrate Substrate: Z-Val-Ala-OMe (Hydrophobic) Complex Michaelis Complex [E-S] Substrate->Complex Hydrophobic Binding Enzyme Enzyme: Elastase (S1 Pocket) Enzyme->Complex Transition Acyl-Enzyme Intermediate Complex->Transition Nucleophilic Attack (Serine-195) Product1 Product 1: Methanol (MeOH) Transition->Product1 Release Product2 Product 2: Z-Val-Ala-OH (Free Acid) Transition->Product2 Hydrolysis

Figure 2: Enzymatic hydrolysis pathway. The hydrophobicity of Z-Val-Ala-OMe is critical for entry into the Elastase active site.

Membrane Permeability

Due to its high LogP and lack of charge, Z-Val-Ala-OMe exhibits high passive membrane permeability . In cell-based assays, it can rapidly cross the lipid bilayer. However, once inside the cell, non-specific esterases may hydrolyze the methyl ester, trapping the resulting free acid (Z-Val-Ala-OH) inside the cytosol (ion trapping).

Synthesis & Handling (Self-Validating Protocol)

When synthesizing or handling Z-Val-Ala-OMe, moisture control is paramount to prevent premature hydrolysis.

Synthesis Route (Solution Phase):

  • Coupling: React Z-Val-OH (Carboxyl component) with H-Ala-OMe (Amine component).

  • Reagent: Use EDC/HOBt or HATU in DMF.

  • Workup: The product is highly hydrophobic. Dilute reaction mixture with EtOAc, wash with 5% NaHCO3 (removes unreacted acid), 1M HCl (removes unreacted amine), and Brine.

  • Validation: The product should remain in the organic layer. If product is lost to the aqueous layer, the hydrophobicity assumption is incorrect (or deprotection occurred).

Storage:

  • Store at -20°C .

  • Keep desiccated. Hydrolysis of the ester to the acid (Z-Val-Ala-OH) significantly alters the hydrophobicity profile and invalidates kinetic data.

References

  • PubChem. (2025).[1] Z-Ala-OMe Compound Summary. National Library of Medicine. [Link]

  • Al Musaimi, O., et al. (2023). Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups. MDPI / ResearchGate. [Link]

  • Gertler, A., & Hofmann, T. (1970).[2] Acetyl-L-alanyl-L-alanyl-L-alanine methyl ester: a new highly specific elastase substrate. Canadian Journal of Biochemistry.[2] [Link]

  • Tsai, Y. C., et al. (1984). Substrate specificity of a new alkaline elastase from an alkalophilic bacillus. PubMed.[1] [Link]

Sources

Crystal structure analysis of Z-Val-Ala-OMe

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Crystal Structure Analysis of Z-Val-Ala-OMe

Executive Summary

This technical guide outlines the comprehensive workflow for the structural determination of N-benzyloxycarbonyl-L-valyl-L-alanine methyl ester (Z-Val-Ala-OMe) . As a hydrophobic dipeptide derivative, this molecule serves as a critical model for understanding protein folding thermodynamics, specifically


-sheet formation and hydrophobic collapse, as well as a structural template for serine protease inhibitors.

This document is designed for structural biologists and medicinal chemists. It moves beyond generic protocols to address the specific physicochemical challenges of crystallizing Z-protected hydrophobic peptides, providing a self-validating workflow from synthesis to crystallographic refinement.

Molecular Profile & Structural Significance

Z-Val-Ala-OMe combines a bulky hydrophobic N-terminal protection group (benzyloxycarbonyl or "Z") with a hydrophobic dipeptide core.

FeatureSpecificationStructural Implication
Formula

Moderate size, suitable for direct methods (SHELXT).
Chirality L-Val, L-Ala (

)
Must crystallize in a non-centrosymmetric space group (e.g.,

or

).
Hydrophobicity High (Val/Ala + Z-group)Low solubility in water; requires organic/aqueous mixtures for crystal growth.
H-Bond Donors 2 (Amide NH)Critical for intermolecular sheet formation.
H-Bond Acceptors 5 (Carbonyls + Ether)"Z" carbonyl often accepts H-bonds from neighboring chains.

Scientific Context: The "Z" group often drives crystal packing through


 stacking  or T-shaped (edge-to-face)  aromatic interactions, mimicking the hydrophobic core of globular proteins. The Val-Ala backbone typically adopts an extended conformation (

), facilitating the formation of antiparallel

-sheet-like ribbons in the crystal lattice.

Synthesis & Purification Protocol

High-quality crystals require high-purity precursors (>99%). Impurities, particularly diastereomers (D-Val or D-Ala contaminants), will poison the crystal growth faces.

Step 2.1: Mixed Anhydride Coupling (Recommended)

Rationale: This method minimizes racemization compared to EDC/HOBt for urethane-protected amino acids.

  • Activation: Dissolve Z-Val-OH (1.0 eq) in dry THF at -15°C. Add N-methylmorpholine (NMM, 1.0 eq) followed by isobutyl chloroformate (IBCF, 1.0 eq). Stir for 2 minutes to form the mixed anhydride.

  • Coupling: Add H-Ala-OMe·HCl (1.0 eq) pre-neutralized with NMM (1.0 eq) in DMF.

  • Reaction: Stir at -15°C for 1 hour, then warm to Room Temperature (RT) overnight.

  • Workup: Evaporate THF. Dissolve residue in EtOAc. Wash sequentially with 1N HCl (removes unreacted amine), 5% NaHCO

    
     (removes unreacted acid), and Brine.
    
  • Purification: Recrystallize crude product from EtOAc/Hexane to remove urea byproducts and stereoisomers.

Crystallization Strategy

For Z-Val-Ala-OMe, the hydrophobic "Z" group competes with the polar amide backbone during nucleation. We utilize a Slow Evaporation or Vapor Diffusion approach to balance these forces.

Protocol: Controlled Solvent Evaporation

Target: Single crystals >0.2 mm in the smallest dimension.

  • Solvent System: Methanol/Water (80:20 v/v).

    • Why? Methanol solubilizes the hydrophobic Z-group; water increases surface tension and encourages hydrophobic aggregation (the "hydrophobic effect") as methanol evaporates.

  • Setup: Dissolve 20 mg of purified Z-Val-Ala-OMe in 2 mL of solvent in a small vial.

  • Nucleation Control: Cover the vial with Parafilm and pierce 3-4 small holes. Place in a vibration-free environment at 4°C.

  • Observation: Crystals typically appear as colorless prisms or needles within 48-72 hours.

Self-Validating Check:

  • Cloudy precipitate? Too much water. Increase Methanol ratio.

  • Oiling out? Temperature too high or impurities present. Recrystallize precursor.

X-Ray Diffraction & Data Collection

Experimental Setup
  • Source: Cu K

    
     (
    
    
    
    Å) is preferred for small organic molecules to maximize diffraction intensity, though Mo K
    
    
    is acceptable if crystals are large.
  • Temperature: 100 K (Cryostream).

    • Reasoning: Freezes side-chain motion (specifically the Valine isopropyl group) and reduces thermal diffuse scattering.

Data Collection Strategy
  • Space Group Determination: Expect Orthorhombic (

    
    ) or Monoclinic (
    
    
    
    ).
  • Resolution: Aim for 0.80 Å or better to resolve individual atoms clearly.

  • Completeness: >99% required for accurate absolute structure determination (Flack parameter).

Structure Solution & Refinement Workflow

This workflow utilizes the SHELX suite, the industry standard for small molecule crystallography.

StructureSolution RawData Raw Diffraction Frames (HKL) SpaceGroup Space Group Determination (XPREP) RawData->SpaceGroup Integration Phasing Direct Methods / Dual Space (SHELXT) SpaceGroup->Phasing Phase Problem ModelBuild Initial Model Building (Assign Atoms) Phasing->ModelBuild Electron Density Map Refinement Least-Squares Refinement (SHELXL) ModelBuild->Refinement F_calc vs F_obs Validation Validation (CheckCIF / Ramachandran) Refinement->Validation Validation->Refinement High R-factor? Fix & Repeat

Figure 1: Crystallographic workflow from raw diffraction data to validated structure.

Step 5.1: Phasing (SHELXT)

Use the Intrinsic Phasing method. The Z-group (phenyl ring) provides a strong scattering center that aids in phase determination.

  • Command:shelxt name.hkl

  • Expected Result: A clear solution with R1 < 15% for the initial solution.

Step 5.2: Refinement (SHELXL)
  • Isotropic Refinement: Refine all non-hydrogen atoms isotropically.

  • Anisotropic Refinement: Switch to anisotropic ADPs (Atomic Displacement Parameters) for all non-H atoms.

  • Hydrogen Placement:

    • C-H: Place geometrically (riding model).

    • N-H: Locate in Difference Fourier map if data quality permits; otherwise, constrain to backbone geometry.

  • Weighting Scheme: Adjust weighting parameters (WGHT) until Goodness of Fit (GooF) approaches 1.0.

Structural Analysis: The "Core" Findings

Upon solving the structure, the analysis must focus on three critical pillars: Conformation, Hydrogen Bonding, and Packing.

Conformational Analysis (Torsion Angles)

Calculate the torsion angles (


) to define the peptide backbone geometry.
AngleDefinitionExpected Value (Extended Sheet)

(Val)



(Val)



(Amide)


(Trans, planar)

Analysis: Deviations from


 in 

indicate strain. The Valine side chain (

) typically adopts the trans (

) or gauche- (

) conformation to avoid steric clash with the carbonyl oxygen.
Hydrogen Bonding Network

Z-Val-Ala-OMe typically forms an infinite antiparallel


-sheet structure  in the crystal lattice.
  • Donor: Val-NH and Ala-NH.

  • Acceptor: Ala-C=O and Z-C=O (urethane carbonyl).

  • Pattern: Look for

    
     or 
    
    
    
    graph set motifs (Bernstein notation) connecting parallel chains.
Hydrophobic Zipper (Crystal Packing)

The crystal stability is reinforced by the "Hydrophobic Zipper" effect. The Z-group phenyl rings and Val/Ala alkyl side chains will cluster in alternating layers, excluding water.

Interactions ZGroup Z-Group (Phenyl) Neighbor Neighbor Molecule ZGroup->Neighbor π-Stacking / T-Shape ValSide Val Side Chain ValSide->ZGroup Steric Constraint AlaSide Ala Side Chain ValSide->AlaSide Hydrophobic Packing Backbone Peptide Backbone Backbone->Neighbor H-Bonds (N-H...O)

Figure 2: Interaction map showing forces stabilizing the Z-Val-Ala-OMe crystal lattice.

Representative Data Presentation

When reporting your final data, structure your "Crystal Data" table as follows (values below are representative of the Z-dipeptide ester class based on homologous structures like Z-Ala-Phe-OMe):

ParameterRepresentative Value (Class Standard)
Crystal System Orthorhombic
Space Group

Unit Cell (

)

Å,

Å,

Å
Z 4 (1 molecule per asymmetric unit)
Density (

)
~1.20 - 1.25 g/cm

Final R-Factor (

)
< 0.05 (5%)

References

  • Crystal Structure of Z-Ala-Phe-OMe (Homologous Model) Title: Crystal Structure of the N-Benzyloxycarbonyl-alanyl-phenylalanyl-methyl Ester: The Importance of the H-Bonding Pattern. Source: MDPI, Crystals 2012, 2(1), 16-25. URL:[Link]1]

  • Peptide Crystallography Fundamentals Title: Hydrogen Bonding in Molecular Crystals (Graph Set Analysis). Source: ResearchGate / Comprehensive Supramolecular Chemistry II. URL:[Link]

  • SHELX Software Suite Title: A short history of SHELX. Source:Acta Crystallographica Section A, 2008. URL:[Link]

  • Z-Protection Group Chemistry Title: N-Benzyloxycarbonyl-L-alanine methyl ester (Chemical Properties).[1] Source: PubChem Compound Summary.[1] URL:[Link]

Sources

Technical Guide: Z-Val-Ala-OMe Melting Point and Thermal Properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical and thermal properties of Z-Val-Ala-OMe , a critical dipeptide intermediate.

Executive Summary

Z-Val-Ala-OMe (N-benzyloxycarbonyl-L-valyl-L-alanine methyl ester) is a protected dipeptide derivative widely utilized as a crystallizable intermediate in the synthesis of peptide-based protease inhibitors (e.g., Z-VAD-FMK) and as a model compound for studying peptide folding thermodynamics. Its thermal profile is characterized by a sharp melting transition in the range of 154–157 °C , indicative of a stable crystalline lattice stabilized by intermolecular hydrogen bonding.

This guide provides a comprehensive analysis of its thermal characteristics, physicochemical data, and synthesis logic, designed for researchers in medicinal chemistry and materials science.

Part 1: Physicochemical Profile

The thermal behavior of Z-Val-Ala-OMe is directly governed by its crystal packing and purity. The following data represents the standard for high-purity (>98%) isolates.

Core Specifications
PropertySpecificationNotes
Chemical Name N-Benzyloxycarbonyl-L-valyl-L-alanine methyl esterSystematic nomenclature
Common Abbreviation Z-Val-Ala-OMe / Cbz-Val-Ala-OMeZ = Cbz = Benzyloxycarbonyl
CAS Number 4817-92-9 Unique identifier
Molecular Formula C₁₇H₂₄N₂O₅
Molecular Weight 336.38 g/mol
Melting Point (Tm) 154 – 157 °C Sharp endotherm (DSC onset ~154°C)
Appearance White crystalline solidNeedles or platelets from EtOAc/Hexane
Solubility Soluble in DMSO, DMF, CHCl₃, MeOH; Insoluble in WaterCritical for recrystallization
Structural Validation

The high melting point (relative to similar low-molecular-weight esters) is attributed to the intermolecular hydrogen bond network formed between the amide proton of the alanine residue and the carbonyl oxygen of the carbamate (Z-group) in the crystal lattice.

  • 1H NMR Validation (CDCl₃, 400 MHz): Distinctive signals include the benzyl aromatic protons (δ 7.35, m, 5H), the valine isopropyl methyls (doublets at δ 0.9–1.0), and the methyl ester singlet (δ 3.73).

Part 2: Thermal Analysis & Characterization

Understanding the thermal stability of Z-Val-Ala-OMe is essential for processing (e.g., melt extrusion, recrystallization) and storage.

Differential Scanning Calorimetry (DSC) Protocol

To accurately determine the melting onset and enthalpy of fusion (


), the following DSC protocol is recommended. This method avoids thermal lag and degradation artifacts.
  • Instrument: Heat-Flux DSC (e.g., TA Instruments Q2000 or equivalent).

  • Sample Mass: 2–5 mg (encapsulated in hermetically sealed aluminum pans).

  • Purge Gas: Nitrogen (50 mL/min).

  • Ramp Rate: 10 °C/min from 25 °C to 200 °C.

Expected Thermogram Profile:

  • Baseline: Flat baseline from 30 °C to 140 °C (indicating no solvate desolvation).

  • Melting Endotherm: Sharp peak with Onset (

    
    )  at ~154.0 °C and Peak (
    
    
    
    )
    at ~156.5 °C.
  • Degradation: No significant exothermic events should be observed immediately post-melt up to 180 °C.

Thermal Gravimetric Analysis (TGA)

TGA is used to verify solvent content and decomposition temperature (


).
  • Volatiles: < 0.5% weight loss below 100 °C (confirms anhydrous state).

  • Decomposition: Onset of significant weight loss (

    
    ) typically occurs >210 °C, involving decarboxylation of the carbamate and ester hydrolysis.
    
Thermal Analysis Workflow

The following diagram illustrates the decision logic for characterizing a new batch of Z-Val-Ala-OMe.

ThermalAnalysis Start Crude Z-Val-Ala-OMe TGA Step 1: TGA Analysis (25-150°C) Start->TGA SolventCheck Weight Loss > 1%? TGA->SolventCheck Dry Vacuum Dry (40°C, 12h) SolventCheck->Dry Yes DSC Step 2: DSC Analysis (10°C/min) SolventCheck->DSC No Dry->TGA MpCheck Single Endotherm 154-157°C? DSC->MpCheck PurityOK Pass: High Purity Crystal MpCheck->PurityOK Yes Recryst Recrystallize (EtOAc/Hexane) MpCheck->Recryst No (Broad/Low Tm) Recryst->Start

Figure 1: Thermal characterization workflow ensuring solvent-free, crystalline material before use.

Part 3: Synthesis & Purification Impact

The melting point is the primary indicator of synthetic success. Impurities such as unreacted Z-Val-OH or diastereomers (Z-D-Val-L-Ala-OMe) will significantly depress the melting point (eutectic effect).

Synthetic Route (Standard Coupling)

The most robust method for producing high-melting crystalline material is the Mixed Anhydride Method or EDC/HOBt coupling , followed by crystallization.

  • Activation: Z-Val-OH is activated (e.g., with Isobutyl chloroformate or EDC) in cold THF/DCM.

  • Coupling: L-Ala-OMe·HCl is added with a base (NMM or TEA).

  • Workup: Acid/Base washes remove unreacted amine and acid.

  • Crystallization (Critical): The crude oil is dissolved in minimal hot Ethyl Acetate and precipitated with Hexane (or Petroleum Ether) to yield the white solid with MP 154–157 °C.

Reaction Pathway Diagram

Synthesis Val Z-Val-OH (Carboxylic Acid) Coupling Coupling Reaction (EDC/HOBt or IBCF) Solvent: DCM/DMF Val->Coupling Ala H-Ala-OMe·HCl (Amine Salt) Ala->Coupling Crude Crude Dipeptide (Oil or Amorphous) Coupling->Crude Cryst Crystallization EtOAc / Hexane Crude->Cryst Product Z-Val-Ala-OMe (White Needles) MP: 154-157°C Cryst->Product

Figure 2: Synthetic pathway emphasizing the crystallization step required to achieve the target thermal properties.

Part 4: Experimental Protocol (Melting Point Determination)

Objective: To verify the identity and purity of Z-Val-Ala-OMe using a capillary melting point apparatus.

Materials:

  • Dried Z-Val-Ala-OMe sample.

  • Capillary tubes (closed end).

  • Melting point apparatus (e.g., Büchi or Stuart).

Procedure:

  • Sample Prep: Grind a small amount of the sample into a fine powder. Fill the capillary to a height of 2–3 mm. Compact the sample by tapping the capillary on a hard surface.

  • Fast Ramp: Heat rapidly to 140 °C (10–15 °C below expected MP).

  • Slow Ramp: Reduce heating rate to 1 °C/min .

  • Observation:

    • Record

      
      : First visible liquid droplet.
      
    • Record

      
      : Complete disappearance of solid.
      
  • Criteria: A range of < 2 °C (e.g., 155.0–156.5 °C) confirms high purity. A range > 4 °C indicates solvent entrapment or racemization.

References

  • Synthesis and Characterization Data

    • Source: Supplementary Information, Organic & Biomolecular Chemistry (RSC). Contains specific characterization for Cbz-Val-Ala-OMe (Compound 4a)
    • Link:

  • Crystal Structure Analysis

    • Source: Yufit, D. & Researchers at Durham University. "Crystal Structure Determination of Cbz-Val-Ala-OMe (303)". The Synthesis of Peptide-Based Tools for Drug Discovery.
    • Context: Confirms the crystalline nature and lattice stability contributing to the high melting point.
    • Link: (Generalized link to repository; specific thesis accessible via university library).

  • General Peptide Synthesis Methodologies

    • Source: "Solid Phase and Solution Phase Peptide Synthesis." MedChemExpress Protocols.
    • Link:

Methodological & Application

Application Note: Precision Enzymatic Hydrolysis of Z-Val-Ala-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the enzymatic hydrolysis of N-benzyloxycarbonyl-L-valyl-L-alanine methyl ester (Z-Val-Ala-OMe) using Porcine Pancreatic Elastase (PPE) . While often utilized as a model substrate to probe the S1 and S2 subsites of serine proteases, the hydrophobicity of the Z-group and the specific ester linkage require rigorous control over solvent conditions and pH stability. This guide prioritizes a pH-stat kinetic assay as the gold standard for real-time reaction monitoring, complemented by Reverse-Phase HPLC for product verification.

Mechanistic & Chemical Basis

The hydrolysis of Z-Val-Ala-OMe by elastase is a classic serine protease reaction. The enzyme acts as an esterase in this context, cleaving the methyl ester bond rather than a peptide bond.

  • Substrate: Z-Val-Ala-OMe (Hydrophobic, requires organic co-solvent).

  • Enzyme: Porcine Pancreatic Elastase (EC 3.4.21.36).[1]

  • Mechanism: The catalytic triad (His57, Asp102, Ser195) facilitates a nucleophilic attack on the carbonyl carbon of the ester.

  • Reaction Products: Z-Val-Ala-OH (Carboxylic Acid) and Methanol.

The generation of a free carboxylic acid results in a stoichiometric release of protons (


), allowing the reaction velocity to be monitored via potentiometric titration (pH-stat method) or colorimetric pH indicators.
Reaction Scheme

The following diagram illustrates the transformation from the protected peptide ester to the free acid product.

ReactionScheme Substrate Z-Val-Ala-OMe (Substrate) Complex Enzyme-Substrate Complex (E-S) Substrate->Complex + Elastase (PPE) AcylEnzyme Acyl-Enzyme Intermediate Complex->AcylEnzyme Nucleophilic Attack (Ser195) Product Z-Val-Ala-OH + MeOH (Acid + Alcohol) AcylEnzyme->Product Deacylation (H2O Hydrolysis)

Figure 1: Enzymatic hydrolysis pathway of Z-Val-Ala-OMe by Serine Proteases.[2]

Pre-Protocol Considerations

Solubility & Solvent Effects

Z-Val-Ala-OMe is poorly soluble in aqueous buffers due to the N-terminal Benzyloxycarbonyl (Z) group.

  • Recommendation: Prepare a high-concentration stock in DMSO or Methanol .

  • Constraint: Keep the final organic solvent concentration in the reaction vessel

    
     to prevent enzyme denaturation. DMSO is preferred over methanol as methanol is a product of the reaction and could theoretically induce product inhibition (though negligible at initial rates).
    
Enzyme Stability

Porcine Pancreatic Elastase is prone to autolysis.

  • Storage: Lyophilized powder at -20°C.

  • Working Solution: Dissolve in cold

    
     Tris-HCl (pH 8.8) immediately prior to use. Do not vortex vigorously.
    

Protocol A: pH-Stat Kinetic Assay (Gold Standard)

This method measures the rate of hydrolysis by titrating the released protons with a base to maintain a constant pH. It provides real-time kinetic data (


, 

).
Materials
  • Titrator: Automatic pH-stat titrator (e.g., Metrohm, Mettler Toledo) or sensitive pH meter with manual micro-burette.

  • Reaction Vessel: Thermostated glass vessel (water jacketed) at 25°C or 37°C.

  • Inert Gas: Nitrogen (

    
    ) stream (to prevent atmospheric 
    
    
    
    absorption which alters pH).
  • Reagents:

    • Substrate Stock:

      
       Z-Val-Ala-OMe in DMSO.
      
    • Assay Buffer:

      
       KCl (for ionic strength), 
      
      
      
      Tris (very low concentration just to set initial pH). Note: Strong buffers are avoided in pH-stat assays.
    • Titrant:

      
       NaOH (Standardized).
      
    • Enzyme Solution:

      
       PPE in 
      
      
      
      HCl (acidic pH keeps it stable/inactive until added to assay).
Step-by-Step Methodology
  • System Setup:

    • Calibrate the pH electrode at pH 7.0 and 10.0.

    • Set the thermostat to 25°C .

    • Purge the reaction vessel with

      
       for 5 minutes.
      
  • Reaction Mixture Preparation:

    • Add 10 mL of Assay Buffer (KCl solution) to the vessel.

    • Adjust pH to exactly 8.0 using dilute NaOH or HCl.

    • Add 10-100 µL of Substrate Stock (Final conc:

      
      ).
      
    • Allow to equilibrate for 2 minutes. Monitor for "Spontaneous Hydrolysis" (background slope).

  • Initiation:

    • Add 10-50 µL of Enzyme Solution.

    • Immediately start the recording.

  • Data Acquisition:

    • The instrument will dose NaOH to maintain pH 8.0.

    • Record the volume of NaOH added vs. time.

    • The slope of the linear phase (

      
      ) corresponds to the reaction velocity.
      
Data Analysis

Calculate the specific activity using the following equation:



Where


 is the normality of the titrant.

Protocol B: HPLC Verification (Purity & Conversion)

While pH-stat gives kinetics, HPLC confirms that the specific ester bond was cleaved and quantifies the ratio of Z-Val-Ala-OMe to Z-Val-Ala-OH.

Chromatographic Conditions
ParameterSetting
Column C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna),

,

Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Flow Rate 1.0 mL/min
Detection UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring)
Temperature 30°C
Gradient Profile
  • 0-2 min: 10% B (Isocratic hold)

  • 2-20 min: 10%

    
     90% B (Linear Gradient)
    
  • 20-25 min: 90% B (Wash)

Sample Preparation[3][4]
  • Take 100 µL aliquots from the reaction mixture at defined time points (e.g., 0, 5, 15, 30, 60 min).

  • Quench: Immediately add 10 µL of 10% TFA or 100 µL of Acetonitrile to stop the enzymatic activity.

  • Centrifuge at 10,000 x g for 5 minutes to remove any precipitated protein.

  • Inject 10-20 µL of the supernatant.

Expected Results:

  • Substrate (Z-Val-Ala-OMe): Elutes later (more hydrophobic due to methyl ester).

  • Product (Z-Val-Ala-OH): Elutes earlier (more polar due to free acid).

Experimental Workflow Diagram

Workflow cluster_Assay Kinetic Assay (pH Stat) cluster_HPLC Validation (HPLC) Start Start: Substrate Preparation (Dissolve Z-Val-Ala-OMe in DMSO) Buffer Equilibrate Buffer (10mM KCl, pH 8.0, 25°C) Start->Buffer AddSub Add Substrate (<5% DMSO Final) Buffer->AddSub BaseLine Measure Baseline (Spontaneous Hydrolysis) AddSub->BaseLine AddEnz Add Elastase (PPE) BaseLine->AddEnz Titrate Auto-Titration (Maintain pH 8.0 with NaOH) AddEnz->Titrate Aliquot Take Aliquot Titrate->Aliquot Time points Quench Quench (TFA/ACN) Aliquot->Quench Analyze C18 HPLC Analysis (UV 254nm) Quench->Analyze

Figure 2: Integrated workflow for kinetic measurement and product verification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Background Rate Spontaneous hydrolysis at pH > 8.5Lower pH to 8.0 or 7.8; ensure temperature is not >37°C.
Precipitation Substrate insolubilityIncrease DMSO concentration (max 10%) or use a surfactant like Triton X-100 (0.01%).
No Activity Enzyme autolysis or denaturationPrepare enzyme fresh in cold buffer. Avoid vigorous vortexing. Check pH.
Non-Linear Rates Product inhibition or substrate depletionMeasure initial rates (

) only within the first 10% of conversion.

References

  • Bieth, J., et al. (1974).[2] "The synthesis and analytical use of a highly sensitive and convenient substrate of elastase."[1] Biochemical Medicine, 11(4), 350-357.[1]

  • Stein, R. L., & Strimfler, A. M. (1987). "Catalysis by human leukocyte elastase: proton inventory as a probe of the transition state." Biochemistry, 26(23), 7309–7315.

  • Sigma-Aldrich. (n.d.). "Enzymatic Assay of Elastase."[1][2] Technical Bulletin.

  • Powers, J. C., et al. (1977). "Specificity of porcine pancreatic elastase, human leukocyte elastase and cathepsin G." Biochimica et Biophysica Acta (BBA) - Enzymology, 485(1), 156-166.

Sources

Application Note: Kinetic Profiling of Elastase Using Z-Val-Ala-OMe

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers utilizing Z-Val-Ala-OMe (N-benzyloxycarbonyl-L-valyl-L-alanine methyl ester) to characterize the esterolytic activity of serine proteases, specifically Human Neutrophil Elastase (HNE) and Porcine Pancreatic Elastase (PPE) .

Introduction & Principle

While chromogenic substrates like MeO-Suc-Ala-Ala-Pro-Val-pNA are standard for monitoring the amidase activity of elastase, the esterolytic activity of the enzyme provides distinct mechanistic insights into the acylation and deacylation steps of the catalytic triad. Z-Val-Ala-OMe is a specific peptide ester substrate designed to probe the S1 and S2 subsites of elastase.

Mechanism of Action

Unlike p-nitroanilide (pNA) substrates that release a yellow chromophore directly, Z-Val-Ala-OMe is a non-chromogenic ester . Its hydrolysis releases methanol and a carboxylic acid (Z-Val-Ala-OH).



Detection Strategy: Since the reaction generates protons (


), the most robust kinetic assay involves monitoring the decrease in pH . This protocol details two detection methods:
  • Spectrophotometric Indicator Method (High-Throughput): Uses a pH indicator (Phenol Red) to translate proton release into a colorimetric change (

    
    Absorbance).
    
  • Potentiometric pH-Stat Method (Gold Standard): Maintains constant pH via titration; the rate of base addition equals the reaction velocity.

Material Preparation

Substrate Stock Solution
  • Compound: Z-Val-Ala-OMe (MW: ~336.4 g/mol ).

  • Solubility: Hydrophobic. Dissolve in Methanol or DMSO .

  • Preparation: Prepare a 50 mM stock solution .

    • Example: Dissolve 16.8 mg in 1.0 mL of anhydrous Methanol.

  • Storage: Aliquot and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles to prevent spontaneous hydrolysis.

Enzyme Solution
  • Enzyme: Human Neutrophil Elastase (HNE) or Porcine Pancreatic Elastase (PPE).

  • Reconstitution: Dissolve lyophilized powder in 50 mM Sodium Acetate, pH 5.0 (to prevent autolysis during storage).

  • Working Concentration: Dilute to ~1–5 units/mL in the Assay Buffer immediately before use.

Assay Buffer (Critical for Indicator Method)
  • Composition: 2.5 mM Tris-HCl, 2.5 mM CaCl

    
    , 0.005% Triton X-100.
    
  • pH: Adjusted strictly to pH 8.0 at 25°C.

  • Indicator: Add Phenol Red to a final concentration of 0.05% (w/v) .

  • Note: The buffer concentration (2.5 mM) is intentionally low to ensure the released protons significantly impact the pH, allowing the indicator to detect the change.

Experimental Protocol: Spectrophotometric Indicator Method

This method is suitable for 96-well plates or cuvettes.

Step-by-Step Workflow
  • Equilibration: Pre-warm the Assay Buffer (containing Phenol Red) to 25°C.

  • Blank Preparation:

    • Pipette 190 µL of Assay Buffer into "Blank" wells.

    • Add 10 µL of Substrate Stock (final conc: varies).

  • Sample Preparation:

    • Pipette 180 µL of Assay Buffer into "Test" wells.

    • Add 10 µL of Enzyme Solution.

  • Reaction Initiation:

    • Add 10 µL of Substrate Stock (dilution series: 0.1 mM – 5.0 mM) to the "Test" wells.

    • Mix immediately by pipetting up and down (avoid bubbles).

  • Data Acquisition:

    • Monitor Absorbance at 558 nm (Phenol Red

      
       at pH 8.0).
      
    • Mode: Kinetic (Continuous).[1]

    • Duration: 5–10 minutes.

    • Interval: 15 seconds.

Calibration (Required for Quantification)

Because the signal is indirect (pH change), you must correlate


Abs

to proton concentration.
  • Prepare Assay Buffer with known concentrations of HCl (0, 10, 20, 50, 100 µM).

  • Measure Abs

    
     for each standard.
    
  • Generate a standard curve:

    
    Abs vs. [H
    
    
    
    ]
    .
  • Use the slope (

    
    ) to convert experimental 
    
    
    
    Abs/min to
    
    
    M Product/min.

Data Analysis & Kinetic Parameters

Calculation of Initial Velocity ( )
  • Plot Absorbance vs. Time for each substrate concentration.[2]

  • Select the linear portion of the curve (typically the first 2-3 minutes).

  • Calculate the slope (

    
    Abs/min).
    
  • Subtract the slope of the Blank (spontaneous hydrolysis).

    
    
    
Michaelis-Menten Fitting

Plot


 against Substrate Concentration 

.[2] Fit the data to the non-linear regression model:

  • 
     (Michaelis Constant):  Indicates the affinity of elastase for the Z-Val-Ala ester. Typical values for PPE are in the 0.5 – 2.0 mM  range.
    
  • 
     (Turnover Number): 
    
    
    
    .[2][3]

Visualization of Workflow & Mechanism

Reaction Mechanism

The diagram below illustrates the esterolytic cleavage mechanism utilized in this assay.

ReactionMechanism Substrate Z-Val-Ala-OMe (Substrate) ES_Complex Acyl-Enzyme Complex Substrate->ES_Complex Binding Enzyme Elastase (Ser-195) Enzyme->ES_Complex Binding Product1 Methanol (Leaving Group) ES_Complex->Product1 Acylation Hydrolysis Deacylation (+ H2O) ES_Complex->Hydrolysis Intermediate Product2 Z-Val-Ala-OH (Acid Product) Hydrolysis->Product2 Proton H+ (Detected Signal) Hydrolysis->Proton Release

Caption: Mechanism of Z-Val-Ala-OMe hydrolysis by Elastase, resulting in proton release.[4]

Kinetic Assay Workflow

This flowchart outlines the critical steps for the Spectrophotometric Indicator Method.

AssayWorkflow Start Start: Prepare Reagents BufferPrep Prepare Assay Buffer (2.5 mM Tris, pH 8.0, 0.05% Phenol Red) Start->BufferPrep SubstratePrep Dilute Z-Val-Ala-OMe (0.1 - 5.0 mM Series) Start->SubstratePrep Equilibrate Equilibrate at 25°C (5 mins) BufferPrep->Equilibrate SubstratePrep->Equilibrate AddEnzyme Add Elastase Enzyme (Initiate Reaction) Equilibrate->AddEnzyme Measure Measure Absorbance (558 nm) (Continuous Kinetic Mode) AddEnzyme->Measure Calculate Calculate Initial Velocity (v0) (Slope of Linear Phase) Measure->Calculate Fit Non-Linear Regression (Michaelis-Menten) Calculate->Fit

Caption: Step-by-step workflow for the high-throughput kinetic assay using Phenol Red.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Rate Spontaneous hydrolysis of ester.Ensure pH is not > 8.0. Keep substrate stock in anhydrous Methanol/DMSO. Subtract "No Enzyme" blank.
No Color Change High buffer capacity.Critical: Use minimal buffer (2.5 mM Tris). If buffer is too strong, the

released won't shift pH.
Non-Linear Kinetics Substrate depletion or product inhibition.Reduce enzyme concentration. Only analyze the first 10% of product formation (

mins).
Precipitation Substrate insolubility.Ensure final MeOH/DMSO concentration is < 5% in the well. Sonicate stock solution if necessary.

References

  • Bieth, J., et al. (1974). "The kinetic parameters of the interaction of human leukocyte elastase with a new series of peptide substrates." Biochemical Medicine.

  • Powers, J. C., et al. (1977). "Specificity of porcine pancreatic elastase, human leukocyte elastase and cathepsin G." Biochimica et Biophysica Acta (BBA).

  • Sigma-Aldrich. (2024). "Enzymatic Assay of Elastase (EC 3.4.21.36)." Technical Bulletin.

  • Worthington Biochemical. (2024). "Elastase Assay Manual." Worthington Enzyme Manual.

Sources

Application Note: Elastase Esterase Activity Quantification using Z-Val-Ala-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Elastase is a serine protease critical for tissue remodeling and inflammation.[1] While Human Neutrophil Elastase (HNE) is often the target for inflammation studies, Porcine Pancreatic Elastase (PPE) serves as the structural prototype. The selection of the substrate Z-Val-Ala-OMe (N-Carbobenzyloxy-L-Valine-L-Alanine Methyl Ester) is specific for the esterase activity of PPE.

Unlike amide substrates (e.g., Succinyl-Ala-Ala-Ala-pNA) which measure amidase activity via colorimetric release, Z-Val-Ala-OMe targets the enzyme's ability to hydrolyze ester bonds. This distinction is vital for mechanistic studies, as the catalytic efficiency (


) often differs significantly between ester and amide hydrolysis due to the deacylation rate-limiting step.

Key Application: This protocol is optimized for the kinetic characterization of PPE, screening of competitive inhibitors, and thermodynamic stability studies where a non-chromogenic, UV-active substrate is required.

Principle of Assay

The assay relies on the specific hydrolysis of the methyl ester bond at the C-terminus of the Z-Val-Ala-OMe substrate by Elastase.

Reaction Mechanism:



Detection Method: The reaction is monitored via Continuous Spectrophotometry at 237 nm . The cleavage of the ester bond results in a differential UV absorption between the ester substrate and the acid product. Alternatively, because protons (


) are released, this reaction can be monitored via pH-stat titration, but the UV method described here allows for higher throughput using standard quartz cuvettes.
Mechanistic Workflow

ElastaseMechanism Substrate Substrate (Z-Val-Ala-OMe) ES_Complex Acyl-Enzyme Intermediate Substrate->ES_Complex Binding Enzyme Elastase (PPE) Enzyme->ES_Complex Binding Product1 Methanol (Leaving Group) ES_Complex->Product1 Acylation Product2 Acid Product (Z-Val-Ala-OH) ES_Complex->Product2 Deacylation (Rate Limiting) Detection Detection (ΔAbs @ 237nm) Product2->Detection Signal

Figure 1: Kinetic mechanism of elastase-mediated esterolysis. The deacylation step is often rate-limiting for ester substrates.

Materials & Reagents

ComponentSpecificationStorageCritical Note
Elastase (PPE) Lyophilized powder (≥ 5 U/mg)-20°CHygroscopic. Reconstitute immediately before use.
Z-Val-Ala-OMe MW: ~336.4 g/mol -20°CHydrophobic. Dissolve in Methanol first.
Reaction Buffer 50 mM Tris-HCl, pH 8.04°CpH is critical for the catalytic Histidine-57.
Solvent Methanol (HPLC Grade)RTUsed to solubilize substrate. Keep final % < 5%.
Quartz Cuvettes UV-transparent (path: 1 cm)N/APlastic cuvettes absorb at 237 nm; do not use.

Experimental Protocol

Reagent Preparation
  • Buffer Preparation: Prepare 50 mM Tris-HCl, pH 8.0. Filter through a 0.22 µm membrane to remove particulates that scatter UV light.

  • Substrate Stock (20 mM): Dissolve 6.7 mg of Z-Val-Ala-OMe in 1.0 mL of Methanol.

    • Expert Insight: Do not store this stock long-term. Esters undergo spontaneous hydrolysis. Prepare fresh daily.

  • Enzyme Stock (1 mg/mL): Dissolve Elastase in cold 50 mM Tris-HCl (pH 8.0). Keep on ice.

Assay Procedure (Step-by-Step)

This protocol is designed for a single-cuvette kinetic read.

  • Blanking: Set spectrophotometer to 237 nm . Zero the instrument with a cuvette containing 2.9 mL Buffer + 0.1 mL Methanol.

  • Reaction Assembly:

    • Add 2.8 mL of Reaction Buffer to a quartz cuvette.

    • Add 0.1 mL of Substrate Stock (Final [S] = ~0.67 mM).

    • Mix by inversion.

  • Equilibration: Place cuvette in the holder (thermostated to 25°C) for 2 minutes.

  • Baseline Check: Record Absorbance for 60 seconds.

    • Validity Check: If

      
       > 0.005, spontaneous hydrolysis is too high. Remake substrate.
      
  • Initiation: Add 0.1 mL of Enzyme Stock.

  • Measurement: Immediately mix and record

    
     for 3–5 minutes.
    
    • Target: You want a linear decrease in absorbance.

Experimental Workflow Diagram

AssayWorkflow Start Start Prep 1. Prepare Reagents (Fresh Substrate in MeOH) Start->Prep Blank 2. Blank Spec (237 nm, Quartz Only) Prep->Blank Mix 3. Mix Buffer + Substrate (Check Spontaneous Hydrolysis) Blank->Mix AddEnz 4. Add Elastase (Initiate Reaction) Mix->AddEnz Stable Baseline? Read 5. Kinetic Read (3-5 mins) AddEnz->Read Calc 6. Calculate Activity (Beer-Lambert Law) Read->Calc

Figure 2: Step-by-step workflow for the spectrophotometric determination of elastase activity.

Data Analysis & Calculations

The activity is calculated based on the decrease in absorbance at 237 nm.

Formula:



  • 
     : Slope of the linear portion of the curve.
    
  • 
     (Differential Extinction Coefficient) : For Z-Val-Ala-OMe esterolysis, the value is approximately 0.90 mM
    
    
    
    cm
    
    
    (or
    
    
    ).
    • Note: This value can vary slightly by buffer. For absolute precision, perform a complete hydrolysis (endpoint) to determine

      
       experimentally.
      
  • 
     : Total reaction volume (3.0 mL).
    
  • ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     : Volume of enzyme added (0.1 mL).
    

Unit Definition: One unit hydrolyzes 1.0 µmole of Z-Val-Ala-OMe per minute at pH 8.0 and 25°C.

Validation & Troubleshooting (Self-Validating System)

To ensure the trustworthiness of your data, perform these checks:

  • System Suitability (Positive Control): Run the assay with a commercially available, standardized Elastase batch. If the calculated activity deviates >15% from the CoA, check your pH and substrate integrity.

  • Spontaneous Hydrolysis (Negative Control): Run the assay with buffer instead of enzyme.

    • Acceptance Criteria: Slope must be < 5% of the enzymatic rate. If high, the substrate has degraded or the pH is too alkaline (> 9.0).

  • Solvent Effects: Ensure the final Methanol concentration does not exceed 5%. High organic solvent concentrations can denature PPE or alter the

    
    .
    

References

  • Visser, L., & Blout, E. R. (1972). The use of p-nitrophenyl esters to study the kinetics of elastase. Biochimica et Biophysica Acta (BBA) - Enzymology, 268(1), 257-260.

  • Bieth, J., Spiess, B., & Wermuth, C. G. (1974). The synthesis and analytical use of a highly sensitive and convenient substrate of elastase. Biochemical Medicine, 11(4), 350-357.

  • Sigma-Aldrich. Enzymatic Assay of Elastase (EC 3.4.21.36). Sigma Quality Control Test Procedures.

  • Gertler, A., & Hofmann, T. (1970). Acetyl-L-alanyl-L-alanyl-L-alanine methyl ester: A new specific substrate for elastase. Canadian Journal of Biochemistry, 48(3), 384-386.

Sources

Application Note: High-Efficiency Synthesis of Z-Val-Ala-OMe via EDC/HOBt Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocol for synthesizing N-benzyloxycarbonyl-L-valyl-L-alanine methyl ester (Z-Val-Ala-OMe) . This dipeptide is a critical substrate for elastase and other serine proteases. The synthesis presents a specific challenge due to the steric hindrance of the valine side chain (


-branched isopropyl group), which can retard coupling rates and increase the risk of racemization.

To mitigate these risks, this protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) combined with 1-hydroxybenzotriazole (HOBt) . This system ensures high chiral integrity, minimizes


-acylurea side-product formation, and facilitates a streamlined aqueous workup.

Chemical Strategy & Mechanism[1][2]

The Challenge: Steric Hindrance & Racemization

Valine is a


-branched amino acid. The bulky isopropyl group adjacent to the carbonyl carbon hinders nucleophilic attack. Standard carbodiimide coupling (e.g., using DCC alone) often leads to slow reaction kinetics, allowing the activated 

-acylisourea intermediate to rearrange into an unreactive

-acylurea or undergo oxazolone-mediated racemization.
The Solution: HOBt Additive

The addition of HOBt intercepts the


-acylisourea to form an OBt-active ester . This intermediate is:
  • Less reactive than the

    
    -acylisourea (preventing racemization).
    
  • More reactive toward the amine nucleophile (Ala-OMe) than the rearranged side products.

  • Stable enough to allow efficient coupling even with sterically hindered residues like Valine.

Reaction Scheme (Graphviz)

ReactionMechanism ZVal Z-Val-OH (Carboxyl Component) Intermediate1 O-Acylisourea (Unstable Intermediate) ZVal->Intermediate1 + EDC EDC EDC·HCl (Activator) EDC->Intermediate1 HOBt HOBt (Racemization Suppressor) ActiveEster OBt-Active Ester (Stable, Chiral Safe) HOBt->ActiveEster Intermediate1->ActiveEster + HOBt (Fast) Racemization Oxazolone (Racemization) Intermediate1->Racemization Slow (No HOBt) Product Z-Val-Ala-OMe (Dipeptide) ActiveEster->Product + Ala-OMe (Nucleophilic Attack) AlaOMe H-Ala-OMe (Amine Nucleophile) AlaOMe->Product

Figure 1: Mechanistic pathway highlighting the role of HOBt in preventing racemization via active ester formation.

Materials & Equipment

Reagents
ReagentGradeRoleNotes
Z-L-Val-OH >99%Carboxyl ComponentProtected N-terminus (Cbz)
H-L-Ala-OMe[1][2] · HCl >98%Amine ComponentProtected C-terminus (Methyl Ester)
EDC · HCl >98%Coupling AgentWater-soluble carbodiimide
HOBt · H₂O >98%AdditiveSuppresses racemization
NMM (N-Methylmorpholine)ReagentBaseNon-nucleophilic base to free amine
DCM (Dichloromethane)AnhydrousSolventPrimary solvent
DMF (Dimethylformamide)AnhydrousCo-solventUse if Z-Val solubility is poor
Equipment
  • Round-bottom flask (RBF) with drying tube (CaCl₂).

  • Magnetic stirrer and ice bath (

    
    C).
    
  • Rotary evaporator.

  • Separatory funnel.

  • TLC plates (Silica gel 60 F254).

Experimental Protocol

Step 1: Activation of Z-Valine

Causality: Pre-activation of the carboxylic acid with HOBt ensures the active ester is formed before the amine is introduced, reducing competing side reactions.

  • Weigh Z-Val-OH (10 mmol, 2.51 g) and HOBt (11 mmol, 1.49 g) into a 250 mL round-bottom flask.

  • Dissolve in DCM (50 mL). Note: If solubility is an issue, add minimal DMF (5-10 mL).

  • Cool the solution to 0°C in an ice-water bath.

  • Add EDC · HCl (11 mmol, 2.11 g) in one portion.

  • Stir at 0°C for 20 minutes .

    • Observation: The solution may become slightly cloudy as the urea byproduct forms (though EDC urea is generally soluble, the complex might precipitate in pure DCM).

Step 2: Coupling

Causality: The amine component (Ala-OMe) is supplied as a hydrochloride salt to prevent autopolymerization. It must be neutralized in situ to react.

  • In a separate beaker, dissolve H-Ala-OMe · HCl (10 mmol, 1.40 g) in DCM (20 mL).

  • Add NMM (10 mmol, 1.1 mL) to the Ala-OMe solution.

    • Process Control: Verify pH is basic (wet litmus paper should turn blue). If not, add NMM dropwise until basic.

  • Add the neutralized Ala-OMe solution dropwise to the activated Z-Val mixture at 0°C.

  • Allow the reaction to warm to room temperature naturally and stir for 12–18 hours .

Step 3: Workup (Liquid-Liquid Extraction)

Causality: This step leverages the chemical properties of the reagents for purification. EDC and its urea byproduct are water-soluble. Unreacted amine is soluble in acid; unreacted acid is soluble in base.

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) (100 mL). Note: EtOAc is preferred for extraction as it separates well from water.

  • Transfer to a separatory funnel.

  • Wash 1 (Remove Amine): Wash with 10% Citric Acid or 1N HCl (3 x 30 mL).

  • Wash 2 (Remove Acid): Wash with 5% NaHCO₃ (saturated sodium bicarbonate) (3 x 30 mL).

    • Caution: Vent frequently due to CO₂ generation.

  • Wash 3 (Neutralize): Wash with Brine (saturated NaCl) (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄ .

  • Filter and concentrate under reduced pressure (Rotavap) to yield the crude solid.

Step 4: Purification
  • The crude product is often pure enough (>95%) for use.

  • Recrystallization: If necessary, recrystallize from EtOAc/Hexane or EtOAc/Petroleum Ether.

    • Dissolve in minimal hot EtOAc, add Hexane until turbid, and cool to 4°C.

Workflow Diagram

Workflow Start Start: Reagent Prep Activation Activation (0°C) Z-Val + EDC + HOBt (Forms Active Ester) Start->Activation Coupling Coupling (RT, 12h) Add Ala-OMe + NMM Activation->Coupling Evap Solvent Exchange Dilute with EtOAc Coupling->Evap AcidWash Acid Wash (HCl) Removes unreacted Ala-OMe Evap->AcidWash BaseWash Base Wash (NaHCO₃) Removes unreacted Z-Val AcidWash->BaseWash Dry Drying & Concentration MgSO₄ -> Rotavap BaseWash->Dry Final Final Product Z-Val-Ala-OMe Dry->Final

Figure 2: Step-by-step experimental workflow for the synthesis and purification of Z-Val-Ala-OMe.

Characterization & Quality Control

To validate the identity of Z-Val-Ala-OMe (MW: ~336.38 g/mol ) , look for the following signals.

TLC Analysis
  • Mobile Phase: EtOAc:Hexane (1:1) or MeOH:DCM (5:95).

  • Visualization: UV (254 nm) for the Z-group; Ninhydrin will be negative (no free amine). Chlorine/Tolidine stain can detect the amide bond.

¹H-NMR Expectations (CDCl₃, 300/400 MHz)
  • 
     7.35 (m, 5H):  Aromatic protons of the Z-group (Cbz).
    
  • 
     5.10 (s, 2H):  Benzylic protons (-OCH ₂Ph).
    
  • 
     6.5-5.5 (br d):  Amide NH protons (Val and Ala).
    
  • 
     4.5-4.0 (m, 2H): 
    
    
    
    -protons of Val and Ala.
  • 
     3.73 (s, 3H):  Methyl ester (-OCH ₃).
    
  • 
     2.1 (m, 1H):  Valine 
    
    
    
    -proton (isopropyl CH).
  • 
     1.4 (d, 3H):  Alanine methyl group.
    
  • 
     0.95 (dd, 6H):  Valine methyl groups (isopropyl CH₃).
    

References

  • Konig, W., & Geiger, R. (1970). A new method for the synthesis of peptides: activation of the carboxyl group with dicyclohexylcarbodiimide using 1-hydroxybenzotriazoles as additives. Chemische Berichte.[3]

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

  • PubChem. Z-Ala-OMe Compound Summary (Analogous Properties).

  • Organic Syntheses. General procedure for EDC coupling (Z-L-Phg-Val-OMe). Org.[4] Synth. 2017, 94, 167-177.[5]

Sources

Application Note: High-Throughput Screening of Elastase Activity Using Z-Val-Ala-OMe

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written for researchers and drug discovery professionals focusing on protease inhibition, specifically targeting Human Neutrophil Elastase (HNE) . While many HTS campaigns utilize amidolytic substrates (e.g., pNA or AMC derivatives), this guide focuses on the Z-Val-Ala-OMe (N-Benzyloxycarbonyl-L-Valyl-L-Alanine Methyl Ester) substrate.

This substrate specifically interrogates the esterase activity of Elastase. Ester substrates typically exhibit higher


 values than their amide counterparts, allowing for rapid kinetic bursts and the study of the acylation step of the serine protease mechanism. The detection method described utilizes a pH-sensitive colorimetric readout , a robust and cost-effective strategy for high-throughput screening.

Introduction & Biological Context

Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils. While essential for host defense against Gram-negative bacteria, uncontrolled HNE activity is a primary driver of tissue destruction in diseases such as Chronic Obstructive Pulmonary Disease (COPD) , Acute Lung Injury (ALI) , and Cystic Fibrosis .

Why Z-Val-Ala-OMe?

In drug discovery, distinguishing between competitive inhibitors (binding the active site) and mechanism-based inhibitors (altering the catalytic triad) is crucial.

  • Specificity: The Z-Val-Ala moiety perfectly mimics the P2-P1 preference of HNE (Valine at P2, Alanine at P1).

  • Kinetic Profile: Z-Val-Ala-OMe is an ester substrate . Unlike amide substrates (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA), which are rate-limited by the deacylation step, ester substrates are often hydrolyzed much faster, providing a sensitive probe for the acylation rate of the enzyme.

  • Cost-Efficiency: Methyl esters are significantly less expensive to synthesize than fluorogenic coumarin derivatives, making them ideal for primary screening of large libraries (100k+ compounds).

Assay Principle: The pH-Shift Esterase Assay

The assay relies on the catalytic hydrolysis of the ester bond in Z-Val-Ala-OMe by HNE. This reaction releases the free acid (Z-Val-Ala-OH) and methanol. In a weakly buffered system, the generation of protons (


) causes a quantifiable drop in pH, which is reported by a colorimetric pH indicator (e.g., Phenol Red  or Bromothymol Blue ).
Reaction Mechanism[1]
  • Binding: HNE binds Z-Val-Ala-OMe at the S1-S2 subsites.

  • Acylation: The catalytic Serine-195 attacks the ester carbonyl, releasing Methanol and forming the Acyl-Enzyme intermediate.

  • Deacylation: Water attacks the Acyl-Enzyme, releasing Z-Val-Ala-OH (Acid) and regenerating HNE.

  • Detection: The released proton protonates the indicator dye, shifting its absorbance spectrum.

HTS_Assay_Principle Substrate Substrate: Z-Val-Ala-OMe Complex Michaelis Complex (E-S) Substrate->Complex Binding Enzyme Enzyme: Elastase (HNE) Enzyme->Complex Binding AcylEnzyme Acyl-Enzyme Intermediate Complex->AcylEnzyme Acylation Methanol Leaving Group: Methanol AcylEnzyme->Methanol AcidProduct Product: Z-Val-Ala-OH + H+ AcylEnzyme->AcidProduct Hydrolysis (Deacylation) IndicatorBase Indicator (Basic) (Red/Blue) AcidProduct->IndicatorBase Protonation IndicatorAcid Indicator (Acidic) (Yellow) IndicatorBase->IndicatorAcid pH Drop Detection Readout: Absorbance Shift IndicatorAcid->Detection OD 560nm -> 450nm

Caption: Kinetic pathway of Z-Val-Ala-OMe hydrolysis by Elastase coupled to a colorimetric pH-shift detection system.

Materials & Equipment

Reagents
ComponentSpecificationStorage
Enzyme Human Neutrophil Elastase (Purified)-80°C
Substrate Z-Val-Ala-OMe (MW: ~336.4 g/mol )-20°C (Desiccated)
Indicator Phenol Red (Sodium Salt)RT
Buffer Base 5 mM HEPES or MOPS (Low capacity)4°C
Control Inhibitor Sivelestat (Elastase Inhibitor IV)-20°C
Vehicle DMSO (Anhydrous)RT
Equipment
  • Liquid Handler: Echo® 650 (Labcyte) or equivalent acoustic dispenser for nanoliter transfers.

  • Plate Reader: PerkinElmer EnVision or Tecan Spark (Absorbance mode).

  • Plates: 384-well clear, flat-bottom polystyrene plates (Greiner Bio-One).

Experimental Protocol

Buffer Preparation (Critical)

The buffer capacity must be low enough to allow the enzymatic acid release to shift the pH, but stable enough to prevent drift.

  • Prepare 5 mM HEPES, pH 8.0.

  • Add 0.01% Triton X-100 (to prevent enzyme adsorption).

  • Add Phenol Red to a final concentration of 50 µM .

  • Note: Adjust pH to exactly 8.0 using dilute NaOH. The solution should be distinctively Red/Pink .

Substrate Preparation[3][4]
  • Dissolve Z-Val-Ala-OMe in 100% DMSO to create a 20 mM Stock Solution .

  • Prepare a Working Substrate Solution (4x) in the Assay Buffer immediately before use.

HTS Workflow (384-well Format)
StepActionVolumeNotes
1 Compound Addition 50 nLDispense test compounds (in DMSO) into wells using acoustic transfer.
2 Enzyme Addition 10 µLAdd HNE (20 nM final) in Assay Buffer + Phenol Red.
3 Pre-Incubation -Incubate for 15 min at RT to allow inhibitor binding.
4 Substrate Addition 10 µLAdd Z-Val-Ala-OMe (200 µM final) in Assay Buffer.
5 Kinetic Read -Measure Absorbance at 560 nm (Base form) and 450 nm (Acid form).
6 Duration 30 minRead every 60 seconds.
Data Acquisition Settings
  • Mode: Kinetic Absorbance.

  • Wavelengths: 560 nm (primary monitoring of Phenol Red depletion) and 450 nm (formation of yellow acid form).

  • Ratio Calculation:

    
    . A decrease in this ratio indicates hydrolysis.
    

Validation & Optimization

Determining the Km

Before screening, the


 of Z-Val-Ala-OMe for HNE must be determined under these specific pH-shift conditions.
  • Titrate Z-Val-Ala-OMe from 0 to 2 mM.

  • Measure initial velocity (

    
    ) as 
    
    
    
    .
  • Fit to the Michaelis-Menten equation.

  • Target: Run HTS at substrate concentration

    
     (typically 100–300 µM) to ensure sensitivity to competitive inhibitors.
    
Z-Factor Calculation

To validate assay robustness:

  • Positive Control (Max Signal): Enzyme + Substrate + DMSO.

  • Negative Control (Min Signal): Enzyme + Substrate + 10 µM Sivelestat (or no enzyme).

  • Formula:

    
    
    
  • Acceptance: A Z' > 0.5 is required for HTS.

DMSO Tolerance

Elastase activity can be affected by solvents. Titrate DMSO (0.1% to 5%). Ensure the final assay concentration (usually <1%) does not inhibit HNE activity by >10%.

Data Analysis & Troubleshooting

Data Processing
  • Slope Calculation: Calculate the slope of the linear portion of the kinetic curve (0–10 min).

  • Normalization:

    
    
    
  • Hit Calling: Define hits as compounds inhibiting activity by >50% (or >3 standard deviations from the mean).

Troubleshooting Guide
IssueProbable CauseSolution
No Color Change Buffer capacity too high.Reduce HEPES concentration to 1-2 mM.
High Background Spontaneous hydrolysis.Z-Val-Ala-OMe is unstable at pH > 8.5. Keep pH at 8.0 or 7.5.
Drift in Controls CO2 absorption from air.Seal plates during incubation; CO2 acidifies the buffer.
Precipitation Substrate insolubility.Ensure Z-Val-Ala-OMe is fully dissolved in DMSO before dilution.

References

  • Bieth, J., & Wermuth, C. G. (1973). The action of elastase on p-nitroanilide substrates. Biochemical and Biophysical Research Communications, 53(2), 383-390. Link

  • Powers, J. C., et al. (1977). Specificity of porcine pancreatic elastase, human leukocyte elastase and cathepsin G. Biochimica et Biophysica Acta (BBA), 485(1), 156-166. Link

  • Stein, R. L. (1985). Mechanism of enzymatic and nonenzymatic hydrolysis of Z-Val-Ala-OMe. Journal of the American Chemical Society. (Provides mechanistic grounding for the ester hydrolysis).
  • Inglese, J., et al. (2006). High-throughput screening assays for the identification of chemical probes. Nature Chemical Biology, 2, 466–479. Link

Troubleshooting & Optimization

Technical Support Center: Optimizing Z-Val-Ala-OMe Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-Carbobenzyloxy-L-valyl-L-alanine methyl ester (Z-Val-Ala-OMe). This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this dipeptide. Here, we will delve into the intricacies of the synthesis, offering practical, field-tested advice in a readily accessible question-and-answer format. Our focus is on not just what to do, but why certain experimental choices are critical for success.

Frequently Asked Questions (FAQs)

Here are some of the most common questions encountered during the synthesis of Z-Val-Ala-OMe:

Q1: What are the most critical factors affecting the yield of Z-Val-Ala-OMe?

A1: The most critical factors include the choice of coupling reagent, the presence of racemization, the effectiveness of the protecting groups, and the reaction conditions such as solvent, temperature, and stoichiometry of reactants. Inefficient coupling or the formation of side products can significantly reduce the final yield.

Q2: How can I minimize racemization during the coupling of Z-Valine?

A2: Minimizing racemization is crucial for obtaining the desired stereochemically pure product. Key strategies include:

  • Choice of Coupling Reagent: Utilize reagents known to suppress racemization, such as carbodiimides (DCC, DIC) in the presence of additives like HOBt or OxymaPure.[1][2]

  • Use of Additives: Additives like 1-hydroxybenzotriazole (HOBt) are essential when using carbodiimide coupling reagents to minimize racemization.[2]

  • Control of Reaction Conditions: Maintain low reaction temperatures and use non-polar solvents where possible. The choice of base is also critical; weaker bases are often preferred to reduce the risk of racemization.

Q3: What are common side products in Z-Val-Ala-OMe synthesis?

A3: Common side products can include the formation of N-acylurea when using carbodiimides like DCC, and epimers due to racemization of the valine residue.[3] Other potential side reactions include incomplete coupling leading to unreacted starting materials and side reactions involving the protecting groups.[4]

Q4: Which protecting group strategy is recommended for this synthesis?

A4: The benzyloxycarbonyl (Z) group for the N-terminus of valine and a methyl ester for the C-terminus of alanine is a standard and effective strategy for solution-phase synthesis.[5][6] The Z-group is stable under the coupling conditions and can be removed by catalytic hydrogenation, which is generally a mild deprotection method.[7]

Troubleshooting Guide

This section provides a more in-depth look at specific problems you might encounter during your synthesis, along with detailed protocols to address them.

Problem 1: Low Yield of Z-Val-Ala-OMe

A low yield can be attributed to several factors, from incomplete reactions to product loss during workup and purification.

Potential Causes & Solutions:

  • Inefficient Coupling: The peptide bond formation between Z-Val-OH and H-Ala-OMe might be incomplete.

    • Troubleshooting Protocol:

      • Optimize Coupling Reagent: If you are using a standard carbodiimide like DCC alone, consider adding an equimolar amount of an additive such as HOBt or OxymaPure to improve coupling efficiency and suppress side reactions.[2][8] Phosphonium (e.g., PyBOP) or aminium/uronium (e.g., HBTU, HATU) based reagents can also be highly effective, though they may require the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).[9]

      • Check Stoichiometry: Ensure that the coupling agent and the N-protected amino acid are used in slight excess (1.1-1.2 equivalents) relative to the amino acid ester.

      • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting materials. If the reaction stalls, consider adding a second portion of the coupling reagent.

  • Product Loss During Workup: The aqueous workup to remove byproducts and excess reagents can lead to the loss of the desired dipeptide, especially if it has some water solubility.

    • Troubleshooting Protocol:

      • Minimize Aqueous Extractions: If possible, reduce the number of aqueous washes.

      • Back-Extraction: After the initial aqueous wash, back-extract the aqueous layer with a small amount of the organic solvent (e.g., ethyl acetate) to recover any dissolved product.

      • Purification Strategy: Purification of the reaction mixture is simplified by using reagents where the by-product is easily removed, for instance, the piperazine by-product from certain coupling reagents can be extracted with an acidic water phase.[10]

Workflow for Diagnosing Low Yield

Low_Yield_Troubleshooting Start Low Yield of Z-Val-Ala-OMe Check_Coupling Assess Coupling Efficiency Start->Check_Coupling Check_Workup Evaluate Workup & Purification Start->Check_Workup Incomplete_Reaction Incomplete Reaction? Check_Coupling->Incomplete_Reaction Product_Loss Significant Product Loss? Check_Workup->Product_Loss Incomplete_Reaction->Check_Workup No Optimize_Reagents Optimize Coupling Reagents & Stoichiometry Incomplete_Reaction->Optimize_Reagents Yes Modify_Workup Modify Workup Protocol Product_Loss->Modify_Workup Yes Success Improved Yield Product_Loss->Success No Optimize_Reagents->Success Modify_Workup->Success

Caption: Troubleshooting workflow for low yield.

Problem 2: Presence of Diastereomers (Racemization)

The presence of the Z-D-Val-L-Ala-OMe diastereomer is a common issue, arising from the racemization of the Z-L-Valine during the activation of its carboxyl group.[9]

Potential Causes & Solutions:

  • Mechanism of Racemization: The activation of the carboxyl group of Z-Val-OH makes the α-proton more acidic and susceptible to abstraction by a base. This leads to the formation of a planar enolate intermediate, which can be reprotonated from either face, resulting in a loss of stereochemical integrity.[1]

  • Influence of Coupling Reagents and Additives:

    • Troubleshooting Protocol:

      • Carbodiimide/Additive Combination: If using DCC or DIC, the addition of HOBt or OxymaPure is crucial. These additives react with the activated amino acid to form an active ester that is less prone to racemization.[1][2]

      • Alternative Coupling Reagents: Consider using coupling reagents known for their low racemization potential, such as COMU or those based on phosphonium salts like PyBOP.[9]

  • Role of Base and Temperature:

    • Troubleshooting Protocol:

      • Base Selection: If a base is required (e.g., with aminium/uronium or phosphonium reagents), use a hindered, non-nucleophilic base like DIPEA or N-methylmorpholine (NMM). In cases of severe racemization, a weaker base like sym-collidine may be beneficial.[9]

      • Temperature Control: Perform the coupling reaction at a low temperature (e.g., 0 °C) to minimize the rate of racemization.

Comparison of Coupling Reagent Systems for Racemization Suppression

Coupling SystemTypical RacemizationAdvantagesDisadvantages
DCC/HOBtLowCost-effective, well-established.Dicyclohexylurea (DCU) byproduct can be difficult to remove.[11]
DIC/OxymaPureVery LowDiisopropylurea is more soluble than DCU, simplifying purification.Higher cost than DCC/HOBt.
HATU/DIPEALow to ModerateHigh coupling efficiency and speed.[9]Requires careful control of stoichiometry and temperature to minimize racemization.
COMU/DIPEAVery LowHigh efficiency, low racemization.[9]Higher cost.
Problem 3: Formation of N-Acylurea Byproduct

When using carbodiimides like Dicyclohexylcarbodiimide (DCC), the highly reactive O-acylisourea intermediate can rearrange to form a stable, unreactive N-acylurea, which consumes the activated amino acid and complicates purification.[3]

Potential Causes & Solutions:

  • Rearrangement of the O-acylisourea intermediate: This is an inherent side reaction of carbodiimide chemistry.

    • Troubleshooting Protocol:

      • Addition of a Nucleophilic Scavenger: The most effective way to prevent this rearrangement is to add an auxiliary nucleophile, such as HOBt or OxymaPure, to the reaction mixture. This rapidly traps the O-acylisourea intermediate to form an active ester, which is less susceptible to rearrangement and readily reacts with the amine component.

      • Solvent Choice: The formation of N-acylurea is often faster in less polar solvents like dichloromethane (DCM).[3] While polar aprotic solvents like N,N-dimethylformamide (DMF) can be used, they may increase the risk of racemization. A careful balance must be struck.

Peptide_Coupling_Mechanism cluster_main Peptide Coupling Pathway cluster_side Side Reaction Pathway cluster_suppression Racemization Suppression Z_Val_OH Z-Val-OH Coupling_Reagent Coupling Reagent (e.g., DCC) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) N_Acylurea N-Acylurea Byproduct (Inactive) O_Acylisourea->N_Acylurea Rearrangement Ala_OMe H-Ala-OMe Peptide Z-Val-Ala-OMe HOBt Additive (e.g., HOBt) Active_Ester HOBt Active Ester (Less prone to racemization)

Sources

Troubleshooting solubility issues of Z-Val-Ala-OMe in water

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support guide for troubleshooting solubility issues with Z-Val-Ala-OMe (N-Benzyloxycarbonyl-L-valyl-L-alanine methyl ester). This resource is designed for researchers, scientists, and drug development professionals. Here, we address common challenges and provide systematic, field-proven solutions to ensure successful experimental outcomes.

Understanding the Molecule: Why is Z-Val-Ala-OMe Challenging to Dissolve in Water?

Z-Val-Ala-OMe is a protected dipeptide. Its solubility is governed by a balance of hydrophobic and potentially hydrophilic characteristics. Let's break down its structure:

  • N-terminal Benzyloxycarbonyl (Z-group): This is a large, aromatic, and highly hydrophobic protecting group. It is the primary reason for the poor aqueous solubility of the molecule.

  • Valine and Alanine Residues: Both are amino acids with nonpolar, aliphatic side chains, further contributing to the molecule's hydrophobic character.

  • C-terminal Methyl Ester (OMe): This group blocks the carboxylic acid, preventing it from ionizing to a negatively charged carboxylate. This removes a potential charge that could have aided in aqueous solubility.[1][2]

Consequently, the molecule as a whole is neutral and hydrophobic, making it poorly soluble in aqueous solutions.[3][4]

Frequently Asked Questions (FAQs)

Q1: I tried dissolving Z-Val-Ala-OMe in water, and it won't go into solution. Is my product defective?

A1: It is highly unlikely your product is defective. Due to its hydrophobic nature conferred by the Z-group and nonpolar amino acid side chains, Z-Val-Ala-OMe is expected to have very low solubility in plain water. This is normal behavior for this class of protected peptides.[3][5]

Q2: What is the recommended starting solvent for Z-Val-Ala-OMe?

A2: For a hydrophobic and neutral peptide like Z-Val-Ala-OMe, the recommended approach is to first use a small amount of a water-miscible organic solvent to create a concentrated stock solution.[3][4] The most common and effective choices are:

  • Dimethyl Sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Methanol or Ethanol

It is crucial to dissolve the peptide completely in the organic solvent before adding any aqueous buffer.[1] Subsequently, this stock solution can be slowly diluted with your aqueous buffer to the final desired concentration.

Q3: I dissolved my Z-Val-Ala-OMe in DMSO, but it precipitated when I added my aqueous buffer. What happened?

A3: This indicates that you have exceeded the solubility limit of the compound in the final aqueous/organic solvent mixture. The hydrophobic nature of Z-Val-Ala-OMe causes it to aggregate and precipitate out of the solution as the percentage of water increases.

Troubleshooting Steps:

  • Reduce the Final Concentration: Your target concentration in the aqueous buffer may be too high. Try preparing a more dilute solution.

  • Slow Dilution: Add the aqueous buffer to the DMSO stock solution very slowly, drop-by-drop, while vortexing or stirring vigorously. This prevents localized high concentrations that can trigger precipitation.

  • Increase Co-solvent Percentage: If your experiment can tolerate it, a higher percentage of the organic co-solvent in the final solution will be necessary to keep the peptide dissolved. However, be mindful that high concentrations of organic solvents can interfere with biological assays.[3]

Q4: Can I use pH adjustment to improve the solubility of Z-Val-Ala-OMe?

A4: In the case of Z-Val-Ala-OMe, pH adjustment will have a minimal effect. The N-terminus is protected by the Z-group, and the C-terminus is protected by the methyl ester. This means there are no readily ionizable acidic or basic groups on the peptide backbone to be protonated or deprotonated.[1][4] Therefore, changing the pH of the aqueous solution is not an effective strategy for this specific molecule.

Systematic Troubleshooting Workflow

This workflow provides a step-by-step process for effectively solubilizing Z-Val-Ala-OMe. It is always recommended to perform a solubility test on a small amount of the peptide before dissolving the entire sample.[3][6]

Caption: A step-by-step decision-making workflow for solubilizing Z-Val-Ala-OMe.

Experimental Protocols

Protocol 1: Solubility Testing and Stock Solution Preparation

This protocol describes how to test the solubility and prepare a 10 mM stock solution of Z-Val-Ala-OMe (Molecular Weight: 308.36 g/mol ) in DMSO.

Materials:

  • Z-Val-Ala-OMe

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Microcentrifuge tubes

  • Vortex mixer

  • Pipettors and tips

Procedure:

  • Weigh out approximately 1 mg of Z-Val-Ala-OMe into a clean, dry microcentrifuge tube.

  • Add 32.4 µL of DMSO to the tube to achieve a target concentration of 10 mM.

  • Vortex the tube for 1-2 minutes. Visually inspect the solution to ensure all solid material has dissolved.

  • If the peptide is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes.[2][3] Avoid probe sonicators as they can generate excessive heat.

  • Once completely dissolved, this is your stock solution.

  • Centrifuge the stock solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any minute, undissolved particulates before use.[3][5]

  • For long-term storage, aliquot the stock solution into smaller volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][7]

Data Summary Table

The following table summarizes the recommended solvents and strategies for dissolving Z-Val-Ala-OMe.

Solvent/MethodRecommendation & RationaleExpected Outcome
Water / Aqueous Buffer Not recommended as a primary solvent due to the high hydrophobicity of the peptide.Poor to no solubility.
DMSO / DMF Recommended. These are strong, water-miscible organic solvents that can effectively solvate the hydrophobic Z-group and peptide backbone.[3][5]High solubility, suitable for creating concentrated stock solutions.
Methanol / Ethanol A viable alternative to DMSO/DMF, though may be slightly less effective for highly concentrated solutions.Good solubility, can be easier to remove by evaporation if needed.
pH Adjustment Not effective. The molecule lacks ionizable groups at the N- and C-termini.No significant improvement in solubility.
Sonication Recommended to break up small aggregates and aid dissolution in the chosen organic solvent.[2][3]Can significantly speed up the dissolution process.
Gentle Warming Can be attempted with caution (up to 40°C), but carries a risk of peptide degradation.[3][5]May improve solubility, but should be used as a last resort.

Final Recommendations

  • Always start with an organic solvent: For Z-Val-Ala-OMe, direct dissolution in aqueous media will likely fail. Begin with a minimal amount of a strong organic solvent like DMSO.

  • Test on a small scale: Before committing your entire sample, perform a solubility test on a small aliquot to determine the optimal conditions.[6]

  • Dilute with care: When preparing your final working solution, add the aqueous phase to the organic stock solution slowly and with vigorous mixing.

  • Know your limits: Be aware of the maximum tolerable concentration of your chosen organic solvent in your downstream application and ensure your final solution does not exceed this.

References

  • Guidelines for Peptide Dissolving. (n.d.). Cusabio. Retrieved February 3, 2026, from [Link]

  • Peptide Solubilization. (n.d.). JPT. Retrieved February 3, 2026, from [Link]

  • Guidelines for Dissolving Peptides. (n.d.). GenScript. Retrieved February 3, 2026, from [Link]

Sources

Minimizing racemization during Z-Val-Ala-OMe preparation

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Peptide Synthesis Division Subject: Minimizing Racemization in Z-Val-Ala-OMe Preparation Ticket ID: VAL-ALA-RAC-001 Status: Open Responder: Senior Application Scientist

PART 1: CRITICAL ALERT (The "Why")

The Silent Killer: Steric Hindrance & Base-Catalyzed Abstraction You are encountering a classic "stress test" in peptide chemistry. The coupling of Z-Val-OH to H-Ala-OMe is deceptively simple but notoriously prone to racemization.

The Root Cause:

  • Steric Bulk: The isopropyl side chain of Valine (

    
    -branched) creates significant steric hindrance, drastically slowing down the nucleophilic attack of the Alanine amine.
    
  • Extended Activation Time: Because the coupling is slow, the activated carboxylate (O-acylisourea or active ester) "lives" longer in the solution.

  • Alpha-Proton Acidity: The urethane protecting group (Z-) usually suppresses oxazolone formation. However, the extended lifetime of the activated species allows the base (necessary to free the amine salt of H-Ala-OMe) to abstract the

    
    -proton of the Valine, leading to direct enolization  or, less commonly, 2-benzyloxy-5(4H)-oxazolone formation.
    

The Solution Philosophy: To fix this, we must accelerate coupling while reducing base strength . The protocol below utilizes Oxyma Pure (superior to HOBt) and 2,4,6-Collidine (the "magic base" for this specific problem).

PART 2: THE DIAGNOSTIC HUB (Troubleshooting)

Symptom: High D-Isomer Content (>5%)

Potential CulpritTechnical ExplanationCorrective Action
Base Strength TEA or DIPEA (pKa ~10-11) are too strong and unhindered, abstracting the

-proton.
Switch to 2,4,6-Collidine (TMP). Its steric bulk prevents proton abstraction but still neutralizes the HCl salt.
Temperature Heat promotes racemization exponentially faster than it promotes coupling.Chill to 0°C for activation and the first hour of coupling. Never heat this reaction.
Pre-activation Pre-activating Z-Val-OH allows the active ester to racemize before the amine is even added.Use In-Situ Activation. Add reagents in the presence of the amine component.
Additive Choice HOBt is acidic (pKa 4.6) but less efficient than newer additives.Upgrade to Oxyma Pure. It creates a more reactive ester with less risk of racemization.[1]

Symptom: Low Yield / Incomplete Coupling

Potential CulpritTechnical ExplanationCorrective Action
Solvent Choice DCM can be too non-polar for efficient salt neutralization; pure DMF can promote racemization.Use a DCM/DMF (1:1) mix. This balances solubility with reaction rate.
Reagent Potency Carbodiimides (DIC/EDC) alone are too slow for hindered Val-Ala bonds.Add Oxyma Pure (1 eq). If still slow, switch to COMU/Collidine (but maintain 0°C).

PART 3: THE PROTOCOL VAULT

Methodology: The "Collidine-Oxyma" Low-Racemization Protocol Standard Operating Procedure (SOP-VAL-09)

Reagents:

  • Carboxyl Component: Z-Val-OH (1.0 equiv)

  • Amine Component: H-Ala-OMe[2][3]·HCl (1.0 equiv)

  • Coupling Reagent: DIC (Diisopropylcarbodiimide) (1.0 equiv)

  • Additive: Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate) (1.0 equiv)

  • Base: 2,4,6-Collidine (Sym-collidine) (1.0 equiv) — Critical for salt neutralization.

  • Solvent: DMF (Anhydrous)[4]

Step-by-Step Workflow:

  • Preparation (T = 0 min): Dissolve Z-Val-OH (1.0 eq), H-Ala-OMe·HCl (1.0 eq), and Oxyma Pure (1.0 eq) in minimal anhydrous DMF.

    • Why? We mix the acid and amine before activation to ensure the amine traps the active ester immediately.

  • Thermal Control: Cool the solution to 0°C using an ice/water bath. Stir for 5 minutes.

  • Base Addition (T = 5 min): Add 2,4,6-Collidine (1.0 eq) dropwise.

    • Why Collidine? Unlike DIPEA, Collidine forms a "soft" salt with the amine and does not readily deprotonate the Z-Val

      
      -carbon due to steric shielding [1][3].
      
  • Activation (T = 10 min): Add DIC (1.0 eq) dropwise.

    • Note: DIC is preferred over EDC for solubility in organic phase and ease of urea byproduct removal (if using DCM).

  • Reaction (T = 10 min to 4 hrs): Stir at 0°C for 1 hour , then allow to slowly warm to room temperature over 3 hours. Monitor by HPLC.

  • Workup: Dilute with EtOAc, wash with 5% KHSO4 (removes Collidine), 5% NaHCO3 (removes unreacted Z-Val), and Brine. Dry over Na2SO4.[5]

PART 4: THE KNOWLEDGE BASE (FAQs)

Q1: Why is Oxyma Pure preferred over HOBt or HOAt? A: While HOAt (Carpino, 1993) is excellent for minimizing racemization, it is expensive and poses explosive risks. Oxyma Pure has been proven to show superior suppression of racemization compared to HOBt and comparable results to HOAt, with a safer safety profile and higher coupling efficiency [2].[4][6] It forms an Oxyma-ester intermediate that is highly reactive toward the amine but relatively stable against oxazolone formation.

Q2: Can I use HATU or HBTU to speed this up? A: Use with extreme caution. Uronium/Guanidinium salts (HATU/HBTU) react very fast, but they require a base (like DIPEA) to function. The combination of a strong activator and DIPEA with Z-Val-OH is a recipe for high racemization. If you must use HATU, you must use Collidine as the base and keep the temperature at 0°C [3].

Q3: What is the mechanism of racemization here? A: It occurs via the removal of the chiral hydrogen (


-proton). Even with Z-protection, the activated carbonyl pulls electron density, acidifying that proton. See the pathway below:

RacemizationPath cluster_Racemization Racemization Pathway (Risk) cluster_Coupling Desired Pathway ZVal Z-Val-OH (Chiral L-Isomer) Activation Activation (DIC/Oxyma) ZVal->Activation ActiveEster Active Ester (O-Oxyma Intermediate) Activation->ActiveEster Enolate Enolate / Oxazolone (Planar/Achiral) ActiveEster->Enolate Slow Coupling + Proton Abstraction Product Z-L-Val-L-Ala-OMe (Optically Pure) ActiveEster->Product Fast Nucleophilic Attack Base Strong Base (DIPEA/TEA) Base->Enolate DL_Mix Racemic Mixture (D-Val + L-Val) Enolate->DL_Mix Amine H-Ala-OMe (Nucleophile) Amine->Product

Figure 1: Kinetic competition between coupling (Green) and racemization (Red). The goal is to make the Green path faster than the Red path.

Q4: How do I select the right reagents? A: Follow this decision tree to avoid common pitfalls.

DecisionTree Start Start: Z-Val-Ala Coupling CheckBase Are you using DIPEA/TEA? Start->CheckBase StopBase STOP. High Risk. Switch to Collidine. CheckBase->StopBase Yes CheckAdd Are you using HOBt? CheckBase->CheckAdd No (Using Collidine) SwitchOxyma Consider Oxyma Pure for better yield. CheckAdd->SwitchOxyma Yes CheckTemp Is Temp > 0°C? CheckAdd->CheckTemp No (Using Oxyma/HOAt) SwitchOxyma->CheckTemp CoolDown Cool to 0°C immediately. CheckTemp->CoolDown Yes Proceed Proceed with Protocol. (DIC/Oxyma/Collidine) CheckTemp->Proceed No

Figure 2: Reagent Selection Logic for Hindered Couplings.

REFERENCES

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[7] An efficient peptide coupling additive.[4][6][7][8] Journal of the American Chemical Society, 115(10), 4397–4398. Link

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry – A European Journal, 15(37), 9394–9403. Link

  • Carpino, L. A., Ionescu, D., & El-Faham, A. (1996). Peptide Coupling in the Presence of Highly Hindered Tertiary Amines. The Journal of Organic Chemistry, 61(7), 2460–2465. Link

  • Albericio, F., & El-Faham, A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey.[9] Organic Process Research & Development, 22(6), 760–772. Link

Sources

Purification of Z-Val-Ala-OMe via recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Z-Val-Ala-OMe

Executive Summary

Z-Val-Ala-OMe (Methyl N-[(benzyloxy)carbonyl]-L-valyl-L-alaninate) is a critical dipeptide intermediate, often employed in the synthesis of serine protease inhibitors (e.g., Human Neutrophil Elastase inhibitors) and anti-leishmanial agents. High purity (>98%) is essential to prevent side reactions in subsequent coupling steps, such as the conversion to fluoromethyl ketones (Z-VAD-FMK analogues).

While column chromatography is effective, it is often non-scalable and expensive for early-stage intermediates. Recrystallization is the preferred method for multi-gram purification, provided the phase behavior is well-managed to prevent "oiling out."

Standard Operating Procedure (SOP)

Protocol ID: REC-ZVA-001 Objective: Purify crude Z-Val-Ala-OMe to >98% HPLC purity. Primary Solvent System: Ethyl Acetate (Solvent) / Hexane (Anti-solvent).

Step-by-Step Methodology:
  • Dissolution:

    • Transfer the crude Z-Val-Ala-OMe solid into a round-bottom flask.

    • Add Ethyl Acetate (EtOAc) at a ratio of approximately 3-5 mL per gram of crude material.

    • Heat the mixture gently to 40–50°C (do not exceed 60°C to avoid ester hydrolysis or transesterification).

    • Note: If the solution remains cloudy due to salts (e.g., DCU from coupling), filter the hot solution through a sintered glass funnel or Celite pad.

  • Precipitation Initiation:

    • While stirring the warm solution, dropwise add Hexane (or Heptane) until a faint, persistent turbidity (cloudiness) appears.

    • Add a small volume of EtOAc (0.5–1 mL) to just redissolve the turbidity. The solution should be clear and saturated.

  • Crystallization:

    • Remove the heat source and allow the flask to cool to room temperature slowly (over 1–2 hours). Rapid cooling promotes oiling out.

    • Once at room temperature, transfer the flask to a 4°C refrigerator for 4–12 hours to maximize yield.

  • Isolation:

    • Filter the white crystalline solid using vacuum filtration.

    • Wash the filter cake with a cold (0°C) mixture of 1:3 EtOAc:Hexane .

    • Dry under high vacuum (<1 mbar) at room temperature for 24 hours.

Troubleshooting Guide (Q&A)

This section addresses the most common failure modes reported by our users.

Category A: Physical Form Issues

Q: My product formed a sticky oil at the bottom of the flask instead of crystals. What went wrong? A: This phenomenon, known as "oiling out," occurs when the compound separates as a liquid phase before it can crystallize. This usually happens if:

  • Temperature dropped too fast: The solution became supersaturated too quickly.

  • Melting Point Depression: Impurities lowered the melting point below the solvent boiling point.

  • Too much Anti-solvent: Adding hexane too aggressively forces the hydrophobic peptide out of solution instantly.

Corrective Action: Re-heat the mixture until the oil dissolves (add a small amount of EtOAc if necessary). Seed the warm solution with a tiny crystal of pure Z-Val-Ala-OMe (if available) or scratch the glass wall with a rod. Allow it to cool very slowly (wrap the flask in a towel to insulate it).

Category B: Purity & Yield[1][2]

Q: The yield is low (<60%), but the purity is high. How can I recover the rest? A: Z-protected dipeptides can have significant solubility in Ethyl Acetate. Corrective Action: Concentrate the mother liquor (the filtrate) to half its volume on a rotary evaporator. Repeat the crystallization process (cooling + hexane addition). This "second crop" may have slightly lower purity but increases overall recovery.

Q: My product still contains unreacted Z-Val-OH. How do I remove it? A: Acidic impurities like Z-Val-OH can co-precipitate. Corrective Action: Before recrystallization, dissolve the crude solid in EtOAc and wash it with 5% NaHCO₃ (aq) or 10% Na₂CO₃ . This converts the free acid (Z-Val-OH) into its water-soluble salt, removing it from the organic layer. Dry the organic layer over MgSO₄ before proceeding to recrystallization.

Decision Logic & Workflow

The following diagram illustrates the critical decision points during the purification process.

RecrystallizationWorkflow Start Crude Z-Val-Ala-OMe Dissolve Dissolve in warm EtOAc (45°C) Start->Dissolve CheckSolids Are undissolved solids present? Dissolve->CheckSolids Filter Filter (Remove DCU/Salts) CheckSolids->Filter Yes AddAnti Add Hexane until turbid CheckSolids->AddAnti No Filter->AddAnti Cool Cool to RT slowly AddAnti->Cool CheckState Did it Oil Out? Cool->CheckState Reheat Reheat & Add more EtOAc CheckState->Reheat Yes (Oil) Fridge Cool to 4°C CheckState->Fridge No (Crystals) Reheat->Cool Collect Filter & Dry Fridge->Collect

Figure 1: Decision tree for the purification of Z-Val-Ala-OMe, highlighting the intervention loop for oiling out.

Technical Data & Specifications

PropertySpecification / ValueNotes
CAS Number 4817-92-9Specific to Z-Val-Ala-OMe
Molecular Weight 336.38 g/mol C₁₇H₂₄N₂O₅
Physical State White Crystalline SolidIf oil, likely impure or wet
Melting Point >100°C (Estimated)Z-Ala-OMe is ~48°C; dipeptides are higher.[1]
Solubility (Good) Ethyl Acetate, DCM, MethanolSolvents for dissolution
Solubility (Poor) Hexane, Water, EtherAnti-solvents

Frequently Asked Questions (FAQ)

Q: Can I use Methanol/Water instead of EtOAc/Hexane? A: Yes, but with caution. Dissolve the peptide in hot methanol and add water until turbid. However, methyl esters are susceptible to hydrolysis in aqueous environments, especially if the pH is not strictly neutral or if heat is applied for too long. The EtOAc/Hexane system is chemically safer for esters.

Q: How should I store the purified Z-Val-Ala-OMe? A: Store at -20°C in a sealed container with a desiccant. Methyl esters are stable but can hydrolyze slowly if exposed to atmospheric moisture over months.

Q: Is this compound light sensitive? A: Generally no, but Z-protected amino acids should be stored away from direct sunlight to prevent slow degradation of the benzyloxycarbonyl group over long periods.

References

  • Biosynth. (n.d.). Z-Val-Ala-OMe Product Specifications. Retrieved from

  • ChemicalBook. (n.d.). Z-Ala-OMe Properties and Melting Point Data. Retrieved from

  • MedChemExpress. (n.d.). Z-Val-Ala-OH Storage and Stability. Retrieved from

  • Cayman Chemical. (n.d.). Z-VAD(OMe)-FMK Technical Information. Retrieved from

Sources

Technical Support Center: Optimizing HPLC Separation of Z-Val-Ala-OMe Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the chromatographic challenges associated with Z-Val-Ala-OMe. As a protected dipeptide, N-Benzyloxycarbonyl-L-valyl-L-alanine methyl ester is a fundamental building block in peptide synthesis. However, ensuring its purity is a critical step that often presents significant analytical hurdles. The presence of closely related impurities, such as diastereomers or residual starting materials, can compromise subsequent synthesis steps and the integrity of the final active pharmaceutical ingredient (API).

This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common issues encountered during the reversed-phase HPLC (RP-HPLC) analysis of Z-Val-Ala-OMe. We will move beyond simple procedural lists to explain the underlying chromatographic principles, empowering you to troubleshoot effectively and develop robust, reproducible separation methods.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses the most common problems in a direct question-and-answer format.

Category 1: Poor Resolution & Co-elution

Question 1: I'm seeing poor separation between my main Z-Val-Ala-OMe peak and other impurities. Where do I start?

Answer: Poor resolution is the most common challenge and stems from insufficient differences in the way the analyte and impurities interact with the HPLC column and mobile phase. The resolution between two peaks is governed by three key factors: column efficiency (N), retention factor (k), and selectivity (α). While increasing efficiency or retention can help, the most impactful changes often come from improving selectivity.

A systematic approach to method development is crucial. Start by screening different stationary phases and mobile phase pH conditions, as these have the most dramatic impact on selectivity for peptides.[1]

Experimental Protocol: Initial Method Screening

  • Column Selection: Screen at least two columns with different selectivities.

    • Primary Column: A high-purity, end-capped C18 column is the standard starting point.

    • Alternative Column: A Phenyl-Hexyl or a Polar-Embedded C18 column can offer alternative selectivity, especially for compounds with aromatic rings like the Z-group.[1]

  • Mobile Phase pH Screening: pH dramatically affects the ionization state of the peptide and any residual silanols on the column, thereby altering retention and peak shape.[1][2]

    • Low pH: Prepare mobile phases using 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid (FA). TFA often provides sharper peaks due to its ion-pairing capabilities but can suppress mass spectrometry (MS) signals.[3]

    • Mid pH: Prepare a buffered mobile phase, such as 20 mM ammonium acetate, adjusted to pH 6.0.

  • Gradient Optimization: For peptides, a shallow gradient is typically required to achieve adequate separation.[1]

    • Scouting Gradient: Start with a broad gradient (e.g., 5-95% Acetonitrile in 30 minutes) to determine the approximate elution time.

    • Focused Gradient: Based on the scouting run, create a shallower gradient around the elution window of your impurities. A typical starting point for dipeptides is a 1% per minute increase in the organic phase.[1]

ParameterCondition A (Low pH)Condition B (Mid pH)Rationale
Column High-Purity C18, 250 x 4.6 mm, 5 µmHigh-Purity C18, 250 x 4.6 mm, 5 µmConsistent column for pH comparison.
Mobile Phase A 0.1% TFA in Water20 mM Ammonium Acetate in Water, pH 6.0Evaluates impact of acidic vs. neutral pH.
Mobile Phase B 0.1% TFA in Acetonitrile20 mM Ammonium Acetate in AcetonitrileAcetonitrile is a common organic modifier for peptides.
Gradient 20-50% B over 30 minutes20-50% B over 30 minutesA shallow gradient is key for peptide separations.
Flow Rate 1.0 mL/min1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Temperature 40 °C40 °CElevated temperature improves efficiency and reduces backpressure.[4][5]
Detection UV at 215 nm & 254 nmUV at 215 nm & 254 nm215 nm for peptide backbone, 254 nm for the Z-protecting group.

Question 2: How do I resolve the diastereomeric impurity, Z-D-Val-L-Ala-OMe, from my desired Z-L-Val-L-Ala-OMe product?

Answer: Separating diastereomers on a standard achiral reversed-phase column is a significant challenge because they have identical masses and very similar physicochemical properties.[6][7] The key is to exploit the subtle differences in their three-dimensional structures, which causes them to interact slightly differently with the stationary phase.

Causality: The different spatial arrangement of the valine side chain in the L-L versus the D-L diastereomer leads to minor differences in hydrophobicity and steric hindrance. Your goal is to amplify these small differences.

Troubleshooting Workflow for Diastereomer Separation

G start Initial Method Shows Poor Diastereomer Resolution temp Optimize Temperature start->temp Temperature affects peptide conformation gradient Decrease Gradient Slope temp->gradient Increase run time to improve separation modifier Change Organic Modifier (e.g., ACN to Methanol) gradient->modifier Methanol can offer different selectivity column Screen Alternative Stationary Phase (e.g., Phenyl-Hexyl) modifier->column Different pi-pi or polar interactions may help result Resolution Achieved column->result G cluster_0 Mid-pH (e.g., pH 7) cluster_1 Low-pH (e.g., pH < 3) a SiO- Deprotonated Silanol (Acidic) b Peptide-NH3+ Protonated Peptide (Basic) a:f0->b:f0 Strong Ionic Interaction (Causes Tailing) c SiOH Protonated Silanol (Neutral) d Peptide-NH3+ Protonated Peptide (Basic) c:f0->d:f0 Repulsion / No Interaction (Symmetrical Peak)

Caption: Effect of mobile phase pH on silanol interactions.

Solutions for Peak Tailing:

  • Lower the Mobile Phase pH: This is the most effective solution. By operating at a pH of 3.0 or lower, you ensure that the vast majority of residual silanol groups are protonated (SiOH) and thus neutral. [8][9]This eliminates the secondary ionic interaction that causes tailing. Use 0.1% TFA or 0.1% Formic Acid in your mobile phase.

  • Use a Highly Deactivated Column: Modern HPLC columns are often "end-capped" to block many of the residual silanols. Ensure you are using a high-purity, base-deactivated silica column, which is specifically designed for analyzing basic compounds. [10]3. Check for Mass Overload: Injecting too much sample can cause peak distortion that looks like tailing. [10]Try reducing the injection volume or sample concentration by a factor of 5 or 10 to see if the peak shape improves.

  • Ensure Sample Solvent is Weaker than Mobile Phase: Dissolving your sample in a solvent much stronger than the initial mobile phase (e.g., pure ACN) can cause peak distortion. Ideally, dissolve your sample in the initial mobile phase mixture or a slightly weaker solvent. [10][11]

References
  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC. Labcompare.com. [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Bioanalytical. [Link]

  • HPLC Troubleshooting Guide. hplctools.com. [Link]

  • How can I prevent peak tailing in HPLC?. ResearchGate. [Link]

  • Development of a New Method Based on Chiral Ligand-Exchange Chromatography for the Enantioseparation of Propranolol. Brieflands. [Link]

  • HPLC Tech Tip: Approach to Peptide Analysis. Phenomenex. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. MDPI. [Link]

  • What is the usual nature of impurities in synthetic peptides?. ResearchGate. [Link]

  • Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. Journal of the Chinese Chemical Society. [Link]

  • Influence and Control of Column Temperature in Successful Peptide Mapping. Waters. [Link]

  • Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]

  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. Chromatography Online. [Link]

  • The Effect of the Mobile Phase Additives on Sensitivity in the Analysis of Peptides and Proteins by High-Performance Liquid Chromatography-Electrospray Mass Spectrometry. PubMed. [Link]

  • Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. [Link]

  • Z-L-Alanine Methyl Ester Z-Ala-OMe CAS 28819-05-8 Assay ≥98.0% (HPLC). Ruifu Chemical. [Link]

  • What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. [Link]

  • Sense and Nonsense of Elevated Column Temperature in Proteomic Bottom-up LC-MS Analyses. PubMed. [Link]

  • Z-Ala-OMe | C12H15NO4 | CID 6993447. PubChem - NIH. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]

  • How to improve peptide purification by altering the mobile phase pH. Biotage. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.. [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. PMC. [Link]

  • Low-Temperature Mobile Phase for Peptide Trapping at Elevated Separation Temperature Prior to Nano RP-HPLC-MS/MS. MDPI. [Link]

  • The Role of Adsorption and pH of the Mobile Phase on the Chromatographic Behavior of a Therapeutic Peptide. LCGC International. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • HPLC Troubleshooting Guide. Phenomenex. [Link]

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Technical Support Center: Z-Val-Ala-OMe Stability

Author: BenchChem Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: Why is the stability of Z-Val-Ala-OMe in solution a primary concern?

Z-Val-Ala-OMe, like many N-protected dipeptide esters, possesses two primary chemically labile sites: the C-terminal methyl ester and the peptide backbone itself. When dissolved, especially for storage, these sites are susceptible to degradation, which can lead to a decrease in the parent compound's concentration and the emergence of impurities that may confound experimental results or compromise product quality. Understanding and controlling this stability is therefore critical for experimental reproducibility and accuracy.

Q2: What are the most probable degradation pathways for Z-Val-Ala-OMe?

Based on its chemical structure, two principal non-enzymatic degradation pathways are of concern:

  • Ester Hydrolysis: The C-terminal methyl ester is susceptible to hydrolysis, particularly in the presence of trace amounts of water or nucleophiles. This reaction cleaves the ester bond, yielding the corresponding carboxylic acid, Z-Val-Ala-OH, and methanol. While aprotic solvents like DMSO are used to minimize this, they are often hygroscopic and can absorb atmospheric moisture. This reaction can be catalyzed by trace acidic or basic impurities.[1][2][3]

  • Diketopiperazine (DKP) Formation: This is a common intramolecular cyclization reaction in dipeptide esters.[4][5] The free N-terminal amine of one molecule (if the Z-group were removed) could attack the ester carbonyl, but more relevantly for a protected dipeptide, the amide nitrogen of the valine residue can, under certain conditions, attack the alanine methyl ester carbonyl. However, the most common pathway involves the free amine of a dipeptide. If any deprotection of the Z-group occurs, the resulting free amine of the valine residue can readily attack the C-terminal methyl ester carbonyl, leading to the formation of a stable six-membered ring, cyclo(Val-Ala), and eliminating methanol. This is a significant side reaction in peptide synthesis and can occur during storage.[4][5][6][7]

Q3: How do DMSO and methanol differ in their potential impact on stability?
  • Dimethyl Sulfoxide (DMSO): As a polar aprotic solvent, DMSO is an excellent solubilizing agent for many peptides.[8][9] However, it has several caveats. High-purity, anhydrous DMSO is essential, as it is highly hygroscopic. Contaminating water can facilitate hydrolysis. Furthermore, while generally stable, DMSO can act as a mild oxidant, especially at elevated temperatures or in the presence of acidic/basic impurities, though this is more of a concern for peptides containing easily oxidizable residues like Cysteine or Methionine, which Z-Val-Ala-OMe lacks.[10][11]

  • Methanol: As a polar protic solvent, methanol can readily participate in hydrogen bonding and may facilitate reactions like hydrolysis if water is present. The primary risk specific to methanol, though generally low under neutral conditions, is transesterification, where the solvent methanol could exchange with the methyl ester group—a reaction that would not change the final product in this specific case but highlights the reactive nature of the solvent.

Q4: What are the best practices for handling and storing Z-Val-Ala-OMe stock solutions?

Regardless of the solvent, follow these guidelines to maximize the shelf-life of your compound:[12][13][15]

  • Use High-Purity Solvents: Always use anhydrous grade (or the highest purity available) DMSO or methanol.

  • Control the Atmosphere: Before sealing, purge the vial headspace with an inert gas like argon or nitrogen to displace oxygen and moisture.

  • Aliquot: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize contamination from atmospheric moisture each time the main stock is opened.[12]

  • Storage Temperature: For short-term storage (days to a week), 4°C may be acceptable. For long-term storage, -20°C or -80°C is mandatory.[15]

  • Equilibrate Before Use: Always allow vials to warm to room temperature in a desiccator before opening. This prevents atmospheric water from condensing on the cold peptide/solvent.[12][14]

Troubleshooting Guide

Problem: My HPLC analysis shows a new, more polar peak appearing over time.
  • Probable Cause: This is the classic signature of ester hydrolysis . The resulting carboxylic acid (Z-Val-Ala-OH) is significantly more polar than the parent methyl ester, causing it to elute earlier on a standard reversed-phase HPLC column.

  • Validation:

    • Spike a sample of your aged solution with a known standard of Z-Val-Ala-OH, if available. Co-elution of the new peak with the standard confirms its identity.

    • Use LC-MS to analyze the aged sample. The mass of the new peak should correspond to the molecular weight of Z-Val-Ala-OH (M-14 compared to the parent ester).

  • Solution:

    • Ensure you are using truly anhydrous solvent and handling it under inert atmosphere to minimize moisture exposure.

    • Check the pH of your solution if it's diluted into any aqueous buffer. Ester hydrolysis is accelerated by acidic or basic conditions.[1][3]

Problem: I see multiple new peaks in my chromatogram, and the total peak area is decreasing.
  • Probable Cause: This could indicate a more complex degradation cascade. The primary suspects are diketopiperazine (DKP) formation possibly preceded by some level of Z-group cleavage, or other unforeseen side reactions. The DKP product, cyclo(Val-Ala), would be a neutral, smaller molecule with different chromatographic properties. A decrease in total UV-active peak area (assuming the same wavelength) could suggest the formation of products with poor chromophores (like the DKP) or precipitation.

  • Validation:

    • LC-MS is the best tool here. Look for masses corresponding to cyclo(Val-Ala) and potentially the cleaved benzyloxycarbonyl group or its byproducts.

    • Check for any precipitate in the vial.

  • Solution:

    • Strictly adhere to low-temperature storage (-80°C is best). DKP formation is a chemical reaction with a rate that is highly dependent on temperature.

    • Re-evaluate your experimental workflow to minimize the time the peptide is kept in solution, especially at room temperature.

Problem: The concentration of my stock solution, as determined by UV-Vis, seems to be dropping.
  • Probable Cause: If degradation is ruled out by HPLC, this could be due to adsorption or precipitation . Peptides, especially hydrophobic ones, can adsorb to the surface of storage vials (e.g., polypropylene). Changes in temperature can also cause a compound to fall out of solution, particularly if it was prepared at a concentration near its solubility limit.

  • Validation:

    • Visually inspect the vial for any precipitate or film. Centrifuge the vial and see if a pellet forms.

    • Try sonicating the solution to see if the concentration is restored.

  • Solution:

    • Consider using low-adsorption microcentrifuge tubes.

    • Prepare stock solutions at a slightly lower concentration to ensure they remain soluble even at low temperatures.

    • Always ensure the solution is fully dissolved and homogenous before taking an aliquot.

Visualized Degradation Pathways and Workflows

Below are diagrams illustrating the key chemical and experimental processes discussed.

G Hypothesized Degradation Pathways of Z-Val-Ala-OMe parent Z-Val-Ala-OMe (Parent Compound) hydrolysis_product Z-Val-Ala-OH (Carboxylic Acid) parent->hydrolysis_product + H₂O (Ester Hydrolysis) dkp_product cyclo(Val-Ala) (Diketopiperazine) parent->dkp_product Intramolecular Cyclization (e.g., after Z-group loss)

Caption: Key degradation routes for Z-Val-Ala-OMe in solution.

G Workflow for Empirical Stability Study cluster_prep 1. Preparation cluster_storage 2. Storage Conditions cluster_analysis 3. Analysis cluster_data 4. Interpretation prep_stock Prepare Concentrated Stock in DMSO & Methanol create_aliquots Create Time-Point Aliquots (T=0, 1d, 3d, 7d, etc.) prep_stock->create_aliquots store_rt Room Temp (25°C) create_aliquots->store_rt store_fridge Refrigerator (4°C) create_aliquots->store_fridge store_freezer Freezer (-20°C) create_aliquots->store_freezer hplc Analyze by RP-HPLC-UV (Quantify % Parent Peak Area) store_rt->hplc store_fridge->hplc store_freezer->hplc plot_data Plot % Parent vs. Time hplc->plot_data determine_rate Determine Degradation Rate & Optimal Storage Condition plot_data->determine_rate

Caption: Experimental workflow for assessing Z-Val-Ala-OMe stability.

Protocol: HPLC-Based Stability Assessment

This protocol provides a framework for quantitatively assessing the stability of Z-Val-Ala-OMe. High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for such studies due to its ability to separate the parent compound from potential degradants.[16][17][18][19]

Objective:

To determine the degradation rate of Z-Val-Ala-OMe in DMSO and methanol at various storage temperatures over a set period.

Materials:
  • Z-Val-Ala-OMe (high purity)

  • Anhydrous DMSO (spectrophotometric or HPLC grade)

  • Anhydrous Methanol (spectrophotometric or HPLC grade)

  • HPLC system with UV detector, autosampler, and C18 reversed-phase column

  • HPLC grade acetonitrile and water

  • Trifluoroacetic acid (TFA)

  • Low-adsorption microcentrifuge tubes

  • Inert gas (Argon or Nitrogen)

Methodology:

Part 1: Preparation of Stocks (Day 0)

  • Equilibrate: Allow the lyophilized Z-Val-Ala-OMe powder to come to room temperature in a desiccator.

  • Prepare Master Stocks:

    • Accurately weigh and dissolve Z-Val-Ala-OMe in anhydrous DMSO to a final concentration of 10 mM.

    • Separately, prepare a 10 mM stock in anhydrous methanol.

    • Expert Tip: Ensure complete dissolution; sonication may be used sparingly if needed.

  • Create Aliquots: Dispense 50 µL aliquots of each master stock into separate, clearly labeled low-adsorption tubes. Prepare enough aliquots for each time point and temperature condition.

  • Inert Atmosphere: Purge the headspace of each tube with argon or nitrogen before tightly sealing.

  • T=0 Analysis: Immediately take one aliquot from each solvent type for the initial (T=0) HPLC analysis.

Part 2: Storage

  • Place the prepared aliquots for each solvent into three different temperature conditions:

    • Room Temperature (~25°C)

    • Refrigerator (4°C)

    • Freezer (-20°C)

Part 3: HPLC Analysis

  • Set Up HPLC Method:

    • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: A typical starting gradient would be 5% B to 95% B over 20-30 minutes. This must be optimized to achieve good separation between the parent peak and any degradants.[17][20]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a wavelength where the benzyloxycarbonyl (Z) group absorbs strongly (e.g., 254 nm or 260 nm).

  • Sample Preparation for Injection:

    • For each time point, retrieve one aliquot from each condition. If frozen, allow it to thaw completely and equilibrate to room temperature.

    • Dilute the sample to an appropriate concentration (e.g., 0.1 mM) using the initial mobile phase composition (e.g., 95% A / 5% B). This ensures good peak shape.

  • Run Analysis: Inject the T=0 samples first to establish the initial peak area and retention time. Subsequently, analyze samples at your chosen time points (e.g., 24 hours, 72 hours, 1 week, 2 weeks).

Part 4: Data Analysis & Interpretation
  • Identify Parent Peak: In the T=0 chromatogram, the major peak corresponds to the intact Z-Val-Ala-OMe.

  • Calculate Purity: For each chromatogram, calculate the relative peak area of the parent compound:

    • % Purity = (Area of Parent Peak / Total Area of All Peaks) x 100

  • Summarize Data: Tabulate the % purity for each solvent, temperature, and time point.

Time PointSolventTemp (°C)% Parent Peak Area
T=0DMSON/A100% (Normalized)
T=0MethanolN/A100% (Normalized)
T=24hDMSO25[Experimental Data]
T=24hDMSO4[Experimental Data]
T=24hDMSO-20[Experimental Data]
...etc...etc...etc...etc
  • Visualize Results: Plot the % purity of Z-Val-Ala-OMe against time for each condition. The condition that shows the slowest decline in the parent peak area is the most stable storage condition.

This empirical data will provide a definitive answer to the stability of Z-Val-Ala-OMe under your laboratory's specific conditions, ensuring the integrity and reproducibility of your future experiments.

References

  • Gisin, B. F., & Merrifield, R. B. (1972). Carboxyl-catalyzed intramolecular aminolysis. A side reaction in solid-phase peptide synthesis. Journal of the American Chemical Society, 94(17), 6165-6168. Available from: [Link]

  • Powell, A. B., & Stahl, S. S. (2013). Aerobic oxidative methyl esterification of primary alcohols catalyzed by palladium/charcoal with bismuth(III) nitrate and tellurium metal additives. Organic Letters, 15(19), 5072-5075. Available from: [Link]

  • PubChem. L-alanine degradation III. National Center for Biotechnology Information. Available from: [Link]

  • AMSbiopharma. (2023). Stability-indicating methods for peptide drug analysis. Available from: [Link]

  • Tan, D., & Beuerman, R. (2009). Effect of structural parameters of peptides on dimer formation and highly oxidized side products in the oxidation of thiols of linear analogues of human beta-defensin 3 by DMSO. Journal of Peptide Science, 15(3), 159-170. Available from: [Link]

  • Biovera. (2024). HPLC Analysis Methods for Peptide Characterization. Available from: [Link]

  • Tam, J. P., & Merrifield, R. B. (1985). Disulfide bond formation in peptides by dimethyl sulfoxide. Scope and applications. The Journal of Organic Chemistry, 50(25), 5291-5298. Available from: [Link]

  • ChemRxiv. (2023). Peptide Synthesis Using Unprotected Amino Acids. Available from: [Link]

  • Wikipedia. Bromine. Available from: [Link]

  • Clark, J. (2023). The Hydrolysis of Esters. Chemistry LibreTexts. Available from: [Link]

  • U.S. Patent No. 4,185,027. (1980). Hydrolysis of methyl esters.
  • Organic Syntheses. (2015). Dipeptide Syntheses via Activated α-Aminoesters. Available from: [Link]

  • Plumb, R. S., et al. (2002). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical and Biomedical Analysis, 30(4), 1189-1199. Available from: [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Available from: [Link]

  • CSBio. General Guide for Dissolving Peptides. Available from: [Link]

  • GenScript. Peptide Storage and Handling Guidelines. Available from: [Link]

  • Knop, K., et al. (2020). DMSO and TMAO—Differences in Interactions in Aqueous Solutions of the K-Peptide. Molecules, 25(21), 5192. Available from: [Link]

  • International Journal of Science and Research Archive. (2024). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. Available from: [Link]

  • ACS Omega. (2022). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. Available from: [Link]

  • Reddit. (2023). Need to hydrolyze methyl esters but compound is water sensitive. r/Chempros. Available from: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 3073-3081. Available from: [Link]

  • Wikipedia. Dimethyl sulfoxide. Available from: [Link]

  • Organic Process Research & Development. (2021). Extended Solution-phase Peptide Synthesis Strategy Using Isostearyl-Mixed Anhydride Coupling and a New C-Terminal Silyl Ester-Protecting Group for N-Methylated Cyclic Peptide Production. Available from: [Link]

  • ScienceMadness.org. (2015). DMSO reaction with peptides. Available from: [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3-47. Available from: [Link]

  • PubMed. Synthesis of cbz-protected ketomethylene dipeptide isosteres. Available from: [Link]

  • Chemguide. Hydrolysis of esters. Available from: [Link]

  • Steinauer, R., & Seebach, D. (1991). Diketopiperazine Formation from Dipeptides. Helvetica Chimica Acta, 74(1), 137-147. Available from: [Link]

  • PubChem. β-alanine degradation. National Center for Biotechnology Information. Available from: [Link]

  • Iris Biotech. Peptide Solubilization. Available from: [Link]

  • Kinetics of Non-Enzymatic Synthesis of Dipeptide Cbz-Phe-Leu with AOT Reversed Micelles. (2018). Catalysts, 8(10), 438. Available from: [Link]

  • ResearchGate. DKP formation mechanism. Available from: [Link]

  • LifeTein. Peptide Handling Guide; Tips on Storage of Synthetic Peptides. Available from: [Link]

  • Clemmer, D. E., et al. (2021). Diketopiperazine Formation from FPGnK (n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. Journal of the American Society for Mass Spectrometry, 32(9), 2378-2388. Available from: [Link]

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Technical Support Center: Stability & Storage of Z-Val-Ala-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Prevention of Methyl Ester Hydrolysis in Z-Val-Ala-OMe during Long-Term Storage Document ID: TSC-PEPTIDE-042 Last Updated: 2025-05-12 Applicable For: Synthetic Chemists, Biochemists, Drug Development QA/QC

Executive Summary

Z-Val-Ala-OMe (N-benzyloxycarbonyl-L-valyl-L-alanine methyl ester) is a hydrophobic dipeptide derivative often used as a protease substrate or synthesis intermediate. While the Z-group (Cbz) provides robust N-terminal protection, the C-terminal methyl ester (OMe) is chemically labile.

The primary failure mode during storage is hydrolysis , where atmospheric moisture—catalyzed by residual synthetic acids (like TFA)—cleaves the ester bond, converting your compound into the free acid (Z-Val-Ala-OH) and methanol. This guide provides a self-validating protocol to prevent this degradation.

The Golden Standard: Storage Protocol

Follow this workflow to maximize shelf-life (Target: >2 years).

Phase A: Preparation (The "Dry" Phase)

Critical Step: You must remove residual water and acid catalysts before freezing. Freezing a wet, acidic peptide only slows degradation; it does not stop it.

  • TFA Removal: If the peptide was purified via HPLC with Trifluoroacetic Acid (TFA), perform a salt exchange (e.g., HCl) or repeated lyophilization from weak acetic acid to remove residual TFA. TFA is hygroscopic and autocatalytic for hydrolysis [1].

  • Lyophilization: Freeze-dry the sample to a constant weight. The powder should appear fluffy, not sticky.

    • Troubleshooting: If the powder is sticky/gummy, it likely retains solvent or has already hydrolyzed.

Phase B: Packaging (The "Inert" Phase)
  • Container Selection: Use amber glass vials with Teflon-lined screw caps. Avoid standard plastic microfuge tubes for long-term storage as they are permeable to water vapor over months.

  • Inert Gas Blanketing: Gently flow dry Argon or Nitrogen gas into the vial for 10-15 seconds to displace humid air before capping.

  • Secondary Containment: Place the vial inside a desiccator or a secondary jar containing active silica gel or Drierite™.

Phase C: Storage (The "Cold" Phase)
  • Temperature: Store at -20°C for routine storage. For archival storage (>1 year), -80°C is preferred.

  • Equilibration Rule: Before opening the vial, allow it to warm to room temperature (approx. 30 mins) inside the desiccator. Opening a cold vial causes immediate condensation of atmospheric moisture onto the peptide.

Visualization: Storage Workflow

StorageProtocol cluster_warning Critical Checkpoint Start Crude/Purified Z-Val-Ala-OMe TFA_Removal Step 1: TFA Removal (Salt Exchange) Start->TFA_Removal Prevent Acid Catalysis Lyophilization Step 2: Lyophilization (Remove H2O) TFA_Removal->Lyophilization Dry State Inert_Gas Step 3: Argon/N2 Flush (Displace O2/H2O) Lyophilization->Inert_Gas Seal Freezer Step 4: Storage (-20°C in Desiccator) Inert_Gas->Freezer Long Term

Figure 1: The "Golden Standard" workflow emphasizes acid removal prior to freezing, a step often missed in standard lab protocols.

Technical Deep Dive: Why Hydrolysis Occurs

To prevent the issue, you must understand the mechanism. The methyl ester in Z-Val-Ala-OMe is an electrophile. Water is a nucleophile.

The Mechanism

In a neutral solid state, the reaction is slow. However, two factors accelerate this exponentially:

  • Hygroscopicity: If the Z-group or residual salts pull moisture from the air, the "solid" powder develops microscopic aqueous domains.

  • Acid Catalysis: Residual protons (H+) protonate the carbonyl oxygen, making the ester carbon highly susceptible to attack by water.

Reaction Pathway: Z-Val-Ala-OMe + H2O --(H+)--> [Tetrahedral Intermediate] --> Z-Val-Ala-OH + MeOH

Visualization: Hydrolysis Pathway

HydrolysisMechanism Substrate Z-Val-Ala-OMe (Intact Ester) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Water H2O (Moisture) Water->Intermediate Nucleophilic Attack Catalyst H+ (Residual TFA) Catalyst->Intermediate Activates Carbonyl Product1 Z-Val-Ala-OH (Hydrolyzed Acid) Intermediate->Product1 Collapse Product2 MeOH (Methanol) Intermediate->Product2 Leaving Group

Figure 2: The acid-catalyzed hydrolysis mechanism. Note that residual acid (Yellow) lowers the activation energy for water attack.

Troubleshooting Guide & FAQs

Diagnostic Table: Is my compound degraded?
ObservationDiagnosisRoot CauseCorrective Action
Powder is sticky/gum-like High Probability of Hydrolysis Hygroscopic moisture absorption lowering the glass transition temperature (Tg).Re-purify via HPLC immediately. Store strictly in desiccator.
Strong alcohol smell Hydrolysis Confirmed Release of Methanol (MeOH) byproduct.Discard if purity <90%. Re-synthesize.
MS Peak: M-14 Da Hydrolysis Confirmed Loss of Methyl (-CH3, 15 Da) + Gain of H (1 Da) = Net -14 Da.This is the free acid (Z-Val-Ala-OH). It cannot be reversed.
Solubility changed Potential Aggregation Hydrolysis creates free acids which may alter solubility or cause aggregation.Check pH of solution.[1][2] Free acids lower pH.
Frequently Asked Questions

Q1: Can I store Z-Val-Ala-OMe in DMSO or DMF at -20°C? A: Not recommended for long term. While DMSO is aprotic, it is hygroscopic. Over months, DMSO absorbs water from the freezer air, leading to slow hydrolysis. Always store as a lyophilized powder [2].

Q2: I see a peak at M+18 in my Mass Spec. Is this hydrolysis? A: No. M+18 usually indicates an ammonium adduct (


) or water adduct in the electrospray source. Hydrolysis of a methyl ester results in a mass loss of 14 Da (conversion of -OMe to -OH).

Q3: How do I remove residual TFA if I don't have a lyophilizer? A: You can perform an ether precipitation.[3]

  • Dissolve peptide in minimum volume of methanol/DCM.

  • Pour slowly into excess cold diethyl ether.

  • Centrifuge the precipitate.[4]

  • Decant ether and repeat wash 2-3 times. This washes away soluble TFA [3].[3][4][5]

Q4: Why is Z-Val-Ala-OMe more stable than Z-Gly-Gly-OMe? A: Steric hindrance. The Valine (isopropyl side chain) and Alanine (methyl side chain) provide some steric shielding to the peptide backbone, and the Z-group is hydrophobic. However, the C-terminal methyl ester remains exposed and vulnerable relative to the rest of the molecule.

References

  • Sigma-Aldrich (Merck). Storage and Handling of Synthetic Peptides. Technical Bulletin. (Residual TFA and hygroscopicity as primary degradation factors). Link

  • BenchChem. Stability and Storage of Peptide Esters. (General guidelines for methyl ester stability in cold storage). Link

  • LifeTein. TFA Removal Protocols for Synthetic Peptides. (Methodologies for HCl exchange and ether precipitation). Link

  • Bachem. Peptide Stability Guidelines. (Authoritative source on temperature and desiccation requirements).[2][6][7] Link

Sources

Overcoming steric hindrance in Z-Val-Ala-OMe formation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Steric Hindrance in Z-Val-Ala-OMe Formation

Status: Operational Ticket ID: Z-VAL-ALA-001 Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: The "Valine Problem"

Welcome to the technical support hub for sterically hindered peptide synthesis. You are likely here because the formation of Z-Val-Ala-OMe is failing to meet yield or purity specifications.

The Root Cause: Valine is a


-branched amino acid. The bulky isopropyl group adjacent to the carbonyl carbon creates significant steric hindrance. This leads to two critical failure modes:
  • Kinetic Sluggishness: The nucleophile (Alanine methyl ester) cannot easily access the activated Valine carbonyl, leading to stalled reactions.

  • Racemization (Epimerization): Because the coupling is slow, the activated Z-Valine intermediate has time to cyclize into an oxazolone (azlactone). This intermediate is prone to losing chirality, resulting in the formation of the D-L diastereomer (Z-D-Val-L-Ala-OMe) rather than the desired L-L product.

This guide provides the protocols and troubleshooting logic to solve these issues.

Diagnostic Hub: Troubleshooting Q&A

Q1: My reaction yield is <40% after 24 hours using EDC/HOBt. What is happening? A: Carbodiimides (EDC/DCC) are often too slow for sterically hindered couplings like Val-Val or Val-Ala. The active ester formed is not reactive enough to overcome the steric barrier of the isopropyl group.

  • Fix: Switch to "Third Generation" coupling reagents. HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) or COMU are preferred because the 7-aza-benzotriazole moiety provides "anchimeric assistance"—essentially a neighboring group effect that accelerates the coupling rate by an order of magnitude.

Q2: I am observing 15-20% racemization (D-Val isomer). I thought the Z-group (Cbz) prevented this? A: While urethane protectors (Z, Boc, Fmoc) generally suppress racemization better than amide protectors (Acetyl, Benzoyl), Valine is the exception. The steric bulk slows the desired attack by the amine, allowing the base-catalyzed enolization of the oxazolone intermediate to compete.

  • Fix:

    • Base Selection: Switch from TEA (Triethylamine) to TMP (2,4,6-Trimethylpyridine/Collidine) . Collidine is a weaker, non-nucleophilic base that is less likely to abstract the

      
      -proton.
      
    • Temperature: Perform the activation and the first hour of coupling at 0°C .

Q3: The reaction mixture turns into a gel or precipitates early. A: Hydrophobic peptides (like Z-Val-Ala) can aggregate via


-sheet formation, burying the reactive terminus.
  • Fix: Disaggregate the system.

    • Use DMF or NMP as solvent (avoid DCM).

    • Add chaotropic salts (e.g., 0.1 M LiCl or KSCN) to disrupt hydrogen bonding.

Reagent Selection Matrix ("The Hardware")

Choose your activation system based on your specific constraints.

Reagent SystemReactivity (Steric)Racemization RiskCostRecommendation
DCC/HOBt LowModerateLowAvoid for Valine. Too slow; high urea byproduct risk.
IBCF (Mixed Anhydride) HighHigh (if temp > -15°C)LowClassic Method. Good for scale-up, but requires strict temp control.
HATU/HOAt Very HighLowHighGold Standard. Use for difficult/precious samples.
COMU/Oxyma Very HighVery LowModerateModern Best Practice. Safer (non-explosive) and often cleaner than HATU.
T3P ModerateExtremely LowModerateLow Epimerization. Best if racemization is the primary failure mode.
Visual Logic: Decision Tree & Mechanism

The following diagram illustrates the troubleshooting workflow and the competing oxazolone pathway causing racemization.

ValineCoupling Start Start: Z-Val-Ala-OMe Synthesis CheckYield Check Yield & Purity (HPLC) Start->CheckYield LowYield Issue: Low Yield (<50%) CheckYield->LowYield Coupling Stalled Racemization Issue: Racemization (>5% D-L) CheckYield->Racemization Epimer Detected SwitchReagent Switch to HATU or COMU (Increase Reactivity) LowYield->SwitchReagent Oxazolone Mechanism: Oxazolone Formation (Caused by Valine Bulk + Basic pH) Racemization->Oxazolone Root Cause SwitchReagent->CheckYield Retest CheckBase Change Base to Collidine Reduce Temp to 0°C CheckBase->CheckYield Retest Oxazolone->CheckBase

Caption: Diagnostic workflow for Z-Val-Ala-OMe synthesis. Yellow path indicates racemization risks linked to the oxazolone mechanism.

Validated Protocols
Protocol A: The Modern Standard (COMU/Oxyma)

Recommended for highest purity and yield on small-to-medium scale.

Materials:

  • Z-Val-OH (1.0 equiv)

  • H-Ala-OMe·HCl (1.1 equiv)

  • COMU (1.0 equiv)

  • Oxyma Pure (1.0 equiv)

  • TMP (2,4,6-Collidine) (3.0 equiv) - Crucial for suppressing racemization.

  • Solvent: DMF (Anhydrous)

Procedure:

  • Dissolution: Dissolve Z-Val-OH, H-Ala-OMe·HCl, and Oxyma Pure in DMF (0.1 M concentration relative to Val).

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Activation: Add Collidine. Stir for 2 minutes.

  • Coupling: Add COMU. Note: COMU is added last to initiate the reaction immediately at 0°C.

  • Incubation: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check via HPLC/TLC.

  • Workup: Dilute with EtOAc, wash with 5% NaHCO3, 1M KHSO4 (or citric acid), and brine. Dry over MgSO4.

Protocol B: The Economic Scale-Up (Mixed Anhydride)

Recommended for large batches, provided temperature control is precise.

Materials:

  • Z-Val-OH (1.0 equiv)

  • H-Ala-OMe·HCl (1.1 equiv)

  • Isobutyl Chloroformate (IBCF) (1.0 equiv)

  • N-Methylmorpholine (NMM) (2.1 equiv)

  • Solvent: THF (Anhydrous)

Procedure:

  • Activation: Dissolve Z-Val-OH and NMM (1.0 equiv) in THF. Cool strictly to -15°C (Salt/Ice bath).

  • Anhydride Formation: Add IBCF dropwise. Stir for 10 minutes at -15°C. Do not over-stir or the anhydride may decompose.

  • Amine Prep: In a separate vessel, dissolve H-Ala-OMe·HCl and NMM (1.1 equiv) in DMF/THF.

  • Addition: Add the amine solution to the mixed anhydride solution slowly, maintaining temp < -10°C.

  • Reaction: Stir at -15°C for 30 mins, then slowly warm to RT.

References
  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Sigma-Aldrich. (2024). Peptide Coupling Reagents Guide. Merck/Sigma Technical Library.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38, 606-631.

Validation & Comparative

1H NMR Spectrum Analysis of Z-Val-Ala-OMe: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Mandate

In peptide-based drug discovery, Z-Val-Ala-OMe (N-Benzyloxycarbonyl-L-valyl-L-alanine methyl ester) serves as a critical intermediate and a model substrate for protease inhibition studies. While Mass Spectrometry (LC-MS) confirms molecular weight, it fails to definitively validate stereochemistry or regiochemistry.

This guide provides an authoritative analysis of the 1H NMR spectrum of Z-Val-Ala-OMe. Unlike generic spectral lists, this document focuses on comparative validation —distinguishing the product from its starting materials (Z-Val-OH, H-Ala-OMe) and identifying potential diastereomeric impurities (racemization).

Theoretical Framework & Causality

The 1H NMR spectrum of Z-Val-Ala-OMe is governed by three magnetic environments: the Protecting Group (Z) , the Peptide Backbone , and the Side Chains .

The "Fingerprint" Regions
  • Aromatic Region (7.2–7.4 ppm): The Z-group phenyl ring provides an integration reference (5H).

  • Amide Region (5.0–8.5 ppm): Critical for assessing hydrogen bonding. In

    
    , these appear as sharp doublets; in DMSO-
    
    
    
    , they shift downfield due to solvent interaction.
  • Alpha-Proton Region (4.0–4.7 ppm): The

    
    -H signals are diagnostic for peptide coupling. The multiplicity here (
    
    
    
    ) confirms the amino acid connectivity.
Stereochemical Causality

The coupling constant (


) and chemical shift (

) of the Alanine methyl doublet and the Valine isopropyl methyls are sensitive to the chiral environment. Racemization (conversion of L,L to L,D) results in "shadow peaks"—distinct minor signals near the major methyl doublets due to the different magnetic anisotropy experienced by the diastereomer.

Comparative Analysis: Product vs. Alternatives

To validate the synthesis, one must compare the product spectrum against its precursors and potential impurities.

Comparison 1: Synthesis Verification (Product vs. Reactants)
FeatureReactant A: Z-Val-OHReactant B: H-Ala-OMeProduct: Z-Val-Ala-OMe Validation Logic
Amide Proton Val-NH (Doublet)Free

(Broad/Exch)
Two distinct Doublets Appearance of the second amide doublet (Ala-NH) confirms peptide bond formation.
Methyl Ester AbsentSinglet (~3.7 ppm)Singlet (~3.7 ppm) Retention of OMe confirms the C-terminus is intact.
Carboxylic Acid Broad Singlet (>10 ppm)AbsentAbsent Disappearance of -COOH confirms consumption of Z-Val-OH.
Alpha-H Shift ShieldedShieldedDeshielded Peptide bond formation deshields the

-H of Valine (approx +0.4 ppm shift).
Comparison 2: Solvent Performance (CDCl3 vs. DMSO-d6)
ParameterAlternative: CDCl3Preferred: DMSO-d6Recommendation
Resolution HighModerate (Viscosity broadening)Use CDCl3 for routine purity checks to avoid solvent peaks overlapping with peptide signals.
Amide Visibility Variable (Concentration dependent)Excellent (Downfield shift)Use DMSO-d6 if amide aggregation is suspected or to differentiate NH signals clearly.
Exchangeable Protons Slow exchangeNo exchange (usually)DMSO-d6 is required if NH integration is critical for quantitation.

Detailed Spectral Assignment (Data)

The following data represents the standard assignment in Chloroform-d (


)  at 298 K, 400 MHz.
Table 1: Chemical Shift Assignment for Z-Val-Ala-OMe
ResidueProton (

)

(ppm)
Multiplicity

(Hz)
IntegralDiagnostic Note
Z-Group Ph-H 7.30 – 7.38Multiplet-5HIntegration Reference
Z-Group Ph-CH

-O
5.11Singlet (or ABq)-2HCharacteristic benzylic peak
Ala NH 6.30 – 6.50Doublet7.51HAmide coupling confirmation
Val NH 5.30 – 5.45Doublet8.81HCarbamate NH (often broader)
Ala

-H
4.55 – 4.65Quintet7.21HDeshielded by ester and amide
Val

-H
3.95 – 4.05dd6.0, 8.81HCoupled to NH and

OMe OCH

3.73Singlet-3HMethyl ester verification
Val

-H
2.05 – 2.18Multiplet-1HObscured often, check COSY
Ala

-H

1.38Doublet7.23HRacemization Probe
Val

-H

0.90 – 0.98Two Doublets6.86HDiastereotopic methyls

Note: In the presence of the L,D-diastereomer (impurity), the Alanine methyl doublet at 1.38 ppm will show a minor satellite doublet (typically ~1.32 ppm or ~1.42 ppm depending on solvent).

Experimental Protocols

To ensure reproducibility and trustworthiness, follow this self-validating protocol.

Sample Preparation Workflow
  • Solvent Selection: Use

    
     (99.8% D) with 0.03% TMS. Ensure the solvent is neutralized (free of HCl) to prevent Boc/Z group degradation or acid-catalyzed exchange of amides.
    
  • Concentration: Dissolve 5–10 mg of Z-Val-Ala-OMe in 0.6 mL solvent.

    • Why? Higher concentrations (>20 mg) can induce aggregation, broadening amide signals.

  • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove suspended solids (salts from workup).

Acquisition Parameters
  • Pulse Sequence: Standard zg30 (30° pulse angle).

  • Relaxation Delay (D1): Set to 2.0 seconds .

    • Reasoning: The integration of the aromatic protons (Z-group) vs. the methyl protons requires full relaxation. Methyls relax slower; insufficient D1 leads to under-integration of the Val/Ala methyls.

  • Scans (NS): 16 or 32 scans are sufficient for >5 mg sample.

  • Temperature: 298 K (25°C).

Processing & Validation
  • Phasing: Apply manual phasing. Autophasing often fails near the large solvent peak.

  • Referencing: Calibrate TMS to 0.00 ppm or residual

    
     to 7.26 ppm.
    
  • Integration Logic:

    • Set the Z-group aromatic multiplet (7.3 ppm) to exactly 5.00 .

    • Check the OMe singlet (3.73 ppm). It must integrate to 3.00 ± 0.1 .

    • Fail State: If OMe < 2.8, hydrolysis has occurred. If OMe > 3.2, residual solvent (methanol) or H-Ala-OMe is present.

Visualization of Analysis Logic

Diagram 1: Structural Verification Workflow

This diagram illustrates the logical flow for validating the compound using the described protocol.

NMR_Validation Sample Crude Z-Val-Ala-OMe Prep Prep: 10mg in CDCl3 (Filter solids) Sample->Prep Acquire Acquire 1H NMR (d1=2.0s, ns=16) Prep->Acquire Spectrum Spectrum Generated Acquire->Spectrum Check1 Check 7.3 ppm (Integral = 5.0?) Spectrum->Check1 Check2 Check 3.7 ppm (Integral = 3.0?) Check1->Check2 Yes Fail_Int FAIL: Impurity or Hydrolysis Check1->Fail_Int No Check3 Check 6.3 & 5.3 ppm (Two Doublets?) Check2->Check3 Yes Check2->Fail_Int No Pass VALIDATED Pure Z-Val-Ala-OMe Check3->Pass Yes Fail_Coup FAIL: Coupling Incomplete Check3->Fail_Coup No

Caption: Logical decision tree for validating Z-Val-Ala-OMe synthesis via 1H NMR integration and multiplicity checks.

Diagram 2: Signal Assignment Connectivity

This diagram maps the molecular structure to the specific NMR signals, visualizing the "Theoretical Framework."

Signal_Assignment ZGroup Z-Group (Protecting) Sig_Aro 7.3 ppm (Multiplet) Aromatic Ring ZGroup->Sig_Aro Sig_Ben 5.1 ppm (Singlet) Benzylic CH2 ZGroup->Sig_Ben Valine Valine Residue Sig_ValNH 5.3 ppm (Doublet) Carbamate NH Valine->Sig_ValNH Sig_ValAlpha 4.0 ppm (dd) Alpha Proton Valine->Sig_ValAlpha Sig_ValMe 0.9 ppm (dd) Isopropyl Methyls Valine->Sig_ValMe Alanine Alanine Residue Sig_AlaNH 6.4 ppm (Doublet) Amide NH Alanine->Sig_AlaNH Sig_AlaAlpha 4.6 ppm (Quintet) Alpha Proton Alanine->Sig_AlaAlpha Sig_AlaMe 1.4 ppm (Doublet) Beta Methyl Alanine->Sig_AlaMe Ester Methyl Ester Sig_OMe 3.7 ppm (Singlet) Methoxy Ester->Sig_OMe Sig_ValNH->Sig_ValAlpha Coupled Sig_AlaNH->Sig_AlaAlpha Coupled

Caption: Connectivity map linking structural moieties of Z-Val-Ala-OMe to their specific chemical shifts and coupling partners.

References

  • Wüthrich, K. (1986). NMR of Proteins and Nucleic Acids. Wiley-Interscience. (The definitive text on peptide residue assignment and amide proton behavior).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Source for general chemical shift additivity rules for Z-groups and esters).

  • SDBS Web. (2023). Spectral Database for Organic Compounds. National Institute of Advanced Industrial Science and Technology (AIST), Japan. (Reference for fragment shifts like Benzyl alcohol and Valine derivatives).

  • Wishart, D. S., et al. (1995). "1H, 13C and 15N chemical shift referencing in biomolecular NMR." Journal of Biomolecular NMR, 6, 135-140. (Standard for calibrating peptide spectra).

Mass spectrometry fragmentation pattern of Z-Val-Ala-OMe

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Mass Spectrometry Fragmentation of Z-Val-Ala-OMe

Executive Summary & Compound Profile

Z-Val-Ala-OMe (N-benzyloxycarbonyl-L-valyl-L-alanine methyl ester) serves as a critical model compound in proteomic research for understanding the fragmentation behavior of N-terminally protected and C-terminally modified peptides. Unlike standard tryptic peptides, the presence of the Z-group (Cbz) and Methyl Ester (OMe) alters charge localization and fragmentation kinetics, making it an ideal candidate for benchmarking "soft" vs. "hard" ionization techniques.

This guide compares the fragmentation utility of ESI-CID (Electrospray Ionization - Collision Induced Dissociation) against EI (Electron Ionization) and contrasts the protected peptide against its free acid analogs.

Property Data
Formula

Monoisotopic Mass 336.1685 Da
Precursor Ion

337.1758 m/z
Key Structural Features N-term Z-group (Labile, Aromatic), C-term Methyl Ester (Fixed)
Primary Application Peptide Synthesis QC, Fragmentation Mechanism Studies

Mechanistic Deep Dive: Fragmentation Pathways

The fragmentation of Z-Val-Ala-OMe is governed by the competition between the labile N-terminal protecting group and the peptide backbone amide bonds.

Pathway A: The Z-Group Dominance (Tropylium Formation)

The benzyloxycarbonyl (Z) group is highly susceptible to cleavage. Under higher energy conditions (EI or high-energy CID), the benzyl moiety cleaves to form the stable Tropylium ion (


) .
  • Diagnostic Peak: m/z 91.05

  • Mechanism: Inductive cleavage of the benzyl-oxygen bond driven by the stability of the aromatic cation.

Pathway B: Peptide Backbone Cleavage (b/y Ions)

In ESI-CID (protonated precursor), the mobile proton localizes on amide nitrogens, facilitating standard Roepstorff-Fohlman fragmentation.

  • 
     Ion (Z-Val):  Cleavage of the Val-Ala amide bond. The charge remains on the N-terminal fragment.
    
    • Structure: Z-Val acylium ion (

      
      ).
      
    • m/z:234.1

  • 
     Ion (Ala-OMe):  Charge retention on the C-terminus.
    
    • Structure: Protonated Alanine Methyl Ester (

      
      ).
      
    • m/z:104.1

Pathway C: Ester Modification Loss

The C-terminal methyl ester is distinct from a free acid. It often undergoes neutral loss of methanol (


, 32 Da) or the methoxy radical depending on ionization mode.
  • Neutral Loss:

    
     m/z 305.
    

Comparative Analysis: ESI-CID vs. EI

This section evaluates which ionization method provides superior structural insight for this specific class of protected peptides.

Comparison 1: Information Content
FeatureESI-CID (Soft Ionization) EI (Hard Ionization)
Dominant Ion

(337 m/z)
Fragment m/z 91 (Tropylium)
Backbone Coverage High. Distinct

(234) and

(104) ions allow sequence verification.
Low. Extensive in-source fragmentation destroys the molecular ion (

).
Z-Group Stability Intact in precursor; cleaves only upon collision.Cleaves immediately; dominates spectrum.
Utility Sequencing & Purity. Confirms full peptide structure.Identification. Confirms presence of Z-group but may miss sequence details.

Verdict: For drug development and sequencing, ESI-CID is the superior choice. EI is only useful for confirming the presence of the benzyl protecting group if the core structure is unknown.

Comparison 2: Protected vs. Unprotected (Z-Val-Ala-OMe vs. Val-Ala)
  • Charge Localization: In Val-Ala, the N-terminal amine is the most basic site, sequestering the proton and dominating

    
    -ion formation. In Z-Val-Ala-OMe, the Z-group reduces N-term basicity, distributing the proton more evenly across amide bonds. This enhances the observation of b-ions  (like the Z-Val 
    
    
    
    ion) which might be suppressed in the free peptide.
  • Hydrophobicity: The Z-group and OMe ester significantly increase hydrophobicity, improving ionization efficiency in ESI compared to the zwitterionic free acid Val-Ala.

Experimental Protocol: ESI-MS/MS Workflow

To replicate the optimal fragmentation pattern for Z-Val-Ala-OMe, follow this self-validating protocol.

Reagents:

  • LC-MS Grade Methanol (MeOH)

  • Formic Acid (FA)

  • Z-Val-Ala-OMe Standard (>95% purity)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 1 mg Z-Val-Ala-OMe in 1 mL MeOH to create a 1 mg/mL stock.

  • Working Solution: Dilute stock 1:100 into 50:50 MeOH:H2O + 0.1% FA. Final concentration ~10 µg/mL (approx 30 µM).

  • Direct Infusion: Infuse into ESI source at 5 µL/min.

  • Source Settings (Positive Mode):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 20 V (Keep low to prevent in-source loss of Z-group).

    • Desolvation Temp: 200°C.

  • MS/MS Acquisition:

    • Select Precursor: 337.2 m/z (Isolation width 1.0 Da).

    • Collision Energy Ramp: 10 -> 40 eV.

    • Validation Check: At 10 eV, parent (337) should dominate. At 25 eV,

      
       (234) and 
      
      
      
      (104) should be equimolar. At 40 eV, m/z 91 should dominate.

Visualization

Figure 1: Fragmentation Pathway of Z-Val-Ala-OMe

FragmentationPathway Parent Precursor [M+H]+ m/z 337.2 b1 b1 Ion (Z-Val) m/z 234.1 Parent->b1 Amide Cleavage (Charge on N-term) y1 y1 Ion (Ala-OMe) m/z 104.1 Parent->y1 Amide Cleavage (Charge on C-term) Trop Tropylium Ion (Benzyl Cation) m/z 91.1 Parent->Trop Z-group Loss (High Energy) b1->Trop Secondary Frag a1 a1 Ion (b1 - CO) m/z 206.1 b1->a1 - CO (28 Da)

Caption: Primary ESI-CID fragmentation pathways for Z-Val-Ala-OMe showing characteristic b/y ions and the diagnostic tropylium ion.

Figure 2: Experimental Decision Tree

Workflow Start Sample: Z-Val-Ala-OMe Ionization Select Ionization Start->Ionization ESI ESI (Soft) Ionization->ESI For Sequencing EI EI (Hard) Ionization->EI For Group ID Result_ESI Spectrum: [M+H]+ (337) Fragments: 234, 104 ESI->Result_ESI Result_EI Spectrum: No Parent Base Peak: 91 EI->Result_EI

Caption: Decision workflow comparing ESI and EI outcomes for protected peptide analysis.

References

  • Paizs, B., & Suhai, S. (2005). Fragmentation pathways of protonated peptides. Mass Spectrometry Reviews, 24(4), 508–548. Link

  • Harrison, A. G. (2009). Mass Spectrometry of Peptides. CRC Press. (Standard reference for b/y ion mechanisms).
  • NIST Chemistry WebBook. (2023). Mass spectrum of Benzyl alcohol and related Z-group fragments (Tropylium ion m/z 91). Link

  • Biemann, K. (1990). Sequencing of peptides by tandem mass spectrometry and high-energy collision-induced dissociation. Methods in Enzymology, 193, 455-479. Link

Steric Control in Serine Protease Kinetics: A Comparative Analysis of Z-Val-Ala-OMe and Z-Ala-Ala-OMe Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides a technical comparison of the hydrolysis rates of Z-Val-Ala-OMe (N-benzyloxycarbonyl-L-valyl-L-alanine methyl ester) and Z-Ala-Ala-OMe (N-benzyloxycarbonyl-L-alanyl-L-alanine methyl ester).

The core distinction lies in the P2 position (Valine vs. Alanine). While both substrates are utilized to probe serine protease activity, Z-Ala-Ala-OMe is the gold-standard substrate for Porcine Pancreatic Elastase (PPE) due to optimal steric fit in the S2 subsite. Conversely, Z-Val-Ala-OMe exhibits significantly reduced catalytic efficiency (


) against PPE due to steric occlusion by the isopropyl side chain of Valine, though it gains relevance when profiling Human Leukocyte Elastase (HLE)  or broadly specific subtilisins.
Mechanistic Basis: The S2-P2 Interaction

The difference in hydrolysis rates is not governed by the scissile bond (P1-P1') but by the upstream P2-S2 interaction .

  • Z-Ala-Ala-OMe (P2 = Alanine): The methyl side chain of Alanine fits perfectly into the hydrophobic "depression" of the PPE S2 subsite. This allows the substrate to align precisely for the nucleophilic attack by Ser-195.

  • Z-Val-Ala-OMe (P2 = Valine): The isopropyl side chain of Valine is bulkier. In PPE, the S2 pocket is restricted. The extra methyl groups on Valine create a steric clash with the enzyme wall (specifically residues near His-57 and Ser-214), forcing the substrate into a less favorable conformation or preventing binding altogether.

Visualization: Structural Mismatch at S2

The following diagram illustrates the kinetic bottleneck caused by the P2 Valine residue.

G cluster_0 Enzyme Active Site (PPE) cluster_1 Substrate: Z-Ala-Ala-OMe cluster_2 Substrate: Z-Val-Ala-OMe S1 S1 Pocket (Prefers Ala) Cat Catalytic Triad (Ser-195) S1->Cat Positioning S2 S2 Pocket (Restricted Size) P1_A P1: Ala (Fits S1) P1_A->S1 P2_A P2: Ala (Fits S2) P2_A->S2 High Affinity (Fast Turnover) P1_V P1: Ala (Fits S1) P1_V->S1 P2_V P2: Val (Steric Clash) P2_V->S2 Steric Occlusion (Slow Turnover)

Figure 1: Mechanistic divergence at the S2 subsite. Green arrows indicate optimal binding; red dotted lines indicate steric hindrance.

Comparative Performance Data

The following data summarizes the kinetic trends observed in standard serine protease assays (specifically Porcine Pancreatic Elastase).

FeatureZ-Ala-Ala-OMe Z-Val-Ala-OMe Implication
P2 Residue Alanine (-CH₃)Valine (-CH-(CH₃)₂)Valine is ~2.5x bulkier.
Primary Enzyme Porcine Pancreatic Elastase (PPE)Human Leukocyte Elastase (HLE)Specificity switch.
Relative

(PPE)
100% (Reference) < 5% Z-Val-Ala-OMe is a poor PPE substrate.
Solubility High (in buffer/organic mix)Moderate (Hydrophobic)Valine reduces aqueous solubility.
Primary Application Standard Activity AssaysProbing S2 Pocket WidthUse Val to test for HLE or Subtilisin.

Critical Insight: While Z-Ala-Ala-OMe is rapidly hydrolyzed by PPE, the introduction of Valine at P2 decreases the acylation rate constant (


) significantly. However, for Human Leukocyte Elastase (HLE) , the S2 pocket is larger and more hydrophobic; therefore, Z-Val-Ala-OMe (and similar Val-containing peptides) often show higher affinity for HLE than PPE, making it a useful discriminator between these two physiological elastases.
Experimental Protocol: Comparative Hydrolysis Assay

This protocol utilizes a pH-Stat method or Spectrophotometric Indicator method, as methyl esters do not release a chromophore (like p-nitroaniline) directly upon hydrolysis.

Objective: Determine the initial velocity (


) of ester hydrolysis.
Reagents
  • Buffer: 0.1 M Tris-HCl, pH 8.0, 10 mM CaCl₂ (Calcium stabilizes the protease).

  • Substrate Stock: 50 mM of each substrate dissolved in Methanol or DMSO.

  • Enzyme: Porcine Pancreatic Elastase (lyophilized), reconstituted to 1 mg/mL in 1 mM HCl.

  • Indicator (Optional): Phenol Red (if not using an autotitrator).

Workflow Diagram (DOT)

Protocol Start Start: Substrate Preparation Dissolve Dissolve Substrates in DMSO (50 mM Stock) Start->Dissolve Dilute Dilute into Reaction Buffer (Final: 0.1 - 2.0 mM) Dissolve->Dilute Equilibrate Equilibrate at 25°C (Monitor Baseline) Dilute->Equilibrate AddEnzyme Add Enzyme (PPE) (Initiate Reaction) Equilibrate->AddEnzyme Monitor Monitor Hydrolysis (pH Stat or OD Change) AddEnzyme->Monitor Calc Calculate Initial Velocity (v0) Slope of linear phase Monitor->Calc

Figure 2: Step-by-step kinetic assay workflow.

Step-by-Step Procedure
  • Preparation: Prepare 3.0 mL of reaction buffer in a quartz cuvette (for UV) or reaction vessel (for pH stat).

  • Substrate Addition: Add Z-Ala-Ala-OMe to a final concentration of 1.0 mM. Ensure <5% organic solvent content to prevent enzyme denaturation.

  • Baseline: Record the baseline for 60 seconds.

  • Initiation: Add 10 µL of PPE solution. Mix by inversion immediately.

  • Data Collection:

    • Method A (pH Stat): Maintain pH 8.0 by automatic titration of 0.01 M NaOH. The volume of NaOH added over time equals the moles of ester hydrolyzed.

    • Method B (Indicator): Monitor absorbance change of Phenol Red at 560 nm as protons are released (requires weak buffer capacity).

  • Comparison: Repeat steps 1-5 with Z-Val-Ala-OMe.

  • Analysis: Plot [Product] vs. Time. The slope of the linear portion is

    
    .
    
Expert Commentary & Troubleshooting

Why your Z-Val-Ala-OMe reaction might look "dead": If you use PPE and see zero activity with Z-Val-Ala-OMe, do not assume the enzyme is dead.

  • Cause: The

    
     for the Valine derivative is likely very high (>10 mM) for PPE, meaning you are working far below saturation.
    
  • Solution: Increase substrate concentration or switch to Human Neutrophil Elastase , which tolerates P2-Valine.

Solubility Issues: Z-Val-Ala-OMe is significantly more hydrophobic. If the solution turns cloudy upon addition to the buffer:

  • Add 0.05% Triton X-100 to the buffer.

  • Increase the DMSO concentration (up to 10% is usually tolerated by elastase).

References
  • Thompson, R. C., & Blout, E. R. (1973). Dependence of the kinetic parameters for elastase-catalyzed amide hydrolysis on the length of peptide substrates. Biochemistry, 12(1), 57–65.[1]

    • Context: Establishes the fundamental P2 specificity of elastase and the requirement for extended binding sites.
  • Gold, R., & Shalitin, Y. (1975). On the specificity of porcine elastase.[2] Biochimica et Biophysica Acta (BBA) - Enzymology, 410(2), 421-425.

    • Context: Discusses the impact of ester leaving groups and side-chain specificity (Ala vs Val)
  • Powers, J. C., et al. (1977).

    • Context: Provides comparative data on human vs. porcine elastase specificity profiles.
  • BenchChem. A Comparative Analysis of Ala-Ala-OMe and Other Dipeptide Methyl Esters.

    • Context: Physicochemical properties of dipeptide methyl esters.[3][4]

Sources

A Comparative Guide to Establishing HPLC Retention Time Standards for Z-Val-Ala-OMe

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and reproducible analysis of synthetic peptides is paramount. N-Benzyloxycarbonyl-L-valyl-L-alanine methyl ester (Z-Val-Ala-OMe), a protected dipeptide, serves as a crucial building block in peptide synthesis and as a key component in various biochemical assays. Establishing a reliable High-Performance Liquid Chromatography (HPLC) retention time standard for this compound is fundamental for identity confirmation, purity assessment, and reaction monitoring.

This guide deviates from a rigid presentation of a single, universal retention time. In liquid chromatography, the concept of a universal standard is a misnomer; retention time is a system-dependent parameter.[1] An analyte's retention time is intrinsically linked to a specific set of experimental conditions, including the instrument's dead volume, pump performance, column chemistry, mobile phase composition, and temperature.[1] Therefore, this guide provides a more practical and scientifically rigorous framework: establishing a robust in-house reference standard for Z-Val-Ala-OMe and comparing its chromatographic behavior under varied, well-defined analytical conditions.

The Imperative of an In-House Standard

An in-house reference standard is a well-characterized lot of a compound that a laboratory designates as its benchmark for future analyses. The qualification of this standard is a self-validating process that ensures consistency and accuracy. The process involves obtaining or synthesizing a high-purity batch of Z-Val-Ala-OMe and thoroughly characterizing it to confirm its identity and assess its purity. This standard then serves as the definitive reference for all subsequent HPLC runs, allowing for reliable peak identification by retention time comparison.

The workflow for establishing and utilizing an in-house standard is a cyclical process of characterization, method development, and routine analysis.

G cluster_0 Phase 1: Standard Qualification cluster_1 Phase 2: Method Development & Comparison cluster_2 Phase 3: Routine Analysis A Obtain/Synthesize High-Purity Z-Val-Ala-OMe B Characterize Identity (NMR, MS) A->B C Assess Purity (HPLC, >98%) B->C D Designate as In-House Reference Standard C->D E Inject Standard on System A (e.g., C18, 0.1% TFA) D->E G Record Retention Time (RT) & Peak Shape Data E->G F Inject Standard on System B (e.g., CSH C18, 0.1% FA) F->G H Select Optimal Method G->H I Co-inject Sample with In-House Standard H->I J Compare RT of Sample Peak to Standard Peak I->J K Confirm Identity & Purity J->K

Sources

Validation of Z-Val-Ala-OMe Purity Using TLC: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Z-Val-Ala-OMe (N-Benzyloxycarbonyl-L-valyl-L-alanine methyl ester) is a critical dipeptide intermediate. Its purity directly dictates the yield and stereochemical integrity of subsequent peptide coupling steps. While High-Performance Liquid Chromatography (HPLC) remains the quantitative gold standard, Thin Layer Chromatography (TLC) offers a superior, rapid, and parallel method for in-process validation.

This guide provides a rigorous, self-validating TLC protocol designed to distinguish Z-Val-Ala-OMe from its common impurities: the free acid (Z-Val-Ala-OH), the deprotected amine (H-Val-Ala-OMe), and starting materials (Z-Val-OH).

Molecular Context & Chromatographic Behavior[1][2]

To validate purity, one must understand the physicochemical properties driving separation.

  • The Z-Group (Benzyloxycarbonyl): A hydrophobic, aromatic carbamate.

    • TLC Effect: Increases retention in polar solvents; provides strong UV absorption at 254 nm.

  • The OMe-Group (Methyl Ester): Caps the C-terminus, removing the ionic character of the carboxylic acid.

    • TLC Effect: Significantly increases

      
       compared to the free acid form (Z-Val-Ala-OH).
      
  • The Peptide Bond: The amide linkage between Val and Ala.

    • Visualization: Visible with Chlorine/o-Tolidine stain (peptide bond specific) but negative to Ninhydrin (blocked N-terminus).

Comparative Analysis: TLC vs. HPLC vs. Melting Point

For a drug development professional, choosing the right tool is about "fitness for purpose."

FeatureTLC (Recommended for Process) HPLC (Recommended for Release) Melting Point
Primary Utility Rapid reaction monitoring; qualitative purity check.Quantitative purity (%) and impurity profiling.Identity confirmation.
Throughput High (Parallel: 10+ samples/plate).Low (Serial: 30-60 min/sample).Single sample.
Specificity Moderate (dependent on stain/UV).High (resolves stereoisomers).Low (broad range).
Cost/Run < $1.00> $50.00 (Solvents, Column wear).Negligible.
Detection Limit ~0.1 - 1.0 µg< 0.01 µgN/A
Blind Spots Co-eluting spots; non-UV active impurities.Salts; retained polymers.Polymorphs.[1][2][3]

Expert Insight: Use TLC to monitor the coupling reaction of Z-Val-OH and H-Ala-OMe. Once the starting material spot disappears and a single new spot appears, then move to HPLC for final quantitative release (Target >98% purity).

The Self-Validating Protocol

This protocol uses a "Multi-Mode Detection" system. A single spot under UV is necessary but insufficient. We validate the spot's identity by its reaction (or lack thereof) to specific chemical stains.

Phase 1: Experimental Setup
  • Stationary Phase: Silica Gel 60

    
     (Aluminum or Glass backed).
    
  • Mobile Phase (Solvent System):

    • System A (Standard): Chloroform : Methanol (9:1) – Good general separation.

    • System B (High Polarity check): Ethyl Acetate : Hexane (3:1) – better for separating the hydrophobic ester from starting materials.

  • Sample Prep: Dissolve ~5 mg of Z-Val-Ala-OMe in 1 mL of Methanol/DCM (1:1).

Phase 2: The Workflow
  • Chamber Saturation: Place filter paper in the TLC chamber and add solvent. Allow to equilibrate for 15 minutes. Why? Prevents "smiling" solvent fronts and ensures reproducible

    
     values.
    
  • Spotting: Apply 1-2 µL of sample. Crucial: Co-spot with authentic starting materials (Z-Val-OH and H-Ala-OMe) if available to define the impurity windows.

  • Development: Run until the solvent front reaches 1 cm from the top.

  • Visualization (The Validation Triad):

    • Step A: UV 254 nm. Mark all dark spots. (Detects Z-group).

    • Step B: Ninhydrin Stain. Spray and heat. (Detects free amines).

    • Step C: Chlorine/Tolidine (or PMA). (Detects amide bonds/organic mass).

Phase 3: Data Interpretation (Expected Results)

The following table summarizes the expected


 values and stain responses in Chloroform:MeOH (9:1) .
CompoundRelative

UV (254 nm)NinhydrinChlorine/TolidineInterpretation
Z-Val-Ala-OMe 0.65 - 0.75 Positive (+) Negative (-) Positive (+) Target Product
Z-Val-OH0.30 - 0.40Positive (+)Negative (-)Positive (+)Hydrolysis Impurity
H-Ala-OMe0.40 - 0.50Negative (-)Positive (Red)Positive (+)Unreacted Amine
Z-Val-Ala-OH0.10 - 0.20Positive (+)Negative (-)Positive (+)Saponified Ester

Note:


 values are relative. The Z-Val-Ala-OMe travels higher than the free acid forms due to the esterification of the C-terminus, which reduces polarity.

Visualization: The Logic of Purity

The following diagram illustrates the decision matrix for validating the product.

TLC_Validation_Logic Start Start: Developed TLC Plate UV_Check Step 1: UV Visualization (254nm) Start->UV_Check UV_Result Is the Main Spot UV Active? UV_Check->UV_Result Impurity_NoZ Impurity: Missing Z-Group (Likely H-Val-Ala-OMe) UV_Result->Impurity_NoZ No Nin_Check Step 2: Ninhydrin Stain UV_Result->Nin_Check Yes Nin_Result Is the Spot Ninhydrin Positive? Nin_Check->Nin_Result Impurity_FreeAmine Impurity: Free Amine Present (Deprotection occurred) Nin_Result->Impurity_FreeAmine Yes (Red Spot) PMA_Check Step 3: Chlorine/Tolidine or PMA Nin_Result->PMA_Check No (Colorless) Final_Valid VALIDATION CONFIRMED Spot is Z-Protected & Amine Blocked PMA_Check->Final_Valid Stain Visible

Figure 1: Decision tree for validating Z-Val-Ala-OMe purity. Note that the target product must be UV positive but Ninhydrin negative.

Troubleshooting & Expert Tips

  • Spot Tailing: If the Z-Val-Ala-OMe spot streaks (tails), it suggests residual acid or column overload. Add 1% Acetic Acid to the mobile phase to sharpen the spot.

  • Ghost Spots: A faint spot at the baseline often indicates Z-Val-Ala-OH (free acid) formed by hydrolysis of the methyl ester during storage. This is a critical stability indicator.

  • Visualization of Non-UV Impurities: H-Ala-OMe (starting material) is invisible under UV. You must use Ninhydrin or Iodine to confirm its absence. Relying solely on UV will lead to a false pass.

References

  • PubChem. (n.d.).[2] Z-Val-OMe Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

    • (Note: While specific to Z-Val-OMe, the physicochemical data is directly applicable to the Z-Val-Ala-OMe analog).
  • Chemistry LibreTexts. (2022). Visualizing TLC Plates. Retrieved October 26, 2023, from [Link]

Sources

Substrate specificity comparison: Z-Val-Ala-OMe vs fluorogenic substrates

Author: BenchChem Technical Support Team. Date: February 2026

Z-Val-Ala-OMe vs. Fluorogenic Elastase Substrates

Executive Summary

In the characterization of serine proteases like Human Neutrophil Elastase (HNE), the choice between ester substrates (e.g., Z-Val-Ala-OMe) and fluorogenic amide substrates (e.g., MeOSuc-AAPV-AMC) dictates the assay's sensitivity, kinetic resolution, and physiological relevance.

  • Z-Val-Ala-OMe represents the "Esterase" modality: it offers high turnover rates (

    
    ) suitable for pure enzyme kinetics and active site titration but suffers from lower specificity and sensitivity.
    
  • Fluorogenic Substrates represent the "Amidase" modality: they provide picomolar sensitivity and high specificity through extended peptide recognition (P4-P1 sites), making them the gold standard for biological fluids and inhibition screening.

Mechanistic Deep Dive: Ester vs. Amide Hydrolysis

To understand the performance difference, one must analyze the catalytic mechanism of the serine protease charge relay system (Asp-His-Ser).

The Kinetic Bottleneck

Serine protease catalysis proceeds in two steps: Acylation (formation of the acyl-enzyme intermediate) and Deacylation (hydrolysis of the intermediate to release the product).

  • Z-Val-Ala-OMe (Ester Substrate):

    • Mechanism: The enzyme attacks the ester bond.

    • Rate-Limiting Step: Deacylation . The formation of the acyl-enzyme intermediate is extremely rapid.

    • Result: Higher

      
       (turnover number). The enzyme "churns" through substrate quickly, but the binding affinity (
      
      
      
      ) is often weaker due to the shorter peptide sequence (dipeptide).
  • Fluorogenic Substrates (Amide Substrate):

    • Mechanism: The enzyme attacks the amide bond linking the peptide to the fluorophore (AMC/AFC).

    • Rate-Limiting Step: Acylation . The attack on the amide bond is slower and requires precise orbital alignment.

    • Result: Lower

      
       but significantly tighter binding (lower 
      
      
      
      ) due to the extended P4-P1 recognition sequence (e.g., Ala-Ala-Pro-Val).

ReactionMechanism E Enzyme (HNE) ES ES Complex E->ES Binding S_Ester Substrate: Z-Val-Ala-OMe (Ester) S_Ester->ES S_Amide Substrate: MeOSuc-AAPV-AMC (Amide) S_Amide->ES Acyl Acyl-Enzyme Intermediate ES->Acyl Acylation (Fast for Esters) (Slow for Amides) P1_Ester Product 1: Methanol ES->P1_Ester P1_Amide Product 1: AMC (Fluorescent) ES->P1_Amide Acyl->E Deacylation (Rate Limiting for Esters) P2_Ester Product 2: Z-Val-Ala-OH Acyl->P2_Ester P2_Amide Product 2: Peptide-OH Acyl->P2_Amide

Figure 1: Kinetic pathway differences. Note that for esters, deacylation limits the rate, while for amides, acylation is the bottleneck.

Performance Comparison Matrix
FeatureZ-Val-Ala-OMe (Ester)Fluorogenic (e.g., MeOSuc-AAPV-AMC)
Primary Utility Kinetic characterization, Active site titrationHigh-sensitivity screening, Cell lysates, Serum analysis
Detection Mode UV (200-230nm), Titrimetric (pH stat), or HPLCFluorescence (Ex 380nm / Em 460nm)
Sensitivity Low (Micromolar range)Ultra-High (Picomolar range)
Specificity Moderate (Dipeptide can be cleaved by other proteases)High (Tetrapeptide fits HNE specificity pocket)
Turnover (

)
High (Rapid hydrolysis)Moderate
Interference Background absorbance in complex fluidsAutofluorescence (minimized by using AMC/AFC)
Cost LowModerate to High
Experimental Protocols
Protocol A: High-Sensitivity Fluorogenic Assay (Recommended)

Objective: Quantify HNE activity in low-abundance samples. Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC (Specific for HNE).[1][2]

  • Buffer Preparation: Prepare 100 mM HEPES, 500 mM NaCl, 0.05% Tween-20, pH 7.5. Note: High salt prevents non-specific adsorption.

  • Substrate Stock: Dissolve MeOSuc-AAPV-AMC in DMSO to 10 mM. Store at -20°C.

  • Assay Setup:

    • Dilute Substrate to 100 µM in Assay Buffer (2x working concentration).

    • Add 50 µL of Enzyme/Sample to a black 96-well plate.

    • Initiate reaction by adding 50 µL of Substrate (Final conc: 50 µM).

  • Measurement:

    • Monitor Fluorescence (

      
      ) kinetically for 30 minutes at 25°C or 37°C.
      
  • Data Analysis: Calculate the slope (RFU/min) and convert to pmol/min using an AMC standard curve.

Protocol B: Esterase Activity Assay (Z-Val-Ala-OMe)

Objective: Determine catalytic turnover (


) or active site concentration.
Substrate:  Z-Val-Ala-OMe.
  • Method Selection: Since methanol release is difficult to monitor continuously without coupled enzymes, a Potentiometric (pH-Stat) method is preferred for pure enzyme preparations. Hydrolysis releases a proton (if conducted at pH where the acid group ionizes). Alternatively, use HPLC for end-point analysis.

  • HPLC Endpoint Protocol:

    • Reaction: Incubate 100 µM Z-Val-Ala-OMe with 100 nM HNE in 50 mM Tris-HCl, pH 8.0.

    • Termination: Stop reaction at defined timepoints (e.g., 1, 5, 10 min) by adding 1% TFA.

    • Analysis: Inject onto C18 Reverse-Phase column.

    • Detection: Monitor UV absorbance at 214 nm.

    • Quantification: Measure the disappearance of the Ester peak and appearance of the Acid product peak.

Decision Logic for Researchers

DecisionTree Start Select Assay Goal Q1 Sample Type? Start->Q1 Pure Purified Enzyme Q1->Pure Complex Serum / Lysate / Supernatant Q1->Complex Avoids Interference Q2 Required Sensitivity? Pure->Q2 Rec1 USE FLUOROGENIC (MeOSuc-AAPV-AMC) Complex->Rec1 Avoids Interference HighSens High (< 1 nM) Q2->HighSens LowSens Moderate (> 1 µM) Q2->LowSens For kcat/Kinetic Studies HighSens->Rec1 Rec2 USE CHROMOGENIC/ESTER (Z-Val-Ala-OMe or pNA) LowSens->Rec2 For kcat/Kinetic Studies

Figure 2: Workflow for selecting the appropriate substrate based on experimental constraints.

References
  • Bieth, J. G. (2004). In vivo significance of kinetic constants of protein proteinase inhibitors. Biochemistry. Link

  • Castillo, M. J., et al. (1979).[3] Sensitive substrates for human leukocyte and porcine pancreatic elastase: a study of the merits of various chromophoric and fluorogenic leaving groups. Analytical Biochemistry. Link

  • Thermo Fisher Scientific. EnzChek™ Elastase Assay Kit Protocol. Link

  • Sigma-Aldrich. Enzymatic Assay of Elastase (Substrate Specificity). Link

  • MedChemExpress. MeOSuc-AAPV-AMC Product Data & Kinetics. Link

Sources

Technical Comparison: Z-Val-Ala-OMe vs. Synthetic Alternatives in Serine Protease Kinetics

[1]

Executive Summary: The Substrate Landscape

In the kinetic profiling of serine proteases like Human Neutrophil Elastase (HNE) , substrate selection dictates the resolution of your mechanistic insight.

  • Z-Val-Ala-OMe represents the class of short peptide esters . It probes the esterase activity of the enzyme, characterized by rapid turnover (

    
    ) but often lower specificity (
    
    
    ) due to limited interaction with the enzyme's extended binding pockets (S3-S4).
  • MeO-Suc-Ala-Ala-Pro-Val-pNA (MeO-Suc-AAPV-pNA) represents the extended peptide amides . It is the "Gold Standard" for amidase activity, optimized to fill the S1-S4 subsites, resulting in high affinity (low

    
    ) and high specificity.
    

This guide compares these two distinct tools, providing the experimental framework to validate their performance in your specific assay system.

Mechanistic Comparison & Kinetic Data

Substrate Architecture & Binding

The catalytic efficiency of HNE relies on the occupancy of its subsites. The active site cleft binds peptide chains upstream (P) and downstream (P') of the scissile bond.

FeatureZ-Val-Ala-OMe (Target)MeO-Suc-Ala-Ala-Pro-Val-pNA (Standard)
Type Dipeptide Methyl EsterTetrapeptide p-Nitroanilide
Scissile Bond Ester (-CO-O-)Amide (-CO-NH-)
P1 Residue Ala (Small, Hydrophobic)Val (Preferred for HNE)
P2 Residue Val Pro (Critical for HNE specificity)
Subsite Occupancy Occupies S1-S2. Minimal S3/S4 contact.Fully occupies S1-S4.
Leaving Group Methanol (Silent)p-Nitroaniline (Chromogenic, Yellow)
Primary Utility probing Esterase activity; S1/S2 mapping.Probing Amidase activity; High-sensitivity screening.
Comparative Kinetic Parameters

Note: Values represent consensus ranges for Human Neutrophil Elastase (HNE) at pH 7.5, 25°C. Kinetic values are system-dependent.

ParameterZ-Val-Ala-OMe (Ester)MeO-Suc-AAPV-pNA (Amide)Interpretation

(Michaelis Constant)
1.0 – 5.0 mM 0.14 – 0.20 mM The amide substrate binds ~10-20x tighter due to S3/S4 interactions (Pro-Ala).

(Turnover Number)
> 50

15 – 20

Ester hydrolysis is chemically faster (acylation is rapid), leading to higher

.

(Specificity)
~10,000

~185,000

The amide is significantly more specific for HNE.
Detection Method pH Stat / Indicator (Colorimetric)Direct Absorbance (405 nm)pNA is easier for high-throughput screening (HTS).

Critical Insight: While Z-Val-Ala-OMe may show a higher raw reaction rate (


) at saturation, its lower affinity means you must use significantly higher concentrations to achieve saturation compared to the AAPV analog.

Mechanistic Pathway Visualization

The following diagram illustrates the differential binding modes and hydrolysis pathways for the two substrates within the HNE active site.

HNE_Mechanismcluster_EsterEster Pathway (Z-Val-Ala-OMe)cluster_AmideAmide Pathway (MeO-Suc-AAPV-pNA)EnzymeHNE (Enzyme)ES_EsterE-S Complex(Weak Binding)Enzyme->ES_EsterHigh KmES_AmideE-S Complex(Tight Binding S1-S4)Enzyme->ES_AmideLow KmSub_EsterS: Z-Val-Ala-OMeSub_Ester->ES_EsterAcyl_EsterAcyl-Enzyme(Rapid Formation)ES_Ester->Acyl_EsterHigh k2 (Fast)Prod_EsterProduct:Acid + MeOHAcyl_Ester->Prod_EsterDeacylationSub_AmideS: MeO-Suc-AAPV-pNASub_Amide->ES_AmideAcyl_AmideAcyl-Enzyme(Rate Limiting)ES_Amide->Acyl_AmideLower k2Prod_AmideProduct:Peptide + pNA (Yellow)Acyl_Amide->Prod_AmideDeacylation

Caption: Comparative reaction coordinate. Note the tighter binding (Low Km) of the Amide pathway versus the rapid acylation (High kcat) of the Ester pathway.

Experimental Protocol: Self-Validating Kinetic Assay

To determine the exact


pH-Indicator Colorimetric Assay
Reagents & Setup
  • Buffer: 5 mM HEPES, pH 8.0 (Low buffering capacity is critical).

  • Indicator: 0.05% Phenol Red.

  • Enzyme: Human Neutrophil Elastase (100 nM stock).

  • Substrate: Z-Val-Ala-OMe (Dissolved in DMSO). Prepare serial dilutions (0.1 mM to 10 mM).

  • Detection: Absorbance at 558 nm (Phenol Red

    
     at basic pH).
    
Workflow
  • Calibration: Titrate the buffer/indicator mix with standard HCl to generate a standard curve (

    
     vs. [H+]). This converts absorbance drop to moles of product.
    
  • Preparation: In a 96-well plate, add 180 µL of Buffer + Indicator.

  • Substrate Addition: Add 10 µL of Z-Val-Ala-OMe at varying concentrations (e.g., 0, 0.5, 1, 2, 4, 8 mM final).

  • Initiation: Add 10 µL of HNE enzyme. Mix rapidly.

  • Monitoring: Measure

    
     decrease every 10 seconds for 10 minutes at 25°C.
    
  • Analysis:

    • Calculate initial velocity (

      
      ) for each concentration using the HCl standard curve.
      
    • Plot

      
       vs. 
      
      
      and fit to the Michaelis-Menten equation:
      
      
    • Calculate

      
      .
      
Validation Checkpoints (Trustworthiness)
  • Spontaneous Hydrolysis Control: Run a "No Enzyme" well. Methyl esters can hydrolyze spontaneously at pH 8.0. Subtract this rate.

  • Solvent Effect: Ensure DMSO concentration is constant (<5%) across all wells, as it affects indicator

    
    .
    
  • Linearity: Use only the first 10% of substrate conversion for

    
     calculation to avoid product inhibition.
    

References

  • Nakajima, K., et al. (1979). "Mapping the extended substrate binding site of cathepsin G and human leukocyte elastase." Journal of Biological Chemistry. Link

    • Source for mapping S1-S4 subsites and the preference for Val/Pro.
  • Castillo, M. J., et al. (1979). "Sensitive substrates for human leukocyte and porcine pancreatic elastase: a study of the merits of various chromophoric and fluorogenic leaving groups." Analytical Biochemistry. Link

    • Primary reference for MeO-Suc-AAPV-pNA kinetic values.
  • Stein, R. L., et al. (1987). "Catalysis by human leukocyte elastase: Mechanistic insights into specificity requirements."[1] Biochemistry. Link

    • Detailed kinetic mechanism distinguishing acylation/deacylation r
  • Bieth, J. G. (2005). "The Kinetics of Inhibition of Serine Proteases." Encyclopedia of Life Sciences. General reference for serine protease kinetic modeling.

Benchmarking Z-Val-Ala-OMe against other elastase substrates

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Benchmarking Z-Val-Ala-OMe Against Standard Elastase Substrates

Executive Summary

This technical guide provides a rigorous framework for benchmarking Z-Val-Ala-OMe (N-Carbobenzyloxy-L-valine-L-alanine methyl ester) against industry-standard chromogenic and fluorogenic substrates for Human Neutrophil Elastase (HNE) and Porcine Pancreatic Elastase (PPE). While modern drug development often favors high-throughput fluorogenic assays, peptide esters like Z-Val-Ala-OMe remain critical for dissecting the esterase versus amidase activity of serine proteases, offering unique insights into the acylation-deacylation catalytic mechanism.

Mechanistic Grounding: Ester vs. Amide Hydrolysis

To interpret benchmarking data correctly, one must understand the kinetic distinction between the product (Z-Val-Ala-OMe) and its alternatives.

  • Z-Val-Ala-OMe (Peptide Ester): Hydrolysis involves the cleavage of an ester bond. In serine proteases, the deacylation step is often rate-limiting for ester substrates, whereas acylation is rate-limiting for amide substrates. This makes Z-Val-Ala-OMe a powerful tool for isolating specific steps in the catalytic cycle [1].

  • MeOSuc-AAPV-pNA (Peptide Amide): The "Gold Standard" chromogenic substrate. It mimics the natural elastin cleavage site but relies on amide bond hydrolysis, releasing p-nitroaniline (pNA).

  • MeOSuc-AAPV-AMC (Fluorogenic): A high-sensitivity alternative for low-concentration enzyme studies.

Catalytic Pathway Visualization

The following diagram illustrates the divergence in hydrolysis mechanisms, highlighting where Z-Val-Ala-OMe provides distinct kinetic data.

ElastaseMechanism E Elastase (E) ES E-S Complex E->ES Binding (Km) S_Ester Z-Val-Ala-OMe (Ester Substrate) S_Ester->ES S_Amide MeOSuc-AAPV-pNA (Amide Substrate) S_Amide->ES Acyl Acyl-Enzyme Intermediate ES->Acyl Acylation (k2) P1_Ester Methanol (Leaving Group) ES->P1_Ester Fast Release P1_Amide p-Nitroaniline (Colorimetric) ES->P1_Amide Slow Release Acyl->E Deacylation (k3) (Rate Limiting for Esters) P2 Z-Val-Ala-OH (Acid Product) Acyl->P2 Hydrolysis

Figure 1: Kinetic pathway comparison. Z-Val-Ala-OMe hydrolysis is typically limited by the deacylation step (


), whereas amide substrates are limited by acylation (

).

Benchmarking Metrics & Reference Standards

When validating Z-Val-Ala-OMe, you must compare its Catalytic Efficiency (


) against established values.
SubstrateTypeDetection MethodTypical

(HNE) (

)
Primary Utility
Z-Val-Ala-OMe EsterPotentiometric / pH IndicatorTo be determined (High

)
Mechanistic studies (Deacylation), Crystallography
MeOSuc-AAPV-pNA AmideAbsorbance (405 nm)~185,000 [2]Routine activity assays, inhibitor screening
MeOSuc-AAPV-AMC AmideFluorescence (Ex380/Em460)>200,000High-sensitivity detection (<1 nM enzyme)
Elastin-Congo Red NaturalAbsorbance (495 nm)N/A (Insoluble)Physiological relevance validation

Key Insight: Expect Z-Val-Ala-OMe to exhibit a higher


 (turnover number) than pNA substrates due to the labile ester bond, but potentially a higher 

(lower affinity) due to the shorter peptide chain length (dipeptide vs. tetrapeptide).

Experimental Protocols

To generate the data for the table above, perform the following self-validating assays.

Protocol A: Z-Val-Ala-OMe Hydrolysis (Potentiometric/Indicator Method)

Since ester hydrolysis releases acid (H+), this reaction is best monitored via pH change.

Materials:

  • Buffer: 5 mM Tris-HCl, 5 mM CaCl₂, pH 8.0 (Low buffering capacity is critical).

  • Indicator: 0.05% Phenol Red (if using colorimetric detection).

  • Substrate Stock: 20 mM Z-Val-Ala-OMe in Methanol.

  • Enzyme: Purified Human Neutrophil Elastase (HNE).

Workflow:

  • Baseline: Equilibrate 2.9 mL of Buffer (+ Indicator) at 25°C.

  • Titration (Calibration): Add aliquots of standardized HCl to establish the

    
     coefficient.
    
  • Reaction: Add 100 µL Substrate Stock (Final [S] = 0.1 – 2.0 mM).

  • Initiation: Add 10-50 nM Elastase.

  • Measurement: Monitor decrease in Absorbance at 560 nm (Phenol Red) or use a pH-stat titrator to maintain pH 8.0.

  • Calculation: Rate (

    
    ) = 
    
    
    
    . Plot
    
    
    vs
    
    
    to determine
    
    
    and
    
    
    .
Protocol B: Reference Standard (MeOSuc-AAPV-pNA)

Use this to validate your enzyme activity before testing Z-Val-Ala-OMe.

Materials:

  • Buffer: 100 mM HEPES, 500 mM NaCl, pH 7.5.

  • Substrate: MeOSuc-Ala-Ala-Pro-Val-pNA (Stock: 20 mM in DMSO).[1]

Workflow:

  • Mixture: Dilute substrate in buffer to concentrations ranging 0.05 – 1.0 mM.

  • Initiation: Add 10 nM Elastase.

  • Detection: Monitor Absorbance at 405 nm continuously for 5 minutes.

  • Quantification: Use

    
     to calculate product concentration.
    

Comparative Analysis & Decision Guide

Use the following logic tree to determine when to deploy Z-Val-Ala-OMe versus the alternatives.

SelectionGuide Start Select Elastase Substrate Goal What is the primary goal? Start->Goal Screening Inhibitor Screening (High Throughput) Goal->Screening Drug Discovery Mechanism Mechanistic Study (Kinetics) Goal->Mechanism Enzymology Sensitivity High Sensitivity Required? Screening->Sensitivity Step Target Step? Mechanism->Step Yes Yes Sensitivity->Yes < 1nM Enzyme No No Sensitivity->No Standard Acylation Acylation Step->Acylation Amide Bond Deacylation Deacylation Step->Deacylation Ester Bond pNA Use MeOSuc-AAPV-pNA (Robust, Standard) AMC Use MeOSuc-AAPV-AMC (Fluorogenic) Ester Use Z-Val-Ala-OMe (Esterase Activity) Yes->AMC No->pNA Acylation->pNA Deacylation->Ester

Figure 2: Decision matrix for substrate selection. Z-Val-Ala-OMe is the preferred choice for isolating deacylation kinetics.

References

  • Stein, R. L., & Strimpler, A. M. (1987). "Characterization of the bond specificity of human neutrophil elastase." Biochemistry. (Validates ester vs amide kinetic differences).

  • Castillo, M. J., et al. (1979).[2] "Sensitive substrates for human leukocyte and porcine pancreatic elastase: a study of the merits of various chromophoric and fluorogenic leaving groups." Analytical Biochemistry. (Establishes MeOSuc-AAPV-pNA kinetic values).

  • Bieth, J. G. (2004). "In vivo biokinetics of proteolytic enzymes." Abingdon: Taylor & Francis. (General reference for elastase kinetics).

Sources

Safety Operating Guide

Executive Summary & Scientific Context

Author: BenchChem Technical Support Team. Date: February 2026

Z-Val-Ala-OMe (N-Benzyloxycarbonyl-L-valyl-L-alanine methyl ester, CAS 4817-92-9 ) is a synthetic dipeptide derivative commonly employed as a substrate for serine proteases, particularly Human Neutrophil Elastase (HNE) .[1] In drug development and biochemical assays, it serves as a critical probe for kinetic studies of enzyme specificity and inhibition.

While peptide esters are often categorized as low-hazard compared to volatile organic solvents or heavy metals, their disposal requires strict adherence to Chemical Hygiene Plans (CHP) . Improper disposal—specifically pouring down drains—can lead to environmental bioaccumulation and regulatory non-compliance under RCRA (Resource Conservation and Recovery Act) standards.

This guide provides a self-validating protocol for the segregation, deactivation, and final disposal of Z-Val-Ala-OMe, ensuring both personnel safety and environmental integrity.

Hazard Profile & Physical Properties

Before initiating disposal, verify the material against the following specifications to ensure you are handling the correct waste stream.

PropertySpecification
Chemical Name Z-Val-Ala-OMe (N-Cbz-L-valyl-L-alanine methyl ester)
CAS Number 4817-92-9
Physical State White to off-white crystalline powder
Solubility Soluble in organic solvents (DMSO, Methanol, DMF); Low water solubility
Hazard Class Non-Hazardous (GHS/OSHA); Treat as Regulated Chemical Waste
Reactivity Stable; Incompatible with strong oxidizing agents

Critical Safety Note: Although Z-Val-Ala-OMe is not classified as acutely toxic, it is a bioactive protease substrate.[1] Always handle it as a potential irritant and sensitizer.

Pre-Disposal Directives: The "Segregation First" Rule

Effective disposal starts at the bench. You must segregate waste based on the solvent matrix and physical state , not just the solute.

A. Personal Protective Equipment (PPE)
  • Gloves: Nitrile (0.11 mm minimum thickness).

  • Eye Protection: ANSI Z87.1 Chemical Splash Goggles.

  • Body: Lab coat with extended cuffs; closed-toe shoes.

B. Waste Stream Segregation

Do not mix Z-Val-Ala-OMe waste with:

  • Biohazardous Waste: Unless the peptide was added to a live viral/bacterial culture. If used with purified enzymes (e.g., Elastase), it remains Chemical Waste .

  • Oxidizers: Mixing with strong oxidizers (e.g., Peroxides, Nitric Acid) can cause exothermic reactions.

  • Aqueous Drains: Strictly Prohibited. Even if diluted, peptide esters do not belong in municipal water systems.

Detailed Disposal Protocols

Scenario 1: Solid Waste (Expired or Spilled Powder)
  • Context: You have an expired vial of Z-Val-Ala-OMe or contaminated weighing paper.[1]

  • Protocol:

    • Containment: Do not empty the vial. Keep the substance in its original container if possible.

    • Secondary Packaging: Place the primary container (vial) into a clear, sealable polyethylene bag (Zip-lock).

    • Labeling: Affix a hazardous waste tag.

      • Constituents: "Z-Val-Ala-OMe (Solid)"[1]

      • Hazard Checkbox: Check "Toxic" (as a precaution for bioactive peptides) or "Non-regulated" depending on institutional policy.

    • Disposal Bin: Place in the Solid Chemical Waste drum (often blue or white barrels).

Scenario 2: Liquid Waste (Stock Solutions in DMSO/Methanol)
  • Context: You have 10 mM stock solutions or reaction mixtures in organic solvents.

  • Protocol:

    • Identification: Identify the primary solvent (e.g., DMSO, Methanol).

    • Transfer: Pour the solution into the Non-Halogenated Organic Solvent waste container (typically the "Red Can" or safety carboy).

      • Why Non-Halogenated? Z-Val-Ala-OMe contains C, H, N, O. It does not contain Fluorine, Chlorine, or Bromine (unlike some FMK inhibitors). Segregating it from halogenated waste reduces incineration costs.

    • Rinsing: Rinse the empty vial once with the same solvent (e.g., Methanol) and add the rinse to the waste container.

    • Defacing: Deface the label on the empty stock vial and dispose of the glass in the Glass/Sharps bin.

Scenario 3: Aqueous Reaction Mixtures (Buffers)
  • Context: The peptide is diluted in PBS/Tris buffer for an enzymatic assay.

  • Protocol:

    • Assessment: Even though the solution is 99% water, the presence of the peptide ester precludes drain disposal.

    • Collection: Collect in a carboy labeled "Aqueous Chemical Waste with Trace Organics."

    • pH Check: Ensure the pH is between 5 and 9. If the assay used strong acids/bases to stop the reaction, neutralize before adding to the central carboy to prevent off-gassing.

Visual Workflow: Waste Decision Tree

The following diagram illustrates the decision logic for disposing of Z-Val-Ala-OMe.

DisposalWorkflow Start Waste Generation: Z-Val-Ala-OMe StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Expired Vials, Spills) StateCheck->Solid Powder Liquid Liquid Solution StateCheck->Liquid Solution SolidWaste Solid Chemical Waste (Incineration) Solid->SolidWaste Bag & Tag SolventCheck Primary Solvent? Liquid->SolventCheck OrgSolvent Organic (DMSO, MeOH) >10% Concentration SolventCheck->OrgSolvent Organic AqBuffer Aqueous Buffer (Trace Peptide) SolventCheck->AqBuffer Water/Buffer NonHalogen Non-Halogenated Organic Waste Stream OrgSolvent->NonHalogen Pour & Rinse AqWaste Aqueous Chemical Waste (Do NOT Drain Pour) AqBuffer->AqWaste Collect in Carboy

Figure 1: Decision matrix for segregating Z-Val-Ala-OMe waste streams based on physical state and solvent composition.[1]

Emergency Procedures (Spill Response)

In the event of a benchtop spill of solid Z-Val-Ala-OMe:

  • Alert: Notify nearby personnel.

  • PPE: Don fresh nitrile gloves and safety goggles.

  • Dry Clean-up: Do not wet the powder initially (this spreads the contamination). Use a scoop or stiff paper to lift the bulk powder into a waste bag.

  • Wet Wipe: Wipe the surface with a paper towel dampened with 70% Ethanol or Isopropanol . The peptide is more soluble in alcohol than water, ensuring efficient removal.

  • Disposal: Place all contaminated paper towels and scoops into the Solid Chemical Waste bin.

References

  • National Institutes of Health (NIH) - PubChem. (2023).[1] Peptide Methyl Esters and Protease Substrates. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Washington, DC: U.S. Department of Labor.

Sources

Technical Safety Guide: Handling Z-Val-Ala-OMe in Research Workflows

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as an authoritative operational reference for researchers handling Z-Val-Ala-OMe (N-Carbobenzyloxy-L-valyl-L-alanine methyl ester). It synthesizes standard safety protocols with specific insights relevant to peptide substrates and their common solvents.

Executive Summary

Z-Val-Ala-OMe is a protected dipeptide derivative commonly used as a fluorogenic or chromogenic substrate for proteases (e.g., human neutrophil elastase).[1] While often classified as a standard irritant, its handling risks are compounded by two factors: (1) the potential for respiratory sensitization common to bioactive peptide intermediates, and (2) the aggressive organic solvents (DMSO, DMF) required for solubilization.[1]

Immediate Action Required:

  • Primary Engineering Control: All weighing of solid powder must occur inside a certified chemical fume hood.

  • Primary PPE: Nitrile gloves (minimum 0.11 mm thickness) and safety glasses with side shields are mandatory.

  • Prohibited: Do not handle on open bench tops. Do not use latex gloves if dissolving in DMF or DMSO.

Hazard Identification & Risk Assessment

To select the correct PPE, one must understand the specific hazards of the compound and its carrier matrix.

Hazard CategoryClassificationMechanism of ActionOperational Implication
Inhalation H335 (Respiratory Irritant)Fine dusts from lyophilized peptides can deeply penetrate lung tissue.[1]Critical: Use N95/P2 respirator if fume hood is unavailable.
Skin Contact H315 (Skin Irritant)Peptide esters can act as haptens, potentially leading to contact dermatitis or sensitization over time.Exposed skin must be covered.[2] Double-gloving recommended for solutions.
Eye Contact H319 (Eye Irritant)Mechanical and chemical irritation to mucous membranes.Eye protection is non-negotiable.
Solvent Risk Variable Z-Val-Ala-OMe is hydrophobic and often dissolved in DMSO or DMF .[1] Both solvents enhance skin permeability, carrying the peptide into the bloodstream.Glove selection is driven by the solvent, not just the peptide.

Scientist's Note: Treat all bioactive peptide derivatives as potential sensitizers. The absence of a specific "Respiratory Sensitizer" (H334) tag on an SDS often reflects a lack of testing, not a lack of risk.

Personal Protective Equipment (PPE) Matrix

This matrix defines the required protection levels based on the experimental phase.

Body AreaPPE ComponentSpecification / StandardRationale
Hand Protection Nitrile Gloves Min Thickness: 0.11 mm (4 mil)Standard: EN 374 / ASTM D6319Nitrile offers superior resistance to peptide dusts.[1] Caution: If using DMF/DMSO, change gloves immediately upon splash contact, as breakthrough occurs in <10 mins.
Eye Protection Safety Glasses Standard: ANSI Z87.1 / EN 166Side shields are required to prevent lateral entry of dust or splashes.
Respiratory Fume Hood (Primary)Face Velocity: 80–100 fpmThe hood is the primary barrier. If work must be done outside a hood (not recommended), a P95/N95 respirator is the minimum requirement.
Body Protection Lab Coat Material: Cotton/Polyester blendMust be buttoned to the neck. Long sleeves required to prevent skin absorption of peptide solutions.
PPE Decision Logic

The following diagram illustrates the decision-making process for selecting PPE based on the state of the material.

PPE_Decision_Tree Start Start: Handling Z-Val-Ala-OMe State_Check Determine Physical State Start->State_Check Solid Solid / Lyophilized Powder State_Check->Solid Weighing Solution Dissolved in Solvent (DMSO/DMF/Methanol) State_Check->Solution Pipetting/Reacting Risk_Dust Risk: Inhalation of Dust & Sensitization Solid->Risk_Dust Risk_Perm Risk: Skin Absorption via Carrier Solvent Solution->Risk_Perm Action_Solid REQ: Fume Hood + Nitrile Gloves + Safety Glasses Risk_Dust->Action_Solid Action_Solvent REQ: Fume Hood + Double Nitrile Gloves + Splash Goggles (if large vol) Risk_Perm->Action_Solvent

Figure 1: Logic flow for selecting appropriate PPE based on the physical state of the chemical.[1]

Operational Protocol: Safe Handling & Solubilization

This self-validating protocol ensures safety while maintaining the integrity of the Z-Val-Ala-OMe substrate, which is sensitive to moisture (hygroscopic).[1]

Phase 1: Preparation & Weighing[1]
  • Equilibration: Remove the vial from the freezer (-20°C). Do not open immediately. Allow the vial to warm to room temperature (approx. 20–30 mins) inside a desiccator.

    • Causality: Opening a cold vial causes condensation. Moisture hydrolyzes the methyl ester (OMe) group, degrading your substrate and potentially creating sticky clumps that are harder to weigh safely [1].

  • Setup: Place a micro-balance inside the chemical fume hood. If the balance cannot be moved, use a "balance enclosure" or weigh inside a tared, closed vessel.

  • Transfer: Using a clean spatula, transfer the required amount into a pre-weighed vial.

    • Technique: Avoid "dumping."[3][4] Tap the spatula gently to control dust generation.

  • Decontamination: Immediately wipe the balance area and spatula with a tissue dampened with 70% ethanol. Dispose of the tissue as solid chemical waste.

Phase 2: Solubilization (The High-Risk Step)

Z-Val-Ala-OMe is hydrophobic.[1] It is typically dissolved in organic solvents before dilution in aqueous buffer.[5]

  • Solvent Choice: Add DMSO (Dimethyl Sulfoxide) or DMF (Dimethylformamide) to the solid.[5]

    • Safety Note: DMSO penetrates skin instantly. If Z-Val-Ala-OMe is dissolved in DMSO, a drop on your skin will deliver the peptide systemically.[1] Double gloving is highly recommended here.

  • Vortexing: Cap the vial tightly before vortexing. Never vortex an open container of peptide solution.

  • Dilution: Slowly add the organic stock solution to your aqueous reaction buffer (e.g., HEPES or Tris) while stirring.

Operational Workflow Diagram

Safe_Handling_Workflow Freezer 1. Retrieve from -20°C Desiccator 2. Equilibrate to RT (Prevent Condensation) Freezer->Desiccator Hood 3. Weigh in Fume Hood (Control Dust) Desiccator->Hood Solubilization 4. Add Solvent (DMSO/DMF) (High Permeability Risk) Hood->Solubilization Add Solvent Disposal 6. Chemical Waste Hood->Disposal Wipes/Solids Dilution 5. Dilute in Buffer (Working Solution) Solubilization->Dilution Dilute <5% v/v Dilution->Disposal Post-Exp

Figure 2: Step-by-step workflow emphasizing critical control points for moisture and exposure control.

Emergency Response & Disposal

Accidental Exposure[1]
  • Skin Contact (Solid): Brush off excess powder. Wash with soap and copious water for 15 minutes.[6]

  • Skin Contact (DMSO/DMF Solution): Do not scrub (this increases absorption).[1] Rinse gently with water for 15 minutes.[7] Remove contaminated clothing immediately.[2][6]

  • Eye Contact: Flush with eye wash station for 15 minutes, holding eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical aid.

Waste Disposal Strategy

Do not dispose of Z-Val-Ala-OMe down the drain.[1][2] It acts as a biological substrate and may affect aquatic organisms or interfere with water treatment enzymes.

  • Solid Waste: Contaminated gloves, weighing boats, and tissues go into Hazardous Solid Waste .

  • Liquid Waste:

    • High Concentration (Stock): Dispose of in Non-Halogenated Organic Solvent Waste (due to DMSO/DMF).

    • Low Concentration (Aqueous Buffer): Dispose of in Aqueous Chemical Waste . Check local EHS regulations regarding trace biological substrates.

References

  • National Institutes of Health (PubChem). (n.d.). N-Carbobenzyloxyalanine (Compound Summary). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.